Ethylene dimethanesulfonate
Description
antispermatogenic agent; structure
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-49-5 | |
| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANE DIMETHANESULPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethylene Dimethanesulfonate: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) dimethanesulfonate (EDS), a diester of ethylene glycol and methanesulfonic acid, is a potent and selective Leydig cell toxicant. Its ability to specifically ablate the Leydig cell population in the testes of certain species has made it an invaluable tool in the study of androgen function and Leydig cell biology. This technical guide provides an in-depth overview of the synthesis of ethylene dimethanesulfonate, its key chemical and physical properties, and a detailed examination of its mechanism of action, particularly the signaling pathways involved in inducing Leydig cell apoptosis. Detailed experimental protocols for its synthesis and in vitro/in vivo studies are also presented to facilitate further research and application in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is a non-volatile methanesulfonic diester of ethylene glycol and is considered a mild alkylating agent.[2][3] A comprehensive summary of its chemical and physical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | Ethane-1,2-diyl dimethanesulfonate | [4] |
| Synonyms | Ethylene glycol dimesylate, 1,2-Bis(mesyloxy)ethane, EDS | [1][5] |
| CAS Number | 4672-49-5 | [1] |
| Molecular Formula | C₄H₁₀O₆S₂ | [1][3] |
| Molecular Weight | 218.25 g/mol | [1][3] |
| Melting Point | 35-36 °C | [1][6] |
| Boiling Point | 328.93°C (rough estimate) | [1] |
| Density | 1.400 g/cm³ (estimate) | [1] |
| Solubility | Chloroform (Sparingly, Heated), Methanol (Very Slightly) | [1] |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][7] |
Synthesis of this compound
The synthesis of this compound is analogous to that of busulfan (B1668071) (1,4-butanediol dimethanesulfonate), involving the reaction of ethylene glycol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), in the presence of a base.[8][9] The use of methanesulfonic anhydride is often preferred to avoid the formation of chlorinated byproducts.[9]
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted from Busulfan Synthesis)
This protocol is adapted from the synthesis of busulfan, substituting 1,4-butanediol (B3395766) with ethylene glycol.[9]
Materials:
-
Ethylene glycol
-
Methanesulfonic anhydride
-
Triethylamine (or Pyridine)
-
Acetone (or Acetonitrile)
-
Deionized water
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add methanesulfonic anhydride and a suitable solvent (e.g., acetone).
-
Cool the mixture to -20°C to 5°C with constant stirring under a nitrogen atmosphere.
-
In a separate beaker, dissolve ethylene glycol in a mixture of the solvent and a base (e.g., triethylamine).
-
Slowly add the ethylene glycol solution to the cooled methanesulfonic anhydride solution via the dropping funnel, maintaining the reaction temperature between -20°C and 35°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of deionized water, while keeping the temperature below 30°C.
-
Add more deionized water to precipitate the crude product and stir for approximately one hour.
-
Collect the white solid product by suction filtration.
-
Wash the filter cake thoroughly with deionized water and then with a small amount of cold solvent (e.g., acetone) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.
Note: The molar ratios of reactants (ethylene glycol:methanesulfonic anhydride:base) should be optimized for best results, with typical ratios being in the range of 1.0:2.0-10.0:4.0-15.0.[9]
Mechanism of Action and Signaling Pathways
This compound is a selective cytotoxic agent that induces apoptosis in mature Leydig cells, leading to a significant reduction in testosterone (B1683101) levels.[2][10] This selective toxicity is not observed in immature Leydig cells.[11]
Role of Glutathione (B108866)
The selective toxicity of EDS towards adult Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[6][11] Studies have shown that depleting intracellular GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders Leydig cells less sensitive to the cytotoxic effects of EDS.[6][11] Conversely, restoring GSH levels abolishes this protective effect.[6][11] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS or its metabolites with GSH, leading to cellular depletion of this critical antioxidant and subsequent oxidative stress.
Apoptotic Signaling Pathway
The apoptotic cell death induced by this compound in Leydig cells is a programmed process involving specific signaling cascades. The cytotoxic effects are independent of new protein synthesis and cytochrome P450 enzyme activity.[6][11]
The primary apoptotic pathway activated by EDS involves the Fas/FasL system and the activation of caspase-3 .[1][2][8] Following EDS administration, there is an increase in the expression of both Fas receptor (Fas) and Fas ligand (FasL) on Leydig cells.[2] The engagement of Fas by FasL initiates a downstream signaling cascade that culminates in the activation of effector caspases, such as caspase-3.[1][8] Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][8] Interestingly, members of the Bcl-2 family of proteins do not appear to be involved in this process.[2]
Caption: Signaling pathway of this compound-induced apoptosis in Leydig cells.
Furthermore, stimulation of the cAMP pathway has been shown to potentially mitigate the apoptotic effects of EDS, suggesting a point of therapeutic intervention or a counter-regulatory mechanism.[12]
Experimental Protocols for Biological Studies
In Vivo Administration
For in vivo studies in rats, this compound is typically administered via subcutaneous injection.[2][6]
Preparation of Dosing Solution:
A common vehicle for EDS administration consists of a mixture of solvents to ensure its solubility.[13]
-
Protocol 1: A stock solution can be prepared by dissolving EDS in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration should be ≥ 2.5 mg/mL.[13]
-
Protocol 2: Alternatively, a solution of 10% DMSO and 90% corn oil can be used.[13]
Administration:
-
A typical dosage for ablating Leydig cells in adult rats is a single subcutaneous injection of 75 mg/kg.[2][6]
In Vitro Cell Culture Experiments
For in vitro studies, Leydig cells are cultured and treated with varying concentrations of this compound.
Cell Culture and Treatment:
-
Isolate and culture Leydig cells from the desired species and age group according to standard protocols.
-
Prepare a stock solution of EDS in a suitable solvent such as DMSO.
-
Treat the cultured Leydig cells with different concentrations of EDS. Effective concentrations for inducing apoptosis in rat Leydig cells are in the range of 1-2 mM.[12]
-
Incubate the cells for the desired time period (e.g., 24 hours) to observe the effects.
Assessment of Cytotoxicity and Apoptosis:
-
Cell Viability: Assess cell viability using methods such as the MTT assay or Trypan Blue exclusion.
-
Testosterone Production: Measure testosterone levels in the culture medium using ELISA or RIA to assess Leydig cell function.
-
Apoptosis Detection: Apoptosis can be detected by various methods, including:
-
DNA Laddering: Agarose gel electrophoresis of extracted DNA to visualize the characteristic ladder pattern of fragmented DNA.[12]
-
TUNEL Assay: To detect DNA fragmentation in situ.
-
Caspase-3 Activity Assay: To measure the activity of activated caspase-3.[8]
-
Western Blotting: To analyze the expression levels of key apoptotic proteins like Fas, FasL, and cleaved caspase-3.[2]
-
Conclusion
This compound is a valuable chemical tool for researchers studying testicular function and androgen-dependent processes. Its well-defined synthesis and specific mechanism of action in inducing Leydig cell apoptosis provide a robust model for investigating cell death pathways and the role of androgens in various physiological and pathological conditions. The detailed protocols and pathway diagrams presented in this guide are intended to support the scientific community in utilizing EDS for further discoveries in reproductive biology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20210228527A1 - Busulfan composition, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 8. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 12. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Ethylene Dimethanesulfonate (EDS): An In-depth Technical Guide on its Mechanism of Action in Leydig Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent renowned for its selective and potent cytotoxic effects on adult Leydig cells in the testes of certain species, particularly rats. This specificity has established EDS as an invaluable tool in the study of Leydig cell biology, testicular function, and androgen-dependent processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying EDS-induced Leydig cell ablation, detailing its impact on steroidogenesis, the induction of apoptosis, and subsequent cell regeneration. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development engaged in reproductive toxicology and endocrinology.
Introduction
Leydig cells, located in the interstitial compartment of the testes, are the primary source of testosterone (B1683101), a hormone crucial for spermatogenesis and the maintenance of male secondary sexual characteristics.[1][2] The targeted destruction of these cells by ethylene dimethanesulfonate provides a unique model to investigate the consequences of acute androgen depletion and the dynamics of Leydig cell repopulation.[3][4] Understanding the precise mechanism of action of EDS is critical for its application in research and for elucidating the fundamental processes of Leydig cell homeostasis.
Cytotoxic Effects and Cellular Specificity
EDS exhibits a remarkable specificity for Leydig cells in adult rats, while Leydig cells from immature rats and mice, as well as other testicular cell types like Sertoli cells, remain largely unaffected.[5][6] This selectivity is thought to be related to the metabolic state and specific protein expression profile of mature rat Leydig cells.[5][7] The cytotoxic response develops as rat Leydig cells mature.[5] Following a single in vivo administration, degenerative changes in Leydig cells are observable within 12-16 hours, with widespread cell death occurring by 24-48 hours.[3][8] By 72 hours to 7 days post-injection, mature Leydig cells are virtually absent from the testicular interstitium.[3][4]
Mechanism of Action: Inhibition of Steroidogenesis and Induction of Apoptosis
The primary mechanism of action of EDS in Leydig cells involves a dual effect: the rapid inhibition of steroidogenesis followed by the induction of programmed cell death (apoptosis).
Inhibition of Steroidogenesis
EDS directly inhibits testosterone production in mature rat Leydig cells.[5] This inhibition occurs at a step between the cyclic adenosine (B11128) monophosphate (cAMP) activation of protein kinase and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[2][9][10] While LH-stimulated cAMP production is not affected, the subsequent steps leading to cholesterol transport into the mitochondria and its conversion to pregnenolone (B344588) are impaired.[6] Specifically, EDS has been shown to decrease the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis.[11] This leads to a rapid decline in both testicular and serum testosterone levels.[3][12]
Induction of Apoptosis
The cytotoxic effect of EDS is primarily mediated through the induction of apoptosis.[13] This is evidenced by characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, as well as biochemical markers like DNA laddering.[13][14]
The apoptotic signaling cascade initiated by EDS in Leydig cells involves the following key pathways:
-
Fas-Mediated Pathway: EDS administration leads to an upregulation of both the Fas receptor (Fas) and its ligand (FasL) in Leydig cells.[15] The interaction between Fas and FasL is a well-established trigger for apoptosis in various cell types. The intensity of staining for both proteins increases in the early stages of apoptosis.[15]
-
Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. EDS treatment results in the activation of caspase-3, a key executioner caspase.[16] Procaspase-3 levels decrease, while the cleaved, active form of caspase-3 appears around 12 hours post-EDS injection and increases thereafter.[16] Inhibition of caspase-3 in vitro has been shown to significantly suppress EDS-induced Leydig cell apoptosis.[16]
-
Role of Glutathione (B108866): The intracellular glutathione (GSH) levels appear to play a crucial role in the sensitivity of Leydig cells to EDS. Depletion of intracellular GSH with buthionine sulfoximine (B86345) (BSO) renders adult rat Leydig cells less sensitive to the cytotoxic effects of EDS.[17] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS with GSH, leading to the formation of a toxic intermediate.
It is noteworthy that the Bcl-2 family of proteins (including Bcl-2, Bcl-xl, Bax, Bak, and Bcl-w) does not seem to be involved in the initiation of EDS-induced Leydig cell apoptosis.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of EDS on Leydig cells.
Table 1: In Vivo Effects of a Single Dose of EDS in Adult Rats
| Parameter | Time Post-EDS | Observation | Reference(s) |
| Leydig Cell Number | 12-18 hours | Numbers begin to decline | [15] |
| 24-48 hours | Gross degenerative changes in all observed Leydig cells | [3] | |
| 4-14 days | Intact Leydig cells not identifiable | [3] | |
| 21 days | Small, newly formed Leydig cells visible | [3][12] | |
| 45-49 days | Leydig cell population appears normal/restored | [3][4] | |
| Serum Testosterone | 2 days | Decreased to castrate levels | [3] |
| 7 days | Undetectable levels | [12] | |
| 21 days | Re-establishment of normal levels begins | [4] | |
| LH Receptors (hCG binding) | 24 hours | Receptor concentration is low | [3] |
| 4 days | Almost zero | [3] | |
| Apoptosis | 24 hours | Maximal apoptosis observed | [15] |
| In vivo | 20-fold increase in apoptotic cells in interstitial preparations | [13] |
Table 2: In Vitro Effects of EDS on Rat Leydig Cells
| Parameter | EDS Concentration | Time | Observation | Reference(s) |
| EC50 (hCG-stimulated Testosterone Production) | 370 µM | 50% inhibition | [9] | |
| EC50 (Testosterone Production) | 60 µg/ml | 50% inhibition | [17] | |
| EC50 ([35S]methionine incorporation) | 95 µg/ml | 50% inhibition | [17] | |
| Cell Morphology | 750 µg/ml | 24 hours | Cells become rounded up | [13] |
| Apoptosis | 750 µg/ml | 24 hours | Maximum of 25% of detached cells are apoptotic | [13] |
| ATP Levels | 75 µg/ml | 24 hours | No effect | [5][6] |
| 75 µg/ml | 72 hours | Almost zero | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of EDS-Induced Apoptosis in Leydig Cells
Caption: EDS-induced apoptotic signaling pathway in Leydig cells.
Experimental Workflow for In Vivo Study of EDS Effects
Caption: A typical experimental workflow for in vivo studies of EDS.
Detailed Experimental Protocols
In Vivo Administration of EDS
-
Animal Model: Adult male Sprague-Dawley rats (e.g., 90 days old) are commonly used.
-
EDS Preparation: this compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:4 v/v).
-
Administration: A single intraperitoneal (i.p.) injection is administered at a dose typically ranging from 75 mg/kg to 100 mg/kg body weight.[3][4]
-
Time Course: Animals are euthanized at various time points post-injection (e.g., 12 hours, 24 hours, 2, 4, 7, 14, 21, and 45 days) to study the time course of Leydig cell destruction and regeneration.[3]
-
Sample Collection: At the time of euthanasia, blood is collected for hormone analysis (serum testosterone, LH, FSH). Testes are collected for histological analysis, protein extraction, and RNA isolation.
Leydig Cell Isolation and In Vitro Culture
-
Testicular Decapsulation and Digestion: Testes are decapsulated, and seminiferous tubules are dissociated by enzymatic digestion, typically with collagenase (e.g., 0.25 mg/ml) in a shaking water bath at 34°C.
-
Cell Purification: The resulting interstitial cell suspension is filtered to remove tubular fragments. Leydig cells are then purified from the crude interstitial cell preparation using a Percoll or Metrizamide density gradient.[13]
-
Cell Culture: Purified Leydig cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Cells are allowed to attach before treatment.
-
In Vitro EDS Treatment: EDS, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100-1000 µg/ml) for different durations (e.g., 3, 6, 12, 24 hours) to assess its direct effects on Leydig cell viability, steroidogenesis, and apoptosis.[13][16]
Apoptosis Assays
-
DNA Laddering: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. DNA is extracted from treated Leydig cells and subjected to agarose (B213101) gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[13]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation in situ. Testicular sections or cultured cells are incubated with TdT enzyme and labeled nucleotides, which incorporate into the 3'-OH ends of fragmented DNA. Labeled cells are then visualized by microscopy.
-
Fluorescent Microscopy: Cells are stained with DNA-binding dyes such as acridine (B1665455) orange or Hoechst 33342. Apoptotic cells are identified by their condensed and fragmented nuclei.[13]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from isolated Leydig cells or whole testes using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., Caspase-3, Fas, FasL, StAR, Bcl-2 family members). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[15][16]
Immunohistochemistry (IHC)
-
Tissue Preparation: Testes are fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde), embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.
-
Immunostaining: Sections are incubated with primary antibodies against specific markers (e.g., 3β-HSD for Leydig cells, Fas, FasL). This is followed by incubation with a labeled secondary antibody and a detection system to visualize the localization of the target protein within the testicular tissue.[15]
Leydig Cell Regeneration Post-EDS Treatment
Following the complete ablation of the existing Leydig cell population, a new generation of Leydig cells arises from progenitor or stem cells within the testicular interstitium.[4][18] This regeneration process begins around 21 days post-EDS administration and the Leydig cell population is fully restored by approximately 49-90 days.[4][12] The regenerated Leydig cells are functionally competent and restore testosterone production to normal levels.[4][10] This model is therefore extremely valuable for studying the lineage and differentiation of Leydig cells.
Conclusion
This compound is a powerful and specific tool for the in vivo and in vitro study of Leydig cell function. Its mechanism of action is multifaceted, involving a rapid inhibition of steroidogenesis followed by the induction of a Fas- and caspase-3-dependent apoptotic pathway. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers utilizing EDS to explore testicular physiology, androgen action, and the dynamics of cell populations within the male reproductive system. The predictable and complete regeneration of Leydig cells following EDS-induced ablation further extends its utility as a model for studying stem cell biology and tissue regeneration.
References
- 1. Leydig cell - Wikipedia [en.wikipedia.org]
- 2. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leydig cell resistance to the cytotoxic effect of ethylene dimethanesulphonate in the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidogenic Fate of the Leydig Cells that Repopulate the Testes of Young and Aged Brown Norway Rats after Elimination of the Preexisting Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations of gene profiles in Leydig-cell-regenerating adult rat testis after ethane dimethane sulfonate-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Ethylene Dimethanesulfonate (EDS): A Technical Guide to its Primary Research Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylene dimethanesulfonate (EDS) is a potent and highly specific cytotoxic agent primarily utilized in research for the selective ablation of Leydig cells in the testes of adult rats. This unique property makes EDS an invaluable tool for investigating the consequences of acute androgen deprivation and the subsequent processes of Leydig cell regeneration. This technical guide provides an in-depth overview of the core applications of EDS, including detailed experimental protocols, quantitative data on its physiological effects, and visualizations of the key cellular and signaling pathways involved.
Introduction
This compound (CH₃SO₂OCH₂CH₂OSO₂CH₃) is an alkylating agent that exhibits a remarkable and species-specific toxicity towards testicular Leydig cells, the primary source of testosterone (B1683101) in males.[1] Its ability to induce rapid and complete, yet reversible, elimination of these cells in rats has established it as a cornerstone model for studying a wide range of biological processes, including:
-
Androgen deprivation: Investigating the physiological and behavioral effects of acute testosterone loss.
-
Leydig cell biology: Studying the function, regulation, and life cycle of Leydig cells.
-
Stem cell biology and tissue regeneration: Elucidating the mechanisms of Leydig cell progenitor differentiation and testicular tissue repair.[2]
-
Spermatogenesis: Examining the androgen-dependence of sperm production.[3]
-
Reproductive toxicology: Assessing the impact of Leydig cell dysfunction on male fertility.[4]
This guide will delve into the technical aspects of using EDS as a research tool, providing the necessary information for its effective and reproducible application in a laboratory setting.
Mechanism of Action
The cytotoxic effect of this compound (EDS) on Leydig cells is primarily mediated through the induction of apoptosis.[5] As an alkylating agent, EDS likely modifies cellular macromolecules, leading to a cascade of events culminating in programmed cell death.
The apoptotic pathway initiated by EDS in Leydig cells involves the activation of caspase-3, a key executioner caspase.[6] Studies have shown that following EDS administration, there is a time-dependent increase in the cleaved, active form of caspase-3, which coincides with the appearance of DNA fragmentation, a hallmark of apoptosis.[6] The process appears to be dependent on intracellular glutathione (B108866) levels, suggesting a role for oxidative stress in the mechanism of EDS-induced cytotoxicity.[7]
Data Presentation
In Vivo Dosage and Species Specificity
The cytotoxic effect of EDS is highly species-dependent, with rats being particularly sensitive.[1] Mice, for instance, are notably more resistant.[1] The standard effective dose for complete Leydig cell ablation in adult rats is a single intraperitoneal injection.
| Species | Route of Administration | Effective Dose for Leydig Cell Ablation | Reference(s) |
| Rat (adult) | Intraperitoneal (i.p.) | 75 mg/kg | [8][9] |
| Rat (adult) | Intraperitoneal (i.p.) | 100 mg/kg | [10] |
| Mouse | Intraperitoneal (i.p.) | Resistant at doses effective in rats | [1] |
Timeline of Hormonal Changes in Adult Rats following a Single 75 mg/kg i.p. Dose of EDS
The administration of EDS leads to a rapid and predictable series of changes in circulating hormone levels.
| Time Post-EDS Administration | Serum Testosterone Level | Serum Luteinizing Hormone (LH) Level | Serum Follicle-Stimulating Hormone (FSH) Level | Leydig Cell Status | Reference(s) |
| 12 hours | Significantly decreased | Starting to increase | No significant change | Degenerative changes observed | [10] |
| 2 days | Castrate levels | Significantly elevated | Elevated | Majority of Leydig cells destroyed | [10] |
| 7 days | Undetectable | Markedly elevated | Significantly elevated | Complete absence of mature Leydig cells | [11] |
| 14 days | Undetectable | Remains elevated | Remains elevated | Absence of mature Leydig cells | [12] |
| 21 days | Begins to recover | Begins to decrease | Begins to decrease | Appearance of new, small Leydig cells | [12] |
| 35 days | Approaching normal levels | Approaching normal levels | Approaching normal levels | Repopulation with maturing Leydig cells | [13] |
| 49-60 days | Normal levels | Normal levels | Normal levels | Fully regenerated Leydig cell population | [12] |
Experimental Protocols
Preparation of EDS for In Vivo Administration
Materials:
-
This compound (EDS) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or a mixture of PEG300, Tween-80, and Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of EDS powder in a sterile microcentrifuge tube.
-
Dissolve the EDS in a small volume of DMSO. For example, for a final solution in corn oil, dissolve the EDS in 10% of the final volume with DMSO.[14]
-
Add the vehicle (e.g., corn oil or the PEG300/Tween-80/Saline mixture) to the desired final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]
-
Vortex the solution vigorously until the EDS is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[14]
-
Prepare the solution fresh on the day of injection.
In Vivo Leydig Cell Ablation in Rats
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar, 90-120 days old)
-
Prepared EDS solution
-
Sterile syringes and needles (e.g., 25-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh each rat to determine the precise volume of EDS solution to be injected.
-
Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.
-
House the animals under standard laboratory conditions.
-
Monitor the animals for any adverse effects.
-
At the desired time points post-injection, animals can be euthanized for tissue collection (e.g., testes, epididymis, blood for hormone analysis).
Histological Assessment of Leydig Cell Ablation
Materials:
-
Testes collected from control and EDS-treated rats
-
Bouin's fixative or 10% neutral buffered formalin
-
Ethanol (B145695) series for dehydration
-
Xylene or other clearing agent
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Immediately after collection, fix the testes in Bouin's solution for 24 hours or in 10% neutral buffered formalin.
-
Process the fixed tissues through a graded series of ethanol for dehydration, clear in xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 5-7 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the sections under a light microscope to assess the presence or absence of Leydig cells in the interstitial space of the testes. In successfully treated animals, a complete lack of identifiable Leydig cells should be observed between 3 and 14 days post-EDS administration.[10][12]
Off-Target Effects and Considerations
While EDS is remarkably specific for Leydig cells in rats at standard doses, it is important to be aware of potential off-target effects, especially at higher concentrations or in different species.
-
Sertoli Cells: At sublethal doses (0.3-0.5 mM in vitro), EDS can inhibit the function of Sertoli cells, as evidenced by decreased transferrin production.[15] Higher doses (2.7 mM) are lethal to Sertoli cells in culture.[15]
-
Seminiferous Epithelium: While the primary effects on spermatogenesis are considered secondary to testosterone withdrawal, some studies suggest a possible direct cytotoxic effect of EDS on the seminiferous epithelium.[16]
-
Adrenal Cortex: At doses effective for Leydig cell ablation, EDS has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex in male rats.[17]
-
Epididymis: EDS can have direct effects on the epididymis that are independent of testosterone levels, leading to changes in sperm motility and the formation of sperm granulomas.[4][18]
Conclusion
This compound is a powerful and indispensable tool for researchers in reproductive biology, endocrinology, and toxicology. Its selective cytotoxicity towards Leydig cells in the adult rat provides a robust and reproducible model for studying the multifaceted consequences of androgen deprivation and the remarkable regenerative capacity of the testis. By understanding the technical nuances of its application, as outlined in this guide, researchers can effectively harness the potential of EDS to advance our knowledge of male reproductive health and disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Generation of Leydig-like cells: approaches, characterization, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sav.sk [sav.sk]
- 4. Ethylene dimethane sulfonate (EDS) ablation of Leydig cells in adult rat depletes testosterone resulting in epididymal sperm granuloma: Testosterone replacement prevents granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound inhibits the function of Sertoli cells in culture at sublethal doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Does ethane 1,2-dimethanesulphonate (EDS) have a direct cytotoxic effect on the seminiferous epithelium of the rat testis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple effects of ethane dimethanesulfonate on the epididymis of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, biological activity, and experimental applications of Ethylene (B1197577) Dimethanesulfonate (EDS), a potent and selective Leydig cell toxicant.
This technical guide provides a thorough overview of Ethylene Dimethanesulfonate (EDS), a crucial tool for researchers in reproductive biology, toxicology, and endocrinology. This document details its chemical characteristics, mechanism of action, and established experimental protocols, offering a valuable resource for scientists and drug development professionals.
Core Chemical and Physical Properties
This compound, a diester of ethylene glycol and methanesulfonic acid, is a non-volatile, mild alkylating agent.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4672-49-5 | [2][3][4][5][6] |
| Molecular Formula | C4H10O6S2 | [2][3][4][6] |
| Molecular Weight | 218.25 g/mol | [2][3][4][5][6] |
Mechanism of Action: Selective Leydig Cell Apoptosis
The primary and most studied biological effect of this compound is its ability to selectively induce apoptosis in testicular Leydig cells, the primary source of testosterone.[1][7] This specificity makes EDS an invaluable tool for creating experimental models of androgen deficiency to study the consequences of Leydig cell loss and the dynamics of their regeneration.
The cytotoxic effects of EDS are particularly pronounced in adult rats, while Leydig cells of immature rats and mice exhibit significantly lower sensitivity.[2][8][9] This species- and age-dependent sensitivity is a critical consideration in experimental design.
The apoptotic process initiated by EDS involves several key signaling pathways:
-
Fas-Mediated Apoptosis: Studies have shown that EDS administration leads to an upregulation of the Fas receptor and its ligand (FasL) in Leydig cells.[10] The engagement of the Fas receptor by FasL is a well-established trigger for the extrinsic apoptotic pathway.[10]
-
Caspase-3 Activation: As a key executioner caspase, caspase-3 is activated in response to EDS treatment.[11][12] Its activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death.[11] Immunohistochemical analyses have shown a translocation of active caspase-3 to the nucleus in apoptotic Leydig cells.[11][12]
-
Role of Intracellular Glutathione (B108866): The cytotoxicity of EDS in adult rat Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[13] Depletion of GSH can sensitize Leydig cells to EDS-induced apoptosis, suggesting that GSH plays a protective role.[13]
The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.
References
- 1. This compound | 4672-49-5 [chemicalbook.com]
- 2. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate (EDS): A Comprehensive Technical Guide to its Application as a Selective Leydig Cell Ablation Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene dimethanesulfonate (EDS) has established itself as an invaluable research tool for the selective ablation of adult Leydig cells in the testes of certain species, most notably the rat. This targeted cytotoxicity allows for the creation of a transient androgen-deficient model, providing a unique platform to investigate the intricate processes of testicular steroidogenesis, spermatogenesis, and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the discovery and history of EDS as a research tool, its mechanism of action, detailed experimental protocols for its use, and a summary of the expected quantitative outcomes. Furthermore, this guide includes detailed diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful compound in reproductive biology and drug development.
Discovery and History
This compound, a simple diester of methanesulfonic acid, was initially investigated for its potential as an antifertility agent. Its unique ability to selectively destroy adult Leydig cells in the rat testis was a pivotal discovery that transitioned its use from a potential contraceptive to a powerful experimental tool. Early studies demonstrated that a single administration of EDS to adult male rats resulted in the complete disappearance of Leydig cells from the testicular interstitium within a few days.[1][2] This specific cytotoxicity was observed to be age- and species-dependent, with immature rat Leydig cells and mouse Leydig cells showing resistance to its effects.[3][4] This selective action provided researchers with a reversible model of androgen deprivation, as the Leydig cell population was observed to regenerate from progenitor cells within several weeks of a single EDS treatment.[1][2] This transient and specific nature of Leydig cell ablation has made EDS an indispensable tool for studying the consequences of acute testosterone (B1683101) deficiency and the subsequent recovery processes within the testis.
Mechanism of Action
The cytotoxic effect of this compound on adult rat Leydig cells is a multi-faceted process involving alkylation, depletion of intracellular glutathione (B108866), and the induction of apoptosis through a Fas-mediated pathway.
2.1. Alkylating Agent: EDS is an alkylating agent, meaning it can transfer an alkyl group to other molecules.[3][5] This property is central to its cytotoxic effects. It is believed that EDS alkylates various intracellular proteins and other macromolecules within the Leydig cell, leading to cellular dysfunction and triggering programmed cell death.[3][5]
2.2. Role of Glutathione: The selective toxicity of EDS in adult rat Leydig cells is intricately linked to intracellular glutathione (GSH) levels.[6] Studies have shown that depletion of GSH in Leydig cells significantly sensitizes them to the cytotoxic effects of EDS.[6] Conversely, treatments that increase intracellular GSH levels can protect Leydig cells from EDS-induced death.[6] This suggests that GSH plays a critical role in detoxifying EDS or its reactive metabolites. The lower sensitivity of immature rat Leydig cells to EDS may be related to differences in their glutathione metabolism.[6]
2.3. Induction of Apoptosis: EDS induces apoptosis, or programmed cell death, in adult Leydig cells.[7][8] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8] The apoptotic cascade is initiated through the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both the Fas receptor (Fas) and its ligand (FasL) on the surface of Leydig cells.[7] The binding of FasL to Fas triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 has been shown to be a critical step in the execution phase of EDS-induced Leydig cell apoptosis.[1][5] Interestingly, this apoptotic pathway appears to be independent of the Bcl-2 family of proteins, which are common regulators of apoptosis in other cell types.[7]
Signaling Pathway of EDS-Induced Leydig Cell Apoptosis
Caption: EDS-induced Leydig cell apoptosis pathway.
Quantitative Data Summary
The administration of EDS to adult male rats leads to predictable and quantifiable changes in Leydig cell number and circulating hormone levels. The following tables summarize typical data gathered from various studies.
Table 1: Timeline of Leydig Cell Ablation and Repopulation Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.
| Time Post-EDS | Leydig Cell Status | Observations |
| 12-24 hours | Degeneration begins | Morphological signs of apoptosis are visible.[1] |
| 2-4 days | Complete Ablation | No identifiable Leydig cells in the interstitium.[1][2] |
| 7-14 days | Leydig Cell Absence | Interstitium is devoid of mature Leydig cells.[2] |
| 21 days | Repopulation Begins | Small, newly differentiated Leydig cells appear.[1][2] |
| 35-49 days | Full Repopulation | Leydig cell numbers return to control levels.[2] |
Table 2: Hormonal Changes Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.
| Time Post-EDS | Serum Testosterone | Serum Luteinizing Hormone (LH) | Serum Follicle-Stimulating Hormone (FSH) |
| 2-4 days | Decreased to castrate levels (<1 ng/mL) | Significantly elevated | Significantly elevated |
| 7-14 days | Remains at castrate levels | Peaks to levels seen in castrated rats | Continues to be elevated |
| 21 days | Begins to increase | Starts to decline | Remains elevated |
| 28-35 days | Returns to near-normal levels | Returns to near-normal levels | Begins to decline |
| 49 days | Normal levels | Normal levels | Returns to normal levels |
Note: The exact values and timing can vary slightly depending on the rat strain, age, and specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the use of EDS to induce Leydig cell ablation in adult rats.
Preparation and Administration of this compound
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (e.g., 25-gauge)
Procedure:
-
Prepare a stock solution of EDS in DMSO. A common concentration is 1 g/mL.
-
On the day of injection, dilute the EDS stock solution in a vehicle of DMSO and sterile PBS. A commonly used ratio is 1:3 (v/v) of DMSO to PBS.
-
The final concentration should be calculated to deliver the desired dose (typically 75-100 mg/kg body weight) in a reasonable injection volume (e.g., 0.5-1.0 mL).
-
Administer the EDS solution to adult male rats (e.g., Sprague-Dawley, 90-120 days old) via a single intraperitoneal (IP) injection.
-
Control animals should be injected with the vehicle solution alone.
Isolation of Leydig Cells from Rat Testes
This protocol is for the isolation of Leydig cells for in vitro studies or analysis.
Materials:
-
Testes from control and EDS-treated rats
-
Medium 199 or DMEM/F12
-
Bovine serum albumin (BSA)
-
Collagenase (Type I or IV)
-
Percoll
-
Hanks' Balanced Salt Solution (HBSS)
-
Centrifuge
-
Sterile dissection tools
Procedure:
-
Euthanize the rat and surgically remove the testes.
-
Decapsulate the testes in a sterile petri dish containing ice-cold buffer (e.g., Medium 199 with 0.1% BSA).
-
Mince the testicular tissue and incubate with collagenase (e.g., 0.25-1.0 mg/mL in buffer) in a shaking water bath at 34-37°C for 15-30 minutes, or until the seminiferous tubules are dispersed.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove the tubules.
-
Centrifuge the filtrate at a low speed (e.g., 250 x g) for 10 minutes to pellet the interstitial cells.
-
Resuspend the cell pellet in buffer and purify the Leydig cells using a Percoll density gradient. A discontinuous gradient (e.g., 20%, 40%, 60%, 90%) or a continuous gradient can be used.
-
Centrifuge the gradient at a higher speed (e.g., 800 x g) for 20-30 minutes.
-
Collect the Leydig cell-enriched fraction (typically at the 40-60% interface for discontinuous gradients).
-
Wash the purified Leydig cells with buffer to remove the Percoll and resuspend in the appropriate culture or assay medium.
Hormone Assays and Histological Analysis
Hormone Assays:
-
Collect blood samples via cardiac puncture or tail vein at various time points after EDS administration.
-
Separate the serum and store at -20°C or -80°C until analysis.
-
Measure serum testosterone, LH, and FSH levels using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
Histological Analysis:
-
Fix testes in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde).
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) or a methacrylate-based resin.
-
Section the tissue at a thickness of 5-7 µm.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Perform immunohistochemistry for Leydig cell-specific markers (e.g., 3β-hydroxysteroid dehydrogenase) to identify and quantify Leydig cells.
Mandatory Visualizations
Experimental Workflow for EDS Administration and Analysis
Caption: Experimental workflow for EDS studies.
Conclusion
This compound is a robust and reliable tool for the selective and transient ablation of adult Leydig cells in the rat. Its well-characterized mechanism of action and predictable effects on the endocrine system make it an ideal model for studying a wide range of topics in male reproductive biology. By following the detailed protocols and understanding the expected quantitative outcomes presented in this guide, researchers can effectively utilize EDS to advance our knowledge of testicular function and dysfunction, and to aid in the development of novel therapeutic strategies for male reproductive disorders.
References
- 1. Identification of Rat Testicular Leydig Precursor Cells by Single-Cell-RNA-Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Depletion and repopulation of Leydig cells in the testes of aging brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of Leydig cells from rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of rat Leydig cells by density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of purified rat Leydig cells using continuous Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Ethylene Dimethanesulfonate: A Technical Guide to Solubility and Stability in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of ethylene (B1197577) dimethanesulfonate (EDS) in common solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this alkylating agent. The information is presented to facilitate formulation development, experimental design, and the generation of reliable and reproducible results.
Physicochemical Properties of Ethylene Dimethanesulfonate
This compound (CAS: 4672-49-5) is a diester of ethylene glycol and methanesulfonic acid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H10O6S2 | [2][3] |
| Molecular Weight | 218.25 g/mol | [2] |
| Melting Point | 35-36 °C | [1][4] |
| Boiling Point | 448.9 °C at 760 mmHg (estimated) | [2] |
| Density | 1.461 g/cm³ | [2] |
| LogP | 1.10 | [2] |
Solubility of this compound
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in peer-reviewed literature. However, based on information from technical data sheets and supplier information, the following qualitative and quantitative solubility information has been compiled.
Summary of Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 95 mg/mL | No direct citation available |
| Chloroform | Sparingly Soluble (with heating) | [4] |
| Methanol | Very Slightly Soluble | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [5] |
Note: The lack of comprehensive, publicly available quantitative solubility data highlights the necessity for experimental determination of EDS solubility in solvents relevant to specific research or development applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the shake-flask method, a standard technique in the pharmaceutical industry.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., water, ethanol, acetone, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable analytical instrumentation)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.
-
Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) to further remove any suspended solid particles.
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
-
Workflow for Solubility Determination
Stability of this compound
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life.
Potential Degradation Pathways
As a sulfonate ester, this compound is susceptible to degradation, primarily through hydrolysis. The methanesulfonyl group is a good leaving group, making the ester bond liable to nucleophilic attack by water. This hydrolysis would lead to the formation of ethylene glycol and methanesulfonic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
Proposed Hydrolysis of this compound
Storage and Handling Recommendations
Based on supplier recommendations, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to minimize degradation.[5] It is also recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.
Experimental Protocol for Stability Studies
A comprehensive stability study for this compound should include forced degradation studies and long-term stability testing under various conditions.
3.3.1. Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways, and to demonstrate the stability-indicating nature of the analytical method.
Procedure:
-
Preparation of Stressed Samples:
-
Prepare solutions of this compound in the solvent of interest.
-
Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 7 days.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
A control sample should be stored under normal conditions (e.g., protected from light at room temperature).
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating analytical method (see Section 4).
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Workflow for Forced Degradation Study
3.3.2. Long-Term Stability Study
Objective: To determine the shelf-life and appropriate storage conditions for this compound solutions.
Procedure:
-
Study Design:
-
Prepare solutions of this compound in the desired solvent and package them in the intended container closure system.
-
Store the samples under various temperature and humidity conditions as per ICH Q1A(R2) guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing).
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Analysis:
-
Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated stability-indicating method.
-
Evaluate other relevant parameters such as appearance, pH, and color.
-
Analytical Methodology for Quantification
A validated analytical method is crucial for accurate solubility and stability testing. While a specific validated method for this compound was not found in the public literature, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
Proposed HPLC-UV Method
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). Isocratic elution is likely sufficient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Method Validation Protocol
The proposed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound in common solvents. While some qualitative and semi-quantitative data exist, there is a clear need for comprehensive experimental studies to establish a detailed and quantitative understanding of these properties. The experimental protocols and analytical methodology proposed in this guide provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications, ensuring the quality, reliability, and reproducibility of their work with this important compound.
References
- 1. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 3. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4672-49-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
Basic toxicological profile of Ethylene dimethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) dimethanesulfonate (EDS), a mild alkylating agent, is a methanesulfonic diester of ethylene glycol.[1][2] Primarily recognized for its selective and potent cytotoxic effects on testicular Leydig cells in mature rats, EDS serves as a valuable tool in reproductive toxicology and endocrinology research.[3][4] This technical guide provides a comprehensive overview of the basic toxicological profile of Ethylene dimethanesulfonate, summarizing key findings on its acute toxicity, genotoxicity, reproductive and developmental effects, and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 4672-49-5 | [2] |
| Molecular Formula | C4H10O6S2 | [2] |
| Molecular Weight | 218.26 g/mol | [2] |
| Melting Point | 35-36°C | [2] |
| Boiling Point | 448.9°C at 760 mmHg | [2] |
| Density | 1.461 g/cm³ | [2] |
Acute Toxicity
The acute toxicity of this compound has been evaluated in rodent models, primarily through intraperitoneal administration.
| Species | Route of Exposure | LD50 (Lethal Dose, 50%) | Toxic Effects | Reference |
| Rat | Intraperitoneal | 150 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |
| Mouse | Intraperitoneal | 250 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |
Experimental Protocols: Acute Toxicity (LD50)
-
Test Substance: this compound (EDS).
-
Species: Rodent - rat and mouse.[2]
-
Route of Administration: Intraperitoneal injection.[2]
-
Dose: A range of doses were administered to determine the dose at which 50% of the test animals died.
-
Observation Period: Animals were observed for a specified period following administration to monitor for mortality and other signs of toxicity.
-
Endpoint: The primary endpoint was the calculation of the LD50 value.[2]
Genotoxicity
While this compound is an alkylating agent, detailed, publicly available studies specifically characterizing its genotoxic profile, such as the Ames test, are limited in the provided search results. It is important to distinguish its genotoxicity from the more extensively studied ethyl methanesulfonate (B1217627) (EMS). Further research is required to fully elucidate the genotoxic potential of EDS.
Carcinogenicity
Information regarding the carcinogenicity of this compound is not well-documented in the available literature. One source suggests it is "suspected of causing cancer" without providing supporting studies.[5] Comprehensive, long-term carcinogenicity bioassays in animal models are necessary to definitively assess this endpoint.
Reproductive and Developmental Toxicity
The most profound toxicological effect of this compound is its selective cytotoxicity towards testicular Leydig cells in mature rats, leading to significant reproductive consequences.[3][4]
Effects on Male Reproductive System
| Species | Dose and Route | Duration | Key Findings | Reference |
| Rat (mature) | 75 mg/kg (single injection) | Up to 72 hours | Degenerating Leydig cells observed within 16 hours. Plasma testosterone (B1683101) decreased to ~35% of control at 16 hours and <5% at 48 hours. | [3] |
| Rat (mature) | 100 mg/kg (single dose) | Up to 45 days | Most Leydig cells showed degenerative changes at 12 hours; all were degenerated by 24-48 hours. Leydig cells were absent at 4 and 14 days, with regeneration starting at 21 days. | [4] |
| Rat (mature) | 75 mg/kg (subcutaneous injection) | 7 days | Disrupted epididymal function and sperm granuloma formation due to testosterone depletion. | [1][2] |
| Rat | 250 mg/kg (Oral) | 10 days pre-mating | Reduced male fertility index. | [2] |
| Rat (neonatal) | 50 mg/kg/day (subcutaneous) | Days 4-15 of age | Testes were vestigial, and accessory male sexual organs were very small at 80 days of age. | [6] |
Developmental Toxicity
| Species | Dose and Route | Duration | Key Findings | Reference |
| Rat (male and female pups) | 50 mg/kg/day (subcutaneous) | Days 4-15 of age | Substantially depressed body weight gain in both sexes by 80 days of age. Delayed vaginal opening in females. | [6] |
Experimental Protocols: Leydig Cell Ablation and Reproductive Toxicity
-
Test Substance: this compound (EDS).
-
Species: Primarily adult male Sprague-Dawley or Wistar rats.[3][4]
-
Route of Administration: Typically a single intraperitoneal or subcutaneous injection.[1][3]
-
Dose: A common effective dose for Leydig cell ablation is 75 mg/kg.[1][3]
-
Endpoints:
-
Histopathology: Examination of testicular tissue for Leydig cell morphology and number.[3][4]
-
Hormone Analysis: Measurement of plasma/serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.[3][4]
-
Fertility Assessment: Evaluation of male fertility indices.[2]
-
Organ Weights: Measurement of testes and accessory sex organ weights.[6]
-
Mechanism of Action
The selective toxicity of this compound towards mature rat Leydig cells involves a complex interplay of intracellular factors, ultimately leading to apoptosis.
Role of Glutathione (B108866)
The cytotoxicity of EDS in adult rat Leydig cells appears to be dependent on intracellular glutathione (GSH).[7] The proposed mechanism suggests that the conjugation of EDS with GSH is a critical step in its bioactivation to a toxic metabolite.
Caption: Proposed role of glutathione in EDS-induced Leydig cell apoptosis.
Inhibition of glutathione synthesis with buthionine sulfoximine (B86345) (BSO) protects Leydig cells from EDS-induced toxicity, while restoration of intracellular GSH levels reverses this protection.[7] This suggests that GSH is not acting as a detoxifying agent but rather is involved in the metabolic activation of EDS.[7]
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) in susceptible Leydig cells.[1][8] This process is characterized by morphological and biochemical changes, including DNA fragmentation.[9] The apoptotic cascade is triggered following the formation of the toxic EDS-glutathione conjugate.
Caption: Simplified workflow of EDS-induced Leydig cell toxicity.
Studies have shown that EDS can impair the transcription of genes crucial for Leydig cell function, such as Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3), prior to the onset of cell death.[8]
Species and Age Specificity
The cytotoxic effects of this compound on Leydig cells are remarkably specific to mature rats.[3][10] Leydig cells from immature rats and mice are resistant to its effects.[3][10] This specificity is thought to be related to differences in the metabolic activation of EDS or the cellular response to the toxic metabolite in different species and at different developmental stages.
In Vitro Toxicity
In vitro studies have been instrumental in elucidating the mechanism of EDS toxicity.
| Cell Type | Species | EC50 | Endpoint | Reference |
| Leydig cells (highly purified) | Rat | 370 µM | Inhibition of hCG-stimulated testosterone production | [11] |
| Adult rat Leydig cells | Rat | 60 µg/ml | Inhibition of testosterone production | [7] |
| Adult rat Leydig cells | Rat | 95 µg/ml | Inhibition of protein synthesis | [7] |
| Immature rat Leydig cells | Rat | 420 µg/ml | Inhibition of protein synthesis | [7] |
Experimental Protocols: In Vitro Leydig Cell Toxicity
-
Cell Culture: Isolation and culture of Leydig cells from the testes of rats.[7][11] Immortalized Leydig cell lines (e.g., R2C, MA-10) are also used.[8]
-
Test Substance Application: this compound is added to the culture medium at various concentrations.[7][8][11]
-
Incubation Period: Cells are incubated with EDS for specific durations (e.g., 3 hours, 24 hours).[7][8]
-
Endpoints:
-
Cell Viability: Assessed by methods such as protein synthesis measurement ([35S]methionine incorporation).[7]
-
Steroidogenesis: Measurement of testosterone production in response to stimuli like human chorionic gonadotropin (hCG) or luteinizing hormone (LH).[7][11]
-
Gene Expression: Analysis of the expression of key Leydig cell genes.[8]
-
Apoptosis Assays: Detection of DNA fragmentation or other markers of apoptosis.[9]
-
Summary and Conclusion
This compound exhibits a unique and highly specific toxicological profile, characterized by its potent and selective destruction of Leydig cells in mature rats. This effect is mediated by a glutathione-dependent bioactivation mechanism that leads to apoptosis. While its acute toxicity has been determined, further research is needed to fully characterize its genotoxic and carcinogenic potential. The species and age-specific nature of its Leydig cell toxicity makes EDS an invaluable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. Researchers and drug development professionals should be aware of its potent effects on the male reproductive system when handling or evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 3. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Growth and development of male and female rats treated with the Leydig cell cytotoxin ethane dimethane sulphonate during the suckling period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate: A Technical Guide to its Impact on the Testosterone Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of ethylene (B1197577) dimethanesulfonate (EDS) on the testosterone (B1683101) synthesis pathway. It provides a comprehensive overview of the mechanism of action, quantitative effects on steroidogenesis, and detailed experimental protocols for researchers in the fields of reproductive toxicology, endocrinology, and drug development.
Executive Summary
Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells, the primary producers of testosterone in the testes. Its administration leads to a rapid and significant decline in testosterone levels, making it a valuable tool for studying androgen deprivation and Leydig cell biology. This document details the molecular and cellular mechanisms by which EDS disrupts the testosterone synthesis pathway, presents quantitative data from key studies, outlines relevant experimental methodologies, and provides visual representations of the affected pathways and experimental workflows.
Mechanism of Action of this compound
EDS is an alkylating agent that induces apoptosis in mature Leydig cells, particularly in rats.[1][2] The cytotoxic effects of EDS are age and species-dependent, with mature rat Leydig cells showing high sensitivity, while immature rat and mouse Leydig cells are more resistant.[1][3] The precise molecular basis for this specificity is not fully understood, but it is known to involve the alkylation of various intracellular proteins.[1] The cytotoxic mechanism is also linked to intracellular glutathione (B108866) levels.[4]
The primary impact of EDS on testosterone synthesis is the physical elimination of the Leydig cells themselves.[5][6] Following a single dose of EDS, Leydig cells undergo degenerative changes within 12-24 hours, and by 48 hours, they are largely absent from the testicular interstitium.[5][7] This leads to a precipitous drop in serum testosterone to castrate levels within two days.[5]
Beyond cell death, EDS has direct inhibitory effects on the steroidogenic process in Leydig cells that are still viable. It has been shown to inhibit luteinizing hormone (LH)-stimulated steroid production.[1][3]
Quantitative Effects of EDS on Testosterone Synthesis
The administration of EDS results in quantifiable reductions in testosterone production and the expression of key steroidogenic factors.
| Parameter | Species/Model | EDS Dose/Concentration | Time Point | Observed Effect | Reference |
| Serum Testosterone | Adult Rat | 100 mg/kg | 2 days | Decrease to castrate levels | [5] |
| Adult Rat | 75 mg/kg | 24-72 hours | Marked decline | [6] | |
| LH-stimulated Testosterone Production | Adult Rat Leydig Cells (in vitro) | EC50 = 60 µg/mL | 3 hours | 50% inhibition | [4] |
| Protein Synthesis ([35S]methionine incorporation) | Adult Rat Leydig Cells (in vitro) | EC50 = 95 µg/mL | 3 hours | 50% inhibition | [4] |
| StAR Protein Accumulation (30 kDa form) | Mouse MA-10 Leydig Tumor Cells | Not specified | Not specified | Inhibition of dbcAMP-stimulated accumulation | [8] |
| Star Gene Promoter Activity | Rat R2C Leydig Cells | 1 mM | 24 hours | Decrease | [9][10] |
| Mouse MA-10 Leydig Cells | 2 mM | 24 hours | Decrease | [9][10] | |
| Insl3 Gene Promoter Activity | Rat R2C Leydig Cells | 1 mM | 24 hours | Decrease | [9][10] |
| ATP Levels | Mature Rat Leydig Cells | Not specified | 72 hours | Almost zero | [1] |
| Rat Leydig Tumor Tissue | Not specified | 24 hours | Decreased to 10% of original value | [1] |
Disruption of the Testosterone Synthesis Pathway
The testosterone synthesis pathway is a multi-step process involving several key enzymes and transport proteins. EDS primarily disrupts this pathway at the initial, rate-limiting step and through the overall destruction of the cellular machinery responsible for steroidogenesis.
Key Proteins and Enzymes in Testosterone Synthesis
-
Steroidogenic Acute Regulatory (StAR) Protein: Transports cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in steroidogenesis.
-
Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc; CYP11A1): Located in the inner mitochondrial membrane, this enzyme converts cholesterol to pregnenolone (B344588).[11][12]
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Converts pregnenolone to progesterone (B1679170).
-
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): Converts progesterone and pregnenolone into their 17α-hydroxylated derivatives and then into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): Reduces androstenedione to testosterone.
Impact of EDS on the Pathway
EDS administration leads to a significant reduction in the expression of the StAR protein.[8][9] This severely limits the availability of cholesterol, the substrate for P450scc, thereby halting the entire steroidogenic cascade at its inception. Furthermore, the expression of P450scc, a marker for Leydig cells, disappears following EDS treatment and only reappears as the Leydig cell population regenerates.[13]
Figure 1: Testosterone synthesis pathway and points of disruption by EDS.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of EDS on testosterone synthesis.
In Vivo Leydig Cell Ablation in Rats
This protocol is designed to eliminate the Leydig cell population in adult rats to study the effects of androgen deprivation and subsequent Leydig cell regeneration.
Figure 2: Workflow for in vivo studies of EDS effects.
Materials:
-
This compound (EDS)
-
Vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) and water)
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Standard animal housing and care facilities
-
Materials for injection, anesthesia, and euthanasia
-
Equipment for blood and tissue collection and processing
Procedure:
-
Animal Model: Use adult male rats (e.g., 90 days old). House animals under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.
-
EDS Preparation: Dissolve EDS in a suitable vehicle, such as a mixture of DMSO and water. The final concentration should be such that the required dose can be administered in a reasonable volume.
-
Administration: Administer a single intraperitoneal injection of EDS at a dose of 75-100 mg/kg body weight.[5][6][14] A control group should receive a vehicle-only injection.
-
Post-Treatment Monitoring: Monitor the animals at regular intervals for any signs of distress.
-
Sample Collection: At predetermined time points post-injection (e.g., 12h, 24h, 48h, 4d, 14d, 21d, 45d), euthanize the animals.[5] Collect blood via cardiac puncture for serum testosterone analysis. Harvest testes for histological examination, immunohistochemistry, or molecular analysis.
-
Testosterone Measurement: Separate serum from blood samples. Measure testosterone concentrations using a validated method such as equilibrium dialysis-coupled with isotope dilution ultra-high-performance liquid chromatography-tandem mass spectrometry (ID-UHPLC-MS/MS) or a reliable immunoassay.[15][16]
-
Histological Analysis: Fix testes in an appropriate fixative (e.g., Bouin's solution), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe changes in the interstitial cell population.
-
Immunohistochemistry: Use specific antibodies to detect the presence and localization of steroidogenic enzymes like CYP11A1 and 3β-HSD.[17]
In Vitro Assessment of EDS on Leydig Cell Function
This protocol is for investigating the direct effects of EDS on the function and viability of Leydig cells in culture.
Materials:
-
Immortalized Leydig cell lines (e.g., rat R2C, mouse MA-10)[9][10]
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
This compound (EDS)
-
Reagents for cell viability assays (e.g., MTT, trypan blue)
-
Reagents for hormone assays (e.g., testosterone ELISA kit)
-
Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) for stimulation
-
Reagents for protein and RNA extraction and analysis
Procedure:
-
Cell Culture: Culture Leydig cells in appropriate medium until they reach the desired confluency.
-
EDS Treatment: Treat the cells with varying concentrations of EDS for different durations (e.g., 4h, 24h).[9] Include a vehicle control (e.g., DMSO).
-
Steroidogenesis Assay: To measure testosterone production, incubate the cells with a stimulating agent like LH or hCG in the presence or absence of EDS. Collect the culture medium after a specified time and measure the testosterone concentration.
-
Enzyme Activity Assays: Prepare cell lysates or subcellular fractions (mitochondria and microsomes) from treated and control cells.[18] Measure the activity of key steroidogenic enzymes (e.g., 3β-HSD, 17β-HSD) by providing the respective substrates and quantifying the products, often using radio-labeled substrates and HPLC for separation and detection.[18][19]
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Extract total RNA from cells, reverse transcribe to cDNA, and perform qPCR using primers specific for genes of interest (StAR, Cyp11a1, Hsd3b, etc.).
-
Western Blotting: Extract total protein, separate by SDS-PAGE, transfer to a membrane, and probe with antibodies against StAR, CYP11A1, and other proteins of interest.
-
-
Promoter Activity Assays: Transfect cells with reporter constructs containing the promoter regions of steroidogenic genes (e.g., Star) linked to a reporter gene (e.g., luciferase).[9][10] Treat the transfected cells with EDS and measure the reporter gene activity to assess the effect on promoter function.
Figure 3: Workflow for in vitro studies of EDS effects.
Conclusion
This compound is a powerful tool for studying the testosterone synthesis pathway due to its specific cytotoxicity towards mature Leydig cells. Its effects are multifaceted, ranging from the complete ablation of the primary steroidogenic cells to the direct inhibition of key steps in testosterone production, most notably the expression of the StAR protein. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate androgen biology, toxicology, and the development of novel therapeutics targeting steroid hormone synthesis. The use of both in vivo and in vitro models, as detailed, allows for a comprehensive understanding of the systemic and cellular impacts of compounds affecting the testosterone synthesis pathway.
References
- 1. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethane dimethane sulfonate and NNN'N'-tetrakis-(2-pyridylmethyl)ethylenediamine inhibit steroidogenic acute regulatory (StAR) protein expression in MA-10 Leydig cells and rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 12. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Replacement of surgical castration by GnRH-inhibition or Leydig cell ablation in the male rat Hershberger antiandrogen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Free Testosterone in Serum Using Equilibrium DialysisCoupled With ID-UHPLC-MS/MS: Comparison Between Equilibrium Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Alkylating Properties of Ethylene Dimethanesulfonate
This guide provides a comprehensive overview of the alkylating properties of Ethylene (B1197577) dimethanesulfonate (EDMS), a bifunctional methanesulfonic acid ester. With its selective cytotoxicity, particularly towards Leydig cells, EDMS serves as a valuable tool in reproductive biology research and holds potential for therapeutic applications in androgen-dependent pathologies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, biological consequences, and relevant experimental protocols.
Chemical Properties and Reactivity
Ethylene dimethanesulfonate (also known as ethane-1,2-diyl dimethanesulfonate) is a mild, non-volatile alkylating agent. Its chemical structure features two methanesulfonyl groups attached to an ethylene bridge, rendering it susceptible to nucleophilic attack. This bifunctional nature allows EDMS to form both mono-adducts and inter- or intra-strand cross-links with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4672-49-5 | |
| Molecular Formula | C4H10O6S2 | |
| Molecular Weight | 218.25 g/mol | |
| Melting Point | 35-36 °C | |
| Boiling Point | 448.9 °C at 760 mmHg | |
| Solubility | Soluble in Chloroform (sparingly, heated), Methanol (very slightly). Soluble in water and polar organic solvents. | |
| Appearance | White to off-white solid |
Mechanism of Alkylation and Biological Consequences
The alkylating activity of EDMS is central to its biological effects. The methanesulfonate (B1217627) groups act as good leaving groups, facilitating the transfer of the ethyl group to nucleophilic centers in cellular macromolecules, most notably DNA.
DNA Alkylation and Adduct Formation
As an alkylating agent, EDMS covalently binds to DNA, forming DNA adducts. This process can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cytotoxicity and mutagenicity. The bifunctional nature of EDMS allows for the formation of DNA cross-links, which are particularly cytotoxic as they can prevent the separation of DNA strands required for replication. While specific quantitative data on EDMS-DNA adducts is limited in the readily available literature, studies on similar alkyl methanesulfonates like ethyl methanesulfonate (EMS) show the formation of various adducts, with O6-ethylguanine being a significant pre-mutagenic lesion. Methods for detecting such adducts include ³²P-post-labeling, mass spectrometry, and immunoassays.
DOT script for the general mechanism of DNA alkylation by EDMS.
General mechanism of DNA alkylation by this compound.
Cellular Responses to EDMS-induced Damage
The cellular response to EDMS-induced damage is multifaceted, involving the activation of cell death pathways and cellular defense mechanisms.
EDMS is a potent inducer of apoptosis, or programmed cell death, particularly in Leydig cells. This process is mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. A key executioner caspase, caspase-3, is activated in response to EDMS treatment. The activation of caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the detoxification of electrophilic compounds like EDMS. The enzyme Glutathione S-transferase (GST) catalyzes the conjugation of GSH to EDMS, facilitating its neutralization and excretion. Depletion of intracellular GSH levels has been shown to sensitize cells to the cytotoxic effects of EDMS, highlighting the importance of the glutathione system in cellular defense against this alkylating agent.
In its target Leydig cells, EDMS has been shown to inhibit the biosynthesis of testosterone (B1683101). This inhibition occurs at a step between the activation of protein kinase by cyclic AMP and the cholesterol side-chain cleavage enzyme. This disruption of steroidogenesis contributes to the testosterone depletion observed in vivo following EDMS administration.
Signaling Pathways Modulated by this compound
While the direct alkylating effects of EDMS on DNA are a primary mechanism of its action, its downstream effects on cellular signaling pathways are critical to its biological outcomes.
Caspase-Dependent Apoptotic Pathway
The induction of apoptosis by EDMS is a well-established mechanism, particularly in Leydig cells. The pathway involves the activation of initiator caspases which in turn activate executioner caspases like caspase-3.
EDMS-induced caspase-dependent apoptosis.
Glutathione Metabolism and Cellular Defense
The interaction between EDMS and the glutathione detoxification pathway is a critical determinant of its cytotoxicity.
Role of Glutathione in EDMS detoxification.
Quantitative Data on Biological Activity
The biological activity of EDMS has been quantified in various in vitro and in vivo systems. These data are essential for comparing its potency across different cell types and experimental conditions.
Table 2: Quantitative Biological Activity of this compound
| Parameter | Cell Type/Organism | Value | Reference |
| LD50 (Intraperitoneal) | Rat | 150 mg/kg | |
| LD50 (Intraperitoneal) | Mouse | 250 mg/kg | |
| EC50 (Testosterone Production) | Adult Rat Leydig Cells | 60 µg/mL | |
| EC50 (Protein Synthesis) | Adult Rat Leydig Cells | 95 µg/mL | |
| EC50 (Viability) | Immature Rat Leydig Cells | 420 µg/mL | |
| Cytotoxic Concentration | Rat Testicular & H540 Leydig Cells | 1-2 mM | |
| Cytotoxic Concentration | MA-10 Mouse Leydig Cells | 20 mM |
Note: The difference in sensitivity between rat and mouse Leydig cells is a notable feature of EDMS toxicology.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the alkylating properties of EDMS. Below are protocols for key assays.
Caspase-3 Activity Assay
This protocol is adapted from a study on EDMS-induced apoptosis in Leydig cells.
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Leydig cells (or other cell type of interest)
-
This compound (EDMS)
-
Cell lysis buffer (10 mM HEPES/KOH, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/mL aprotinin, 50 µg/mL leupeptin)
-
Reaction buffer (10 mM HEPES/KOH, pH 7.4, 0.1% CHAPS, 5 mM DTT, 10% sucrose)
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with EDMS at various concentrations and time points. Include a vehicle control.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cytosolic extracts using a standard method (e.g., Bradford or BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer to each well.
-
Add the fluorogenic caspase-3 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 380/460 nm for DEVD-AMC) at regular intervals.
-
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the caspase-3 activity. Normalize the activity to the protein concentration.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
Objective: To identify and quantify apoptotic cells based on the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the total GST activity in cell lysates.
Materials:
-
Cell lysates
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Phosphate (B84403) buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation: Prepare cytosolic extracts from treated and control cells as described in the caspase-3 assay protocol.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH solution, and the cell lysate.
-
Initiate Reaction: Add the CDNB solution to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the GST activity.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione). Normalize the activity to the protein concentration of the lysate.
Experimental Workflow Visualization
A typical workflow for investigating the alkylating properties of EDMS in vitro is depicted below.
In vitro experimental workflow for studying EDMS.
Conclusion
This compound is a potent bifunctional alkylating agent with well-defined cytotoxic and pro-apoptotic properties, particularly in testicular Leydig cells. Its mechanism of action is primarily driven by its ability to form DNA adducts and cross-links, leading to the activation of the caspase-dependent apoptotic pathway. The cellular glutathione system plays a key defensive role, and its modulation can significantly impact EDMS toxicity. The selective nature of EDMS-induced cytotoxicity makes it an invaluable tool for studying Leydig cell biology and a potential candidate for the development of targeted therapies for androgen-dependent diseases. Further research into the specific DNA adducts formed by EDMS and the detailed elucidation of all signaling pathways it perturbs will undoubtedly open new avenues for its application in both basic and translational research.
Species-Specific Sensitivity to Ethylene Dimethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene dimethanesulfonate (EDS), an alkylating agent, is a potent and selective Leydig cell toxicant in certain species, making it a valuable tool in the study of testicular function and androgen-dependent processes.[1] Its ability to ablate adult Leydig cells, the primary source of testosterone, allows for the investigation of Leydig cell regeneration, the hormonal control of spermatogenesis, and the impact of androgen deprivation.[2][3][4] However, the cytotoxic effects of EDS are not uniform across all species, a critical consideration for its use in experimental models and for understanding its potential toxicological implications.[1][5] This technical guide provides an in-depth overview of the species-specific sensitivity to EDS, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of EDS Across Species
The sensitivity to EDS varies significantly among different species and even between different cell types within the same species. Rats are highly susceptible to EDS-induced Leydig cell ablation, while mice and hamsters exhibit greater resistance.[1][5] The following tables summarize the quantitative data on the effects of EDS from various in vivo and in vitro studies.
Table 1: In Vitro Sensitivity of Leydig and Other Cell Types to EDS
| Cell Type/Species | EDS Concentration | Endpoint Assessed | Key Findings | Reference(s) |
| Rat Testicular Leydig Cells | 1-2 mM | Cell Death | Effective concentration for inducing cell death. | [6][7] |
| H540 Tumor Leydig Cells (Rat) | 1-2 mM | Cell Death | Similar sensitivity to primary rat Leydig cells. | [6][7] |
| MA-10 Leydig Cells (Mouse) | 20 mM | Cell Death | Significantly higher concentration required for apoptosis compared to rat cells. | [6][7] |
| Chinese Hamster Ovary (CHO) Cells | 20 mM | Apoptosis | High concentration needed to induce apoptosis. | [6][7] |
| COS-1 Monkey Kidney Cells | - | Resistance | Resistant to EDS-induced apoptosis. | [6][7] |
| Adult Rat Leydig Cells | EC50 = 60 µg/mL | Testosterone Production Inhibition | Demonstrates high sensitivity to EDS. | [8] |
| Adult Rat Leydig Cells | EC50 = 95 µg/mL | Protein Synthesis Inhibition | Indicates cytotoxic effect at this concentration. | [8] |
| Immature Rat Leydig Cells | EC50 = 420 µg/mL | Protein Synthesis Inhibition | Less sensitive than adult rat Leydig cells. | [8] |
| Adult Rabbit Leydig Cells | EC50 = 1137 µM | Cell Viability | Less sensitive than adult rat Leydig cells. | [9] |
| Immature Rabbit Leydig Cells | EC50 = 4397 µM | Cell Viability | Significantly less sensitive than adult rabbit Leydig cells. | [9] |
Table 2: In Vivo Effects of EDS on Leydig Cells and Testosterone Levels
| Species | EDS Dosage | Time Point | Endpoint Assessed | Key Findings | Reference(s) |
| Adult Rat | 100 mg/kg | 12 hours | Leydig Cell Degeneration | Most Leydig cells showed degenerative changes. | [2] |
| Adult Rat | 100 mg/kg | 24-48 hours | Leydig Cell Ablation | All observed Leydig cells showed gross degenerative changes. | [2] |
| Adult Rat | 100 mg/kg | 2 days | Serum Testosterone | Reduced to castrate levels. | [2] |
| Adult Rat | 100 mg/kg | 21 days | Leydig Cell Repopulation | Small Leydig cells were visible. | [2] |
| Adult Hamster | 100 mg/kg | - | Leydig Cell Number | Only one-third of treated hamsters showed moderately reduced Leydig cell numbers. | [5] |
| Adult Rat | 100 mg/kg | - | 3β-HSD Enzyme Activity | Reduced by 99% of control. | [5] |
| Adult Hamster | 100 mg/kg | - | 3β-HSD Enzyme Activity | Reduced by only 35% of control. | [5] |
Experimental Protocols
Isolation of Primary Leydig Cells from Rodent Testis
This protocol outlines a common method for isolating Leydig cells for in vitro studies.
-
Materials:
-
Testes from adult rats or mice
-
Collagenase (Type I or IV)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Percoll or other density gradient medium
-
Sterile dissection tools
-
Centrifuge
-
Cell culture incubator
-
-
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Aseptically remove the testes and place them in a sterile dish containing cold medium.
-
Decapsulate the testes to remove the tunica albuginea.
-
Mince the testicular tissue and incubate with collagenase solution (e.g., 0.25-1 mg/mL in medium) in a shaking water bath at 37°C for 10-20 minutes, or until the seminiferous tubules are dispersed.[10][11]
-
Allow the tubules to settle, and collect the supernatant containing the interstitial cells.
-
Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove clumps of tubules.[11]
-
Centrifuge the cell suspension to pellet the interstitial cells.
-
For further purification, resuspend the cell pellet and layer it onto a discontinuous Percoll gradient (e.g., 20%, 40%, 60%, 90%).[11]
-
Centrifuge the gradient. Leydig cells will be enriched in a specific fraction (typically between the 40% and 60% layers).
-
Carefully collect the Leydig cell-enriched fraction, wash with medium to remove the Percoll, and resuspend in culture medium.
-
Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
In Vitro EDS Treatment and Viability/Apoptosis Assays
-
Procedure:
-
Culture isolated Leydig cells or Leydig cell lines (e.g., R2C, MA-10) to the desired confluency.
-
Prepare a stock solution of EDS in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of EDS for a specified duration (e.g., 3-24 hours).[8][12]
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT solution to the cells and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
-
Apoptosis Assessment (e.g., DNA Laddering):
-
Harvest the cells and extract genomic DNA.
-
Perform agarose (B213101) gel electrophoresis to visualize the characteristic DNA laddering pattern of apoptosis.[6][7]
-
-
Apoptosis Assessment (e.g., Caspase-3 Activity Assay):
-
Lyse the cells and measure the activity of caspase-3 using a fluorometric or colorimetric substrate.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing species-specific sensitivity to EDS in vitro.
Caption: Signaling pathway of EDS-induced Leydig cell apoptosis.
Signaling Pathways in EDS-Induced Apoptosis
The selective toxicity of EDS in Leydig cells involves multiple signaling pathways, with apoptosis being the primary mode of cell death.
Role of Glutathione
The mechanism of EDS-induced cytotoxicity in adult rat Leydig cells appears to be dependent on intracellular glutathione (GSH).[8] Depletion of GSH with buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, renders adult rat Leydig cells significantly less sensitive to the cytotoxic effects of EDS.[8] This suggests that EDS may be metabolized to a more toxic intermediate via a glutathione-dependent pathway, or that GSH is crucial for cellular defense against EDS-induced damage.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway, a key regulator of cell survival and apoptosis, is implicated in EDS-induced Leydig cell death. Studies have shown that EDS treatment can lead to the upregulation of microRNA-205 (miR-205), which in turn targets and suppresses RAP2B.[13] The downregulation of RAP2B can inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis.[13] The PI3K/AKT pathway normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bax and activating anti-apoptotic proteins like Bcl-2. Inhibition of this pathway by EDS would therefore shift the balance towards apoptosis.
Conclusion
The species-specific sensitivity to this compound is a critical factor for its application in reproductive biology research. Rats exhibit high sensitivity, making them a suitable model for studying Leydig cell ablation and regeneration. In contrast, mice and hamsters are more resistant, highlighting the importance of selecting the appropriate animal model for a given study. The underlying mechanisms of this differential sensitivity are complex and involve metabolic differences, particularly related to glutathione conjugation, and alterations in key cell survival signaling pathways like the PI3K/AKT pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing EDS and for professionals in drug development assessing potential testicular toxicity. Further research is warranted to fully elucidate the molecular determinants of species-specific responses to EDS.
References
- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Leydig-like cells: approaches, characterization, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. Hamster Leydig cells are less sensitive to ethane dimethanesulfonate when compared to rat Leydig cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | miR-205 Expression Elevated With EDS Treatment and Induced Leydig Cell Apoptosis by Targeting RAP2B via the PI3K/AKT Signaling Pathway [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS)-Induced Leydg Cell Ablation in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells in the adult rat, making it an invaluable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. Administration of a single dose of EDS leads to the complete ablation of the existing Leydig cell population, followed by a predictable and robust regenerative process. This document provides detailed application notes and experimental protocols for the use of EDS to induce Leydig cell ablation in rats, including preparation of the EDS solution, administration protocol, and methods for verifying the ablation and studying the subsequent regeneration.
Introduction
The selective destruction of Leydig cells by ethylene dimethanesulfonate (EDS) provides a powerful model to investigate the role of androgens in regulating spermatogenesis and other physiological processes.[1] Following EDS administration, the depletion of testosterone (B1683101) and the subsequent rise in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) create a unique in vivo environment to study the hormonal regulation of the testis and the mechanisms of stem cell-driven Leydig cell regeneration. These application notes are designed to guide researchers in the successful implementation of the EDS-induced Leydig cell ablation model.
Data Presentation
The following tables summarize the expected quantitative changes in key parameters following a single intraperitoneal injection of EDS (75-100 mg/kg) in adult rats.
Table 1: Timeline of Leydig Cell Ablation and Regeneration
| Time Post-EDS Injection | Leydig Cell Status | Key Histological Observations |
| 12-48 hours | Degeneration | Leydig cells show signs of apoptosis, including chromatin condensation and cytoplasmic vacuolization.[1] |
| 3-14 days | Complete Ablation | Absence of identifiable Leydig cells in the testicular interstitium.[2] |
| 14-21 days | Onset of Regeneration | Appearance of new, small, often spindle-shaped Leydig cells, frequently near blood vessels.[2] |
| 21-35 days | Active Regeneration | Proliferation and differentiation of new Leydig cells. |
| 5-7 weeks | Full Regeneration | The Leydig cell population is restored to pre-treatment numbers.[2] |
Table 2: Hormonal Changes Following EDS Administration
| Time Post-EDS Injection | Serum Testosterone Levels | Serum Luteinizing Hormone (LH) Levels | Serum Follicle-Stimulating Hormone (FSH) Levels |
| 2-3 days | Undetectable/Castrate levels | Significantly elevated | Elevated |
| 7 days | Undetectable/Castrate levels | Markedly elevated | Elevated |
| 14-21 days | Gradual increase | Remain elevated | Remain elevated |
| 5-7 weeks | Return to near-normal levels | Return to normal levels | Return to normal levels |
Experimental Protocols
Preparation of this compound (EDS) Solution
Materials:
-
This compound (EDS) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile water for injection or physiological saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Caution: EDS is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.
-
To prepare a stock solution, dissolve EDS in DMSO. A common solvent ratio used is 1 part DMSO to 4 parts sterile water or saline (v/v).[3] However, for in vivo injections, it is recommended to keep the final DMSO concentration as low as possible, ideally below 10% (v/v), to minimize toxicity.[4]
-
For a target dose of 75-100 mg/kg, calculate the required amount of EDS and the volume of the solvent mixture needed for the number of animals to be injected.
-
In a sterile vial, add the calculated amount of EDS powder.
-
Add the required volume of DMSO and vortex thoroughly until the EDS is completely dissolved.
-
Add the sterile water or saline to the desired final volume and vortex again to ensure a homogenous solution.
-
Sterile-filter the final EDS solution using a 0.22 µm syringe filter into a new sterile vial.
-
Prepare the solution fresh on the day of injection.
EDS Administration Protocol
Materials:
-
Adult male Sprague-Dawley rats (250-350 g)
-
Prepared EDS solution
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh each rat accurately to determine the precise volume of EDS solution to be injected.
-
Gently restrain the rat. For intraperitoneal (IP) injections, position the rat to expose the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the EDS solution slowly and smoothly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animals closely for any adverse reactions following the injection.
Verification of Leydig Cell Ablation: Histological Analysis
Materials:
-
Testis tissue samples
-
Bouin's fixative or 4% paraformaldehyde
-
Ethanol series (for dehydration)
-
Xylene or other clearing agent
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Tissue Collection and Fixation:
-
Euthanize rats at selected time points post-EDS injection.
-
Excise the testes and fix them in Bouin's solution for 12-24 hours or 4% paraformaldehyde for 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissue at 5-7 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Leydig Cell Quantification:
-
Examine the stained sections under a light microscope. Leydig cells are typically identified by their large, round nuclei and eosinophilic cytoplasm, and are located in the interstitial space between the seminiferous tubules.
-
To quantify Leydig cells, a systematic random sampling approach is recommended.
-
Capture images of multiple random fields of view at a consistent magnification (e.g., 200x or 400x).
-
Using image analysis software, the number of Leydig cells per unit area of interstitial tissue or per seminiferous tubule can be determined.[5] A common method is to count the total number of Leydig cells and divide by the total number of seminiferous tubules in the section to get a ratio of Leydig cells per tubule.[5]
-
Verification of Leydig Cell Ablation: Serum Testosterone Measurement
Materials:
-
Blood samples collected from rats
-
Centrifuge
-
Microcentrifuge tubes
-
Rat Testosterone ELISA kit
-
Microplate reader
Protocol:
-
Serum Collection:
-
Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant (serum) and store at -20°C or -80°C until analysis.
-
-
Testosterone ELISA:
-
Follow the manufacturer's instructions provided with the specific rat testosterone ELISA kit.
-
Typically, the protocol will involve the following steps:
-
Preparation of standards and samples.
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation with an enzyme-conjugated secondary antibody.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the testosterone concentration in the samples based on the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways in EDS-induced Leydig cell ablation and regeneration.
Experimental Workflow
Caption: Experimental workflow for EDS-induced Leydig cell ablation in rats.
References
Application Notes and Protocols for In Vivo Androgen Deprivation using Ethylene Dimethanesulfonate (EDS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for adult Leydig cells in the testes of certain species, most notably rats. This specific action makes EDS a valuable tool for creating a transient and reversible model of androgen deprivation. Following administration, EDS induces apoptosis in mature Leydig cells, leading to a rapid decline in testosterone (B1683101) levels to castrate levels. Subsequently, the Leydig cell population regenerates from progenitor cells, allowing for the study of androgen-dependent processes and the dynamics of Leydig cell development and function. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of EDS for androgen deprivation studies.
Data Presentation
Table 1: Effects of a Single Intraperitoneal Injection of this compound (EDS) on Rat Testicular Parameters
| Parameter | Time Post-EDS Administration | Observation | Citations |
| Leydig Cell Morphology | 12 - 24 hours | Degenerative changes, chromatin condensation, signs of apoptosis. | [1][2] |
| 3 - 7 days | Complete absence of identifiable Leydig cells. | [1] | |
| 14 - 21 days | Appearance of new, small, fetal-like Leydig cells. | [1][3] | |
| 5 - 7 weeks | Complete regeneration of the Leydig cell population. | [4] | |
| Serum Testosterone | 16 hours | Decreased to approximately 35% of control. | [5] |
| 2 - 3 days | Reduced to undetectable or castrate levels. | [1][6] | |
| 21 days | Levels begin to rise with the appearance of new Leydig cells. | [7] | |
| 5 - 7 weeks | Return to normal or near-normal levels. | ||
| Serum Luteinizing Hormone (LH) | 3 - 7 days | Significant increase, reaching levels comparable to castrated rats. | [7] |
| 28 days | Levels begin to return to normal. | [7] | |
| Serum Follicle-Stimulating Hormone (FSH) | 7+ days | Elevated levels following the decline in testosterone. | [7] |
| 49 days | Return to normal levels. | [7] | |
| Apoptosis Markers | 6 hours | Increased expression of Fas and Fas Ligand (FasL) in Leydig cells. | [2] |
| 24 hours | Peak in the number of apoptotic interstitial cells. | [8] |
Table 2: Recommended Dosages and Administration of this compound (EDS) in Adult Rats
| Parameter | Recommendation | Citations |
| Dosage | 75 - 100 mg/kg body weight | [1][5][7] |
| Administration Route | Intraperitoneal (IP) injection | [1][5][7] |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) and sterile saline or water | [7] |
| Animal Model | Adult male rats (e.g., Sprague-Dawley, Wistar) | [1][5][7] |
| Note | Immature rats and mice are generally resistant to the cytotoxic effects of EDS on Leydig cells. | [5] |
Experimental Protocols
Protocol 1: Preparation of EDS Solution for In Vivo Administration
Materials:
-
This compound (EDS) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of EDS: Based on the body weights of the animals and the desired dosage (e.g., 75 mg/kg), calculate the total mass of EDS needed.
-
Dissolve EDS in DMSO: In a sterile conical tube, dissolve the calculated amount of EDS powder in a minimal volume of DMSO. For example, to prepare a 75 mg/kg dose for a 300g rat (22.5 mg), you might first dissolve a larger batch, for instance, 225 mg of EDS in 1 mL of DMSO. This creates a stock solution.
-
Dilute with saline: Further dilute the EDS/DMSO stock solution with sterile 0.9% saline to achieve the final desired concentration for injection. A common final vehicle composition is 25% DMSO in saline. Ensure the final injection volume is appropriate for the animal's size (typically 0.5 - 1.0 mL for an adult rat).
-
Vortex thoroughly: Vortex the solution until the EDS is completely dissolved and the solution is clear.
-
Administer immediately: It is recommended to use the freshly prepared EDS solution for injections.
Protocol 2: In Vivo Administration of EDS to Adult Rats
Materials:
-
Adult male rats (e.g., 90-120 days old)
-
Prepared EDS solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
Appropriate animal handling and restraint equipment
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Weigh the animal: Accurately weigh each rat immediately before injection to calculate the precise volume of EDS solution to administer.
-
Restrain the animal: Gently but firmly restrain the rat. For an intraperitoneal injection, the animal can be held with its head tilted slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Locate the injection site: The preferred site for IP injection is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder.
-
Administer the injection: Swab the injection site with 70% ethanol. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Gently aspirate to ensure no blood or urine is drawn, then slowly inject the calculated volume of the EDS solution.
-
Post-injection monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals daily for general health and well-being.
Protocol 3: Tissue and Blood Sample Collection
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fixative (e.g., 4% paraformaldehyde or Bouin's solution) for histology
-
Cryovials for snap-freezing tissues
Procedure:
-
Anesthetize the animal: At the desired time points post-EDS injection, anesthetize the rat according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta into appropriate tubes.
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma. Centrifuge the blood and collect the supernatant. Store at -80°C until hormone analysis (e.g., testosterone, LH, FSH via ELISA or RIA).
-
Tissue Collection: Perfuse the animal with ice-cold PBS to remove blood from the tissues. Dissect the testes and weigh them.
-
Tissue Processing for Histology: For histological analysis, fix one testis in 4% paraformaldehyde or Bouin's solution overnight at 4°C. Then, process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).
-
Tissue Processing for Molecular Analysis: For molecular studies (e.g., Western blot, PCR), snap-freeze the other testis in liquid nitrogen and store it at -80°C.
Mandatory Visualizations
EDS-Induced Leydig Cell Apoptosis Signaling Pathway
Caption: EDS-induced Fas-mediated apoptosis in Leydig cells.
Experimental Workflow for In Vivo Androgen Deprivation using EDS
Caption: Workflow for EDS-induced androgen deprivation studies.
References
- 1. Evaluation of the Fas/FasL signaling pathway in diabetic rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Fas/Fas ligand apoptosis pathway underlies immunomodulatory properties of human biliary tree stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Environmental Endocrine Disruptors on Leydig Cell Death and Senescen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leydig cell apoptosis in the rat testes after administration of the cytotoxin ethane dimethanesulphonate: role of the Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Ethylene Dimethanesulfonate (EDS) Solutions for Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a mild alkylating agent with the chemical formula C4H10O6S2.[1][2] It is a non-volatile methanesulfonic diester of ethylene glycol.[1][3] In research, EDS is primarily utilized for its selective cytotoxic effects on Leydig cells in the testes of certain animal models, particularly rats.[4][5] This targeted ablation of Leydig cells leads to a significant reduction in testosterone (B1683101) levels, making EDS a valuable tool for studying androgen deprivation and its physiological consequences.[4][5] These application notes provide detailed protocols for the preparation of EDS solutions for injection, ensuring safe handling and appropriate formulation for in vivo studies.
Physicochemical Properties of Ethylene Dimethanesulfonate
A summary of the key physicochemical properties of EDS is presented in the table below. This information is crucial for accurate solution preparation and dosage calculations.
| Property | Value | References |
| CAS Number | 4672-49-5 | [1][6] |
| Molecular Formula | C4H10O6S2 | [1][2][6] |
| Molecular Weight | 218.25 g/mol | [1][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 35-36 °C | [7] |
| Purity | ≥97% | [8] |
| Storage Temperature | Sealed in a dry environment at room temperature. | [7][9] |
Experimental Protocols
Safety Precautions and Handling
This compound is a hazardous substance that requires careful handling to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[11]
Handling Procedures:
-
All handling of solid EDS and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid breathing dust, mist, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the work area.
-
Immediately change any contaminated clothing.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
Preparation of Stock Solutions
It is recommended to first prepare a concentrated stock solution of EDS, which can then be diluted to the final working concentration for injection.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Under a chemical fume hood, weigh the required amount of solid EDS.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 M).[12]
-
Vortex the mixture until the EDS is completely dissolved. Sonication can be used to aid dissolution if precipitation occurs.[1][13]
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions for Injection
Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] The following are examples of solvent systems that have been used for the administration of EDS. The choice of solvent will depend on the experimental animal and the route of administration.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution for injection.[1]
Materials:
-
EDS stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for a 1 mL working solution):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL EDS stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2.5 mg/mL (11.45 mM).[1]
Protocol 2: DMSO and Corn Oil Formulation
This formulation is an alternative for subcutaneous or intraperitoneal injections.
Materials:
-
EDS stock solution in DMSO
-
Sterile Corn Oil
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of EDS in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the EDS stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration, ensuring the final DMSO concentration is 10% or less of the total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL EDS stock in DMSO to 900 µL of corn oil.[1]
-
Vortex thoroughly to ensure a uniform suspension.
Protocol 3: DMSO and Saline with SBE-β-CD Formulation
This formulation utilizes a solubilizing agent to enhance the aqueous solubility of EDS.
Materials:
-
EDS stock solution in DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of EDS in DMSO.
-
In a sterile tube, add the required volume of the EDS stock solution.
-
Add the appropriate volume of the 20% SBE-β-CD in saline to achieve the final desired concentration, ensuring the final DMSO concentration is 10% or less of the total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL EDS stock in DMSO to 900 µL of the SBE-β-CD solution.[1]
-
Mix until a clear solution is obtained.
Administration in Animal Models
The dosage and route of administration of EDS can vary depending on the research objectives and the animal model.
Commonly Used Dosages in Rats:
-
Subcutaneous or Intraperitoneal Injection: A single dose of 75 mg/kg body weight has been shown to effectively destroy Leydig cells.[4] In some studies, this dose is administered daily for 7 days.[1][7]
-
Testicular Artery Injection: Dosages ranging from 5-15 mg/kg have been used for direct administration to the testes.[14]
Administration Procedure:
-
Accurately weigh the animal to determine the correct volume of the EDS working solution to inject.
-
Use appropriate sterile injection techniques for the chosen route of administration (e.g., subcutaneous, intraperitoneal).
-
Monitor the animal for any adverse reactions following the injection.
Data Presentation
Solubility of this compound
| Solvent System | Achievable Concentration | Appearance | References |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.45 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.45 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.45 mM) | Clear solution | [1] |
| DMSO | 95 mg/mL (435.28 mM) | - | [13] |
In Vivo Dosage and Administration of this compound in Rats
| Route of Administration | Dosage | Duration | Observed Effect | References |
| Subcutaneous Injection | 75 mg/kg | 7 days | Disruption of epididymal function, sperm granuloma formation | [1][7] |
| Single Dose | 75 mg/kg | Single injection | Rapid destruction of Leydig cells | [4] |
| Single Dose | 100 mg/kg | Single injection | Degenerative changes in most Leydig cells within 12 hours | [5] |
| Testicular Artery Injection | 5-15 mg/kg | Single injection | Elimination of Leydig cells | [14] |
Visualizations
Experimental Workflow for Preparing EDS Injection Solution
Caption: Workflow for the preparation and administration of this compound solutions.
Mechanism of EDS-Induced Leydig Cell Apoptosis
Caption: Proposed mechanism of this compound induced cytotoxicity in Leydig cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 4. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | 4672-49-5 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 4672-49-5 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T13689-1mL | this compound [4672-49-5] Clinisciences [clinisciences.com]
- 14. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ethylene Dimethanesulfonate in In Vitro Leydig Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene (B1197577) dimethanesulfonate (EDS) in in vitro Leydig cell culture experiments. EDS is a well-established cytotoxicant that selectively ablates Leydig cells, making it a valuable tool for studying testicular function, steroidogenesis, and Leydig cell regeneration. This document outlines the mechanisms of EDS action, provides detailed protocols for its application in cell culture, and summarizes key quantitative data from published studies.
Mechanism of Action
Ethylene dimethanesulfonate is an alkylating agent that induces apoptosis in mature rat Leydig cells, while immature rat Leydig cells and mouse Leydig cells show resistance.[1][2] The cytotoxic effects of EDS are multifaceted, involving:
-
Induction of Apoptosis: EDS treatment leads to characteristic apoptotic changes in Leydig cells, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] This process is likely mediated by the Fas signaling pathway, as evidenced by the upregulation of both Fas receptor and Fas ligand in response to EDS.[4]
-
Inhibition of Steroidogenesis: EDS directly inhibits luteinizing hormone (LH)-stimulated testosterone (B1683101) production in mature rat Leydig cells.[1][2] The site of action appears to be between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[5] Specifically, EDS has been shown to decrease the promoter activity of the steroidogenic acute regulatory protein (StAR) gene.[6]
-
Role of Glutathione (B108866): The cytotoxicity of EDS in adult rat Leydig cells is linked to intracellular glutathione (GSH) levels. Depletion of GSH with buthionine sulfoximine (B86345) (BSO) protects Leydig cells from EDS-induced toxicity, suggesting that GSH may be involved in the metabolic activation of EDS to a toxic species.[7]
Experimental Protocols
Protocol 1: In Vitro Ablation of Mature Rat Leydig Cells with EDS
This protocol describes the general procedure for eliminating mature rat Leydig cells from a primary culture using EDS.
Materials:
-
Primary culture of mature rat Leydig cells
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate primary mature rat Leydig cells at a desired density in sterile culture plates. Allow the cells to attach and acclimate for 24 hours in complete culture medium (e.g., DMEM with 10% FBS).
-
EDS Preparation: Prepare a stock solution of EDS in DMSO. A typical stock concentration is 100 mM. Further dilute the stock solution in culture medium to achieve the desired final concentration. A common effective concentration for inducing apoptosis is 750 µg/ml.[3]
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentration of EDS. A vehicle control (medium with DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24 to 72 hours.[1] The optimal incubation time will depend on the specific experimental goals.
-
Assessment of Ablation: The elimination of Leydig cells can be confirmed by morphological observation (cell rounding and detachment), viability assays (e.g., Trypan blue exclusion, MTT assay), and functional assays such as measuring testosterone production in response to LH stimulation.
Protocol 2: Assessment of EDS-Induced Apoptosis
This protocol details the steps to visualize and quantify apoptosis in Leydig cells following EDS treatment.
Materials:
-
EDS-treated and control Leydig cells
-
Acridine (B1665455) orange or other fluorescent DNA dye
-
Fluorescence microscope
-
DNA extraction kit
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Fluorescent Staining:
-
DNA Laddering Assay:
-
Extract DNA from both treated and control cells using a commercially available kit.
-
Perform agarose gel electrophoresis on the extracted DNA.
-
Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into nucleosomal fragments.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of EDS on Leydig cells from various in vitro studies.
| Parameter | Cell Type | EDS Concentration | Incubation Time | Effect | Reference |
| Testosterone Production | Mature Rat Leydig Cells | 75 µg/ml | 3-5 hours | Inhibition of LH-stimulated steroid production | [2] |
| Mature Rat Leydig Cells | EC50 = 370 µM | Not specified | 50% inhibition of hCG-stimulated testosterone production | [5] | |
| Immature Rat Leydig Cells | Not specified | Not specified | No effect on LH-stimulated steroid production | [1] | |
| Mouse Leydig Cells | Not specified | Not specified | No effect on LH-stimulated steroid production | [1] | |
| Cell Viability/Cytotoxicity | Mature Rat Leydig Cells | 750 µg/ml | 24 hours | Cell rounding and detachment | [3] |
| Mature Rat Leydig Cells | Not specified | 72 hours | ATP levels reduced to almost zero | [1] | |
| Immature Rat Leydig Cells | Not specified | 72 hours | No effect on ATP levels | [1] | |
| Apoptosis | Mature Rat Leydig Cells | 750 µg/ml | 24 hours | Increased incidence of apoptosis (up to 25% of detached cells) | [3] |
| Gene Promoter Activity | Rat R2C Leydig Cells | 1 mM | 24 hours | Decreased Insl3 promoter activity | [6] |
| Rat R2C & Mouse MA-10 Cells | 1-2 mM | 4 hours | Increased Gsta3 promoter activity | [8] | |
| Rat R2C & Mouse MA-10 Cells | Not specified | Not specified | Decreased Star promoter activity | [6] |
Visualizations
Caption: Mechanism of this compound (EDS) action in mature rat Leydig cells.
Caption: General experimental workflow for in vitro EDS treatment of Leydig cells.
References
- 1. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an Ethylene Dimethanesulfonate-Induced Testosterone Deficiency Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a robust and transient model of testosterone (B1683101) deficiency.[1][2][3][4] This model is invaluable for studying the physiological and pathological consequences of androgen deprivation and for evaluating the efficacy of androgen replacement therapies or other interventions aimed at mitigating the effects of hypogonadism.
Following a single administration of EDS, serum testosterone levels plummet to castrate levels within days.[4] This is accompanied by a compensatory rise in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, a classic endocrine response to the loss of negative feedback from testicular androgens.[2][5] The destruction of Leydig cells is temporary, with a new population of Leydig cells beginning to regenerate from progenitor cells approximately 21 days post-treatment, and full recovery of testosterone levels typically observed by 49 days.[2][6] This predictable time course allows for the study of both the acute effects of testosterone withdrawal and the processes of Leydig cell regeneration and functional recovery.
These application notes provide detailed protocols for establishing the EDS-induced testosterone deficiency model in rats, including methods for hormone analysis and assessment of androgen-dependent organ responses.
Data Presentation
Hormonal and Organ Weight Changes Post-EDS Administration in Adult Rats
The following tables summarize the expected quantitative changes in serum hormone levels and androgen-dependent organ weights at various time points following a single intraperitoneal injection of Ethylene Dimethanesulfonate (75 mg/kg).
Table 1: Serum Hormone Concentrations
| Time Point Post-EDS | Testosterone (ng/mL) | Luteinizing Hormone (LH) (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) |
| Control (Day 0) | ~2.5 - 5.0 | ~0.5 - 1.5 | ~5.0 - 10.0 |
| Day 7 | < 0.1[7] | Elevated (castrate levels)[2] | Slightly Elevated |
| Day 14 | < 0.1 | Elevated (castrate levels)[2] | Elevated |
| Day 21 | Gradual Increase[7] | Elevated, starting to decrease | Elevated |
| Day 28 | Approaching Normal | Returning to Normal[2] | Elevated, starting to decrease |
| Day 49 | Normal[2] | Normal[2] | Normal[2] |
Table 2: Androgen-Dependent Organ Weights (Relative to Body Weight)
| Time Point Post-EDS | Prostate Weight (mg/100g BW) | Seminal Vesicle Weight (mg/100g BW) | Epididymis Weight (mg/100g BW) |
| Control (Day 0) | Baseline | Baseline | Baseline |
| Day 7 | Significantly Decreased | Significantly Decreased | Significantly Decreased[7] |
| Day 14 | Significantly Decreased | Significantly Decreased | Significantly Decreased[7] |
| Day 21 | Starting to Recover | Starting to Recover | Starting to Recover |
| Day 49 | Normal | Normal | Normal |
Note: The exact values can vary depending on the rat strain, age, and specific assay used. The data presented are representative values based on published literature.
Experimental Protocols
Induction of Testosterone Deficiency with this compound (EDS)
This protocol describes the in vivo administration of EDS to adult male rats to induce Leydig cell ablation and subsequent testosterone deficiency.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Adult male Sprague-Dawley or Wistar rats (90-120 days old)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
EDS Preparation:
-
On the day of injection, prepare the EDS solution. EDS is typically dissolved in a mixture of DMSO and corn oil. A common vehicle is 1:3 (v/v) DMSO:corn oil.
-
The final concentration should be calculated to deliver a dose of 75 mg/kg body weight in a volume of approximately 1 mL/kg.[2][8]
-
Warm the vehicle slightly to aid in dissolving the EDS. Vortex thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Weigh each rat accurately on the day of injection.
-
Administer a single intraperitoneal (i.p.) injection of the prepared EDS solution (75 mg/kg).
-
A control group should be injected with the vehicle only.
-
-
Post-Injection Monitoring:
Serum Hormone Analysis
This protocol outlines the collection of blood samples and subsequent measurement of testosterone, LH, and FSH.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Hormone-specific ELISA or RIA kits (for testosterone, LH, and FSH)
-
Microplate reader or gamma counter
Procedure:
-
Blood Collection:
-
At the desired time points (e.g., Day 0, 7, 14, 21, 28, 49), anesthetize the rats.
-
Collect blood via cardiac puncture or from the tail vein.
-
Dispense the blood into serum separator tubes.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000-3000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
Hormone Measurement:
-
Thaw the serum samples on ice.
-
Follow the manufacturer's instructions for the specific ELISA or RIA kits to measure the concentrations of testosterone, LH, and FSH.
-
Assessment of Androgen-Dependent Organ Weights
This protocol describes the collection and weighing of androgen-dependent organs to assess the biological effect of testosterone deficiency.
Materials:
-
Surgical instruments (scissors, forceps)
-
Analytical balance
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanasia and Dissection:
-
At the end of the experiment, euthanize the rats according to approved institutional guidelines.
-
Carefully dissect out the prostate, seminal vesicles, and epididymides.
-
-
Organ Preparation and Weighing:
-
Remove any adhering fat and connective tissue from the organs.
-
For the seminal vesicles, gently express the fluid content.
-
Blot the organs dry with absorbent paper.
-
Weigh each organ individually on an analytical balance.
-
-
Data Normalization:
-
Record the final body weight of each animal.
-
Normalize the organ weights to the body weight (e.g., mg of organ per 100g of body weight) to account for variations in animal size.
-
Mandatory Visualizations
Caption: Experimental workflow for the EDS-induced testosterone deficiency model.
Caption: Disruption of the HPG axis by EDS.
Caption: Testosterone signaling pathways affected by EDS-induced deficiency.
References
- 1. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Termination of the peripubertal FSH increase in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldosterone Blocks Rat Stem Leydig Cell Development In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylene dimethane sulfonate (EDS) ablation of Leydig cells in adult rat depletes testosterone resulting in epididymal sperm granuloma: Testosterone replacement prevents granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylene Dimethanesulfonate (EDS) in Spermatogenesis and Fertility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells in the testes of certain species, most notably rats. This targeted action makes EDS an invaluable tool for studying the intricate processes of spermatogenesis and male fertility. By transiently eliminating the primary source of testosterone (B1683101), researchers can investigate the hormonal regulation of testicular function, including the dependence of spermatogenesis on androgens, and the remarkable capacity of the testis to regenerate its Leydig cell population. These application notes provide a comprehensive overview of the use of EDS as a research tool, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
EDS exerts its cytotoxic effects on mature Leydig cells primarily by inducing apoptosis.[1] This programmed cell death is initiated through the activation of the Fas death receptor system. Following EDS administration, there is an upregulation of both Fas receptor and its ligand (FasL) on the surface of Leydig cells.[2] This engagement triggers a downstream signaling cascade culminating in the activation of caspase-3, a key executioner enzyme in apoptosis, leading to characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1][3] The Bcl-2 family of proteins does not appear to be directly involved in this process.[2] The elimination of Leydig cells results in a rapid and significant decline in intratesticular and serum testosterone levels, effectively creating a transient and reversible state of androgen deprivation.[4]
Applications in Research
-
Studying Androgen-Dependent Spermatogenesis: EDS allows for the precise investigation of the stages of spermatogenesis that are dependent on testosterone. The withdrawal of androgens following EDS treatment leads to a stage-dependent loss of germ cells, providing insights into the specific roles of testosterone in germ cell development and survival.[5]
-
Investigating Leydig Cell Regeneration: The destruction of the existing Leydig cell population by EDS triggers a robust regenerative response from progenitor stem cells within the testicular interstitium.[4] This provides a unique in vivo model to study the signaling pathways and factors that govern Leydig cell differentiation and maturation.[6]
-
Modeling Androgen Deprivation: EDS-induced testosterone depletion serves as a model for studying the physiological effects of androgen deprivation on various androgen-dependent tissues and processes, both within and outside the reproductive system.
-
Toxicology and Drug Development: EDS can be used to assess the impact of potential therapeutic compounds on testicular function in an androgen-deprived environment or to study the mechanisms of testicular toxicity.
Data Presentation
The following tables summarize the typical quantitative changes observed in adult male rats following a single intraperitoneal injection of EDS (75 mg/kg body weight).
Table 1: Hormonal Changes Following EDS Administration
| Time Post-EDS | Serum Testosterone Levels | Serum Luteinizing Hormone (LH) Levels | Serum Follicle-Stimulating Hormone (FSH) Levels |
| Baseline (Day 0) | Normal | Normal | Normal |
| 1-3 Days | Markedly decreased to castrate levels[4] | Significantly increased[4] | Significantly increased[4] |
| 7-14 Days | Undetectable[4] | Peak levels[7] | Peak levels[7] |
| 21 Days | Beginning to recover[4] | Returning towards normal[4] | Elevated |
| 28 Days | Approaching normal levels | Returned to normal[4] | Returning towards normal |
| 35-49 Days | Normal to slightly elevated | Normal | Returned to normal[4] |
Table 2: Cellular and Physiological Changes in the Testis Following EDS Administration
| Time Post-EDS | Leydig Cell Population | Spermatogenesis | Testis Weight |
| Baseline (Day 0) | Normal population of mature Leydig cells | Normal | Normal |
| 1-3 Days | Degenerating Leydig cells, increased macrophage infiltration[4] | Normal | No significant change |
| 7-14 Days | Complete absence of mature Leydig cells[4] | Stage-dependent loss of germ cells (spermatids and spermatocytes)[5] | Decreased |
| 21 Days | Appearance of new progenitor Leydig cells[4] | Initiation of recovery of spermatogenesis[5] | Decreased |
| 35 Days | Immature Leydig cells present[6] | Ongoing restoration of spermatogenesis | Recovering |
| 49-56 Days | Fully regenerated population of mature Leydig cells[6][7] | Complete restoration of spermatogenesis[5] | Returned to normal |
Experimental Protocols
Protocol 1: Induction of Leydig Cell Ablation in Rats
Materials:
-
Ethylene dimethanesulfonate (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
Adult male rats (e.g., Sprague-Dawley or Wistar, 90-120 days old)
-
Appropriate animal housing and care facilities
-
Syringes and needles for injection
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Preparation of EDS Solution:
-
On the day of injection, prepare the EDS solution. A commonly used vehicle is a 1:3 mixture of DMSO and sterile water.[5]
-
Calculate the required amount of EDS based on the body weight of the animals and the target dose (typically 75 mg/kg).
-
Dissolve the EDS in DMSO first, then add the sterile water to the final volume. Ensure the solution is homogenous.
-
-
Administration of EDS:
-
Weigh each rat accurately on the day of injection.
-
Administer the EDS solution via a single intraperitoneal (i.p.) injection.[5]
-
A control group of animals should be injected with the vehicle only.
-
-
Post-Injection Monitoring:
-
Return the animals to their cages and monitor them for any signs of distress.
-
Provide standard animal care.
-
-
Tissue Collection and Analysis:
-
At predetermined time points (e.g., 3, 7, 14, 21, 35, 49 days post-injection), euthanize the animals according to approved protocols.
-
Collect blood samples for hormone analysis (testosterone, LH, FSH).
-
Dissect the testes and weigh them.
-
Fix one testis in Bouin's solution or 4% paraformaldehyde for histological analysis (e.g., H&E staining, immunohistochemistry for Leydig cell markers like 3β-HSD).
-
The other testis can be snap-frozen in liquid nitrogen for molecular or biochemical analyses (e.g., RNA/protein extraction, steroid measurements).
-
Mandatory Visualizations
References
- 1. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sav.sk [sav.sk]
- 6. researchgate.net [researchgate.net]
- 7. Neurotrophin‐3 stimulates stem Leydig cell proliferation during regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethylene Dimethanesulfonate in Prostate Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is an alkylating agent with well-documented cytotoxic effects, particularly on testicular Leydig cells.[1] This specific action makes EDS a valuable tool in prostate cancer research, primarily for inducing rapid and effective androgen deprivation, a cornerstone of therapy for androgen-sensitive prostate cancer. By selectively eliminating Leydig cells, the primary source of testosterone (B1683101), EDS provides a robust in vivo model to study the mechanisms of androgen withdrawal-induced prostate regression and the development of castration-resistant prostate cancer.
Mechanism of Action
The primary application of this compound in prostate cancer research is indirect, leveraging its potent and selective toxicity towards Leydig cells in the testes. This targeted cytotoxicity leads to a rapid and significant decrease in circulating testosterone levels, effectively creating a state of chemical castration.[2]
The downstream effects on the prostate gland are a direct consequence of this androgen deprivation. The lack of androgenic stimulation triggers a cascade of molecular events within the prostate tissue, leading to the apoptosis (programmed cell death) of the glandular epithelium and subsequent regression of the prostate.[3] Research indicates that this apoptotic process is, at least in part, mediated by the Fas signaling pathway.[3]
While direct cytotoxic effects of EDS on prostate cancer cells have not been extensively documented, its utility lies in creating a reliable and reproducible animal model of androgen deprivation. This model is instrumental in studying the signaling pathways involved in prostate cancer progression and in evaluating the efficacy of novel therapeutic strategies in an androgen-deprived environment.
Research Findings Summary
The application of this compound in rat models has yielded significant quantitative data regarding its effects on the prostate. A single intraperitoneal injection of EDS leads to a time-dependent regression of the ventral prostate.
| Days Post-EDS Injection | Prostate Weight (mg) | Apoptotic Bodies per Field |
| 2 | 275.0 ± 22.0 | 12.0 ± 2.0 |
| 5 | 115.0 ± 15.0 | 25.0 ± 3.0 |
| 8 | 90.0 ± 10.0 | 15.0 ± 2.5 |
Table 1: Quantitative effects of a single 100 mg/kg dose of this compound on rat ventral prostate weight and apoptosis. Data are presented as mean ± SEM.[3]
These findings demonstrate the potent effect of EDS-induced androgen deprivation on prostate tissue, with maximal apoptosis observed around day 5 post-injection.[3]
Experimental Protocols
Protocol 1: Induction of Androgen Deprivation in a Rat Model using this compound
This protocol details the in vivo application of EDS to create a model of androgen deprivation for studying its effects on the prostate.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Adult male Sprague-Dawley rats (250-300g)
-
Syringes and needles for injection
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
EDS Preparation: Prepare a fresh solution of EDS on the day of injection. Dissolve EDS in DMSO and then dilute with corn oil to the final desired concentration. A typical dose is 75-100 mg/kg body weight.[3][4] The final injection volume should be approximately 0.5 ml.
-
Animal Weighing: Weigh each rat accurately on the day of injection to calculate the precise dose of EDS.
-
Injection: Administer the prepared EDS solution via a single intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Tissue Collection: At predetermined time points (e.g., 2, 5, and 8 days post-injection), euthanize the animals according to approved institutional protocols.[3]
-
Prostate Dissection: Carefully dissect the ventral prostate, remove any surrounding fatty tissue, and record the wet weight.
-
Sample Processing: Process the prostate tissue for subsequent analyses, such as histology (for apoptosis assessment) or molecular biology techniques (e.g., Western blotting).
Protocol 2: Assessment of Apoptosis in Prostate Tissue by In Situ End Labeling (TUNEL Assay)
This protocol outlines the methodology to detect apoptotic cells in prostate tissue sections following EDS-induced androgen deprivation.
Materials:
-
Formalin-fixed, paraffin-embedded prostate tissue sections
-
TUNEL assay kit (commercially available)
-
Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Blocking solution
-
Fluorescent microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval if required by the specific TUNEL kit manufacturer's instructions.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Apply the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the sections and incubate in a humidified chamber.
-
Detection: If using a fluorescent label, counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips.
-
Microscopy: Visualize the sections under a fluorescent microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells in multiple high-power fields to quantify the extent of apoptosis.
Protocol 3: Western Blot Analysis of Fas and Fas Ligand in Prostate Tissue
This protocol describes the detection of Fas and Fas Ligand (FasL) proteins in prostate tissue lysates to investigate the involvement of the Fas signaling pathway in androgen deprivation-induced apoptosis.
Materials:
-
Prostate tissue lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Fas, anti-FasL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the prostate tissue lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Fas, FasL, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Fas and FasL.
Visualizations
References
- 1. Validation of the Rat Model of Prostate Cancer: Correlating Seminal Vesicle Lesions With Dorsolateral Prostate Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostate cancer progression after androgen deprivation therapy: mechanisms of castrate-resistance and novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leydig Cell Regeneration Using Ethylene Dimethanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a powerful in vivo model to study the process of Leydig cell regeneration from stem/progenitor cells.[1][2][3][4] This model is invaluable for investigating the mechanisms of tissue regeneration, the regulation of steroidogenesis, and for screening potential therapeutic agents to treat androgen deficiency. Following EDS administration, a predictable and synchronized wave of Leydig cell proliferation and differentiation occurs, allowing for the detailed study of each stage of regeneration.
This document provides detailed application notes and protocols for utilizing the EDS-induced Leydig cell regeneration model. It includes quantitative data on hormonal and cellular changes, step-by-step experimental procedures, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data associated with Leydig cell regeneration after EDS administration in adult rats.
Table 1: Hormonal and Cellular Changes Following a Single Intraperitoneal Injection of EDS (75 mg/kg)
| Time Post-EDS | Serum Testosterone (B1683101) Levels | Serum Luteinizing Hormone (LH) Levels | Leydig Cell Number (per testis) | Key Observations |
| Control | Normal | Normal | ~25-28 million[1][3] | Healthy, mature Leydig cells present. |
| 24-72 hours | Markedly declined[2] | Rising[2] | Degenerating Leydig cells[2] | Onset of Leydig cell apoptosis and removal by macrophages.[2][5] |
| 3-7 days | Undetectable[1][3] | Elevated to castrate levels[2] | Absent[2][3] | Complete ablation of the mature Leydig cell population. |
| 14 days | Still undetectable | Remains elevated | Progenitor cells appear[6] | Spindle-shaped progenitor cells begin to proliferate.[1] |
| 21 days | Starts to recover[2][7] | Begins to decline[2] | ~1-2 million fetal-type Leydig cells[3] | New Leydig cells expressing steroidogenic enzymes appear.[7][8] |
| 30-35 days | Recovered to control levels[6] | Returning to normal[2] | ~15 million[3] | Significant population of newly formed Leydig cells. |
| 49-90 days | Restored to pre-treatment levels[1][2] | Normal[2] | Restored to pre-treatment levels[1][2][3] | Fully regenerated adult-type Leydig cell population.[1][7] |
Table 2: Gene Expression Changes During Leydig Cell Regeneration
| Time Post-EDS | Down-regulated Genes (≥ 2-fold) | Up-regulated Genes (≥ 2-fold) | Notes |
| 7 days | 81 mRNAs, including steroidogenic pathway proteins (StAR, Scarb1, Cyp11a1, Cyp17a1, Hsd3b1).[7] | 89 mRNAs, including Pkib.[7] | Reflects the absence of mature Leydig cells. |
| 21 days | Expression of steroidogenic genes begins to increase.[7] | Expression of up-regulated genes begins to return to normal.[7] | Corresponds with the appearance of new, differentiating Leydig cells. |
| 35 days | Cyp2a1 expression starts to recover.[7] | - | Cyp2a1 may be a marker for more mature Leydig cells.[7] |
| 90 days | Gene expression profiles return to normal levels.[7] | Gene expression profiles return to normal levels.[7] | Indicates complete functional regeneration of the Leydig cell population. |
Experimental Protocols
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
EDS Preparation: Prepare a fresh solution of Ethylene Dimethanesulfonate (EDS) in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v).
-
Dosage: A single intraperitoneal (i.p.) injection of 75 mg/kg body weight is effective for complete Leydig cell ablation.[2][9]
-
Procedure:
-
Weigh the rat to determine the correct volume of EDS solution to inject.
-
Administer the EDS solution via intraperitoneal injection.
-
Monitor the animals for any adverse reactions.
-
-
Post-Injection: Leydig cell ablation is typically complete within 3-7 days post-injection.[3] The regeneration process can then be studied at various time points (e.g., 7, 14, 21, 35, and 90 days).[7]
-
Blood Collection: At desired time points post-EDS treatment, collect blood samples via cardiac puncture or from the tail vein under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
Hormone Measurement: Measure serum testosterone and luteinizing hormone (LH) concentrations using commercially available ELISA or radioimmunoassay (RIA) kits, following the manufacturer's instructions.
-
Tissue Harvest: Euthanize the rat and dissect the testes.
-
Fixation: Fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against a Leydig cell marker. Common markers include:
-
3β-HSD (3β-hydroxysteroid dehydrogenase): A key enzyme in the steroidogenic pathway.[10]
-
CYP11A1 (Cytochrome P450 side-chain cleavage): Another critical steroidogenic enzyme.[7]
-
Inhibin-α: A valuable marker for normal and neoplastic Leydig cells.[11]
-
Calretinin: Useful for distinguishing Leydig cell tumors.[11]
-
COUP-TFII: Marks both Leydig stem cells and mature Leydig cells.[8]
-
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.
-
Testis Decapsulation: Euthanize rats and remove the testes. Remove the tunica albuginea.
-
Enzymatic Digestion: Incubate the decapsulated testes in a solution of collagenase (e.g., 0.25 mg/ml in M199 medium) in a shaking water bath at 34°C for 10-15 minutes to dissociate the interstitial cells from the seminiferous tubules.
-
Cell Separation: Allow the seminiferous tubules to settle by gravity. The supernatant will contain the interstitial cells, including Leydig cells.
-
Further Purification (Optional): For a purer Leydig cell population, the interstitial cell suspension can be further purified using a Percoll density gradient.[12]
-
Cell Culture: The isolated Leydig cells can be cultured for in vitro studies.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying Leydig cell regeneration using EDS.
Caption: Signaling pathways involved in Leydig cell regeneration.
References
- 1. Stem Leydig Cells: From Fetal to Aged Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of regenerating Leydig cells in the testis of the adult rat. An ultrastructural, morphometric and hormonal assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restoration of Leydig cells after repeated administration of ethane dimethanesulfonate in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alterations of gene profiles in Leydig-cell-regenerating adult rat testis after ethane dimethane sulfonate-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In search of rat stem Leydig cells: Identification, isolation, and lineage-specific development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leydig Cell Markers - IHC WORLD [ihcworld.com]
- 11. Leydig Cell Tumors Workup: Laboratory Studies, Imaging Studies, Histologic Findings [emedicine.medscape.com]
- 12. Isolation of Sertoli, Leydig, and spermatogenic cells from the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethylene Dimethanesulfonate (EDS) Applications
Welcome to the technical support center for Ethylene (B1197577) Dimethanesulfonate (EDS) applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving EDS-induced Leydig cell ablation.
Troubleshooting Guides
This section provides answers to specific issues that may arise during your experiments with EDS.
Question: Why am I observing inconsistent or incomplete Leydig cell ablation after EDS administration?
Answer: Inconsistent Leydig cell ablation following Ethylene Dimethanesulfonate (EDS) administration can be attributed to several factors. The efficacy of EDS is highly dependent on the animal species, age, and the dosage used.
-
Species Specificity: EDS is known to be highly effective in ablating Leydig cells in adult rats and hamsters, while mice are notably resistant.[1][2] If you are working with mice, alternative methods for Leydig cell ablation should be considered.
-
Age of the Animal: The sensitivity of Leydig cells to EDS is age-dependent. Immature Leydig cells in rats are intrinsically less sensitive to the cytotoxic effects of EDS compared to adult Leydig cells.[3] Fetal Leydig cells in immature rats are sensitive to EDS, but the overall testicular response varies with the age at which the drug is administered.[4]
-
Dosage and Administration: The dose of EDS is critical. A single intraperitoneal injection of 75-100 mg/kg body weight is typically effective for complete ablation in adult rats.[5][6] Lower doses may result in incomplete ablation, while excessively high concentrations can lead to necrosis instead of apoptosis and may affect other cell types.[7] The route of administration can also influence the outcome, with direct testicular artery injection requiring a much lower dose (5-15 mg/kg) for complete ablation in rats.[8]
-
Time Course of Ablation: Complete ablation is not immediate. Degenerative changes in Leydig cells are observed as early as 12 hours post-injection, with gross changes visible at 24-48 hours.[5] It may take up to 4 days for intact Leydig cells to be unidentifiable in the interstitial spaces.[5][9] Ensure that your assessment time point aligns with the expected kinetics of ablation.
-
Regeneration of Leydig Cells: A critical factor to consider is the natural regeneration of Leydig cells. Following complete ablation, new Leydig cells begin to appear around 14-21 days post-EDS treatment and the population can recover to control levels by 30-45 days.[5][10][11] If your experimental endpoint is beyond two weeks post-treatment, you may be observing the newly regenerated population.
Question: How can I confirm the successful ablation of Leydig cells?
Answer: Successful Leydig cell ablation should be confirmed through a combination of hormonal assays and histological analysis.
-
Hormonal Analysis:
-
Serum Testosterone (B1683101): A significant drop in serum testosterone to castrate levels is a primary indicator of successful Leydig cell ablation. This decrease is typically observed within 2 days of EDS administration.[5][9]
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): Following the depletion of testosterone, a corresponding increase in serum LH and FSH levels is expected due to the disruption of the negative feedback loop on the pituitary.[5][12]
-
-
Histological and Immunohistochemical Analysis:
-
Light and Electron Microscopy: Histological examination of testicular tissue will reveal the absence of identifiable Leydig cells in the interstitial compartment at 4-14 days post-EDS.[5] Ultrastructural changes indicative of cell death, such as karyopyknosis and cytoplasmic vesiculation, can be observed earlier.[1]
-
Immunohistochemistry: Staining for Leydig cell-specific markers, such as CYP17A1, can definitively confirm the absence of these cells.[13]
-
Question: I observed Leydig cell recovery after initial ablation. Is this expected?
Answer: Yes, the regeneration of Leydig cells is a well-documented phenomenon following EDS-induced ablation in adult rats.[10][14] The adult testis contains stem Leydig cells (SLCs) that are quiescent and resistant to EDS.[15] Following the destruction of the mature Leydig cell population, these stem cells are stimulated to proliferate and differentiate, leading to the repopulation of the interstitial tissue with new, functional Leydig cells.[15][16] The timeline for this regeneration is fairly consistent, with new Leydig cells appearing around day 14 and a full recovery of the population by approximately day 30 to 45.[5][10]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound (EDS) on Leydig cells?
The precise molecular mechanism of EDS cytotoxicity is not fully elucidated, but it is known to be an alkylating agent.[17][18] The current understanding is that EDS selectively targets and kills mature Leydig cells, possibly through the alkylation of critical proteins.[17][18] The cytotoxic effects of EDS on adult rat Leydig cells may also involve intracellular glutathione (B108866).[19] EDS has been shown to impair testosterone biosynthesis at a step between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[20]
Are there any off-target effects of EDS?
While EDS is considered a selective toxicant for Leydig cells in rats, some studies have reported effects on other tissues at doses effective for Leydig cell ablation. For instance, a dose of 75 mg/kg in adult male rats has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex.[6] At high concentrations in vitro, EDS can also induce apoptosis in non-steroidogenic cell lines.[7] However, at standard in vivo doses for Leydig cell ablation, the seminiferous epithelium initially remains morphologically normal, though abnormalities can appear later, likely due to the absence of testosterone.[5][21]
Can EDS be used for Leydig cell ablation in species other than rats?
The effectiveness of EDS is species-specific. It has been shown to be a selective cytotoxic agent for Leydig cells in rats, guinea pigs, and hamsters.[1] In contrast, mice are resistant to the Leydig cell-ablating effects of EDS.[1][2] Therefore, it is crucial to verify the efficacy of EDS in your specific animal model before commencing large-scale studies.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound (EDS) in Adult Rats
| Parameter | Value | Species | Route of Administration | Citation |
| Effective Dose | 100 mg/kg | Rat | Intraperitoneal | [5] |
| ED50 (hCG-stimulated T production) | 60 mg/kg | Rat | Intraperitoneal | [20] |
| Effective Dose | 5-15 mg/kg | Rat | Testicular Artery | [8] |
| Time to Testosterone Decrease | ~2 days | Rat | Intraperitoneal | [5] |
| Time to Complete Ablation | ~4 days | Rat | Intraperitoneal | [5] |
| Onset of Regeneration | ~14-21 days | Rat | Intraperitoneal | [5][11] |
| Full Population Recovery | ~30-45 days | Rat | Intraperitoneal | [5][10] |
Table 2: In Vitro Efficacy of this compound (EDS) on Rat Leydig Cells
| Parameter | Value | Cell Type | Citation |
| EC50 (hCG-stimulated T production) | 370 µM | Purified Rat Leydig Cells | [20] |
| Effective Concentration (inhibition of LH-stimulated steroidogenesis) | 75 µg/ml | Isolated Mature Rat Leydig Cells | [17] |
| Cytotoxic Concentration | 1-2 mM | Rat Testicular and H540 Tumor Leydig Cells | [7] |
Experimental Protocols
Protocol 1: In Vivo Leydig Cell Ablation in Adult Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (90-120 days old).
-
EDS Preparation: Prepare a solution of this compound (EDS) in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 or 1:4, v/v).
-
Dosing: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.
-
Confirmation of Ablation (Optional but Recommended):
-
At desired time points post-injection (e.g., 2, 4, 7, 14, 21, 30, 45 days), collect blood samples via tail vein or cardiac puncture for serum testosterone, LH, and FSH analysis.
-
Euthanize a subset of animals and collect testes for histological processing (e.g., fixation in Bouin's solution, paraffin (B1166041) embedding, and H&E staining) or immunohistochemistry for Leydig cell markers.
-
-
Post-Procedure Monitoring: Monitor the animals for any signs of distress. Note that due to testosterone depletion, a decrease in the weight of androgen-dependent organs like the seminal vesicles is expected.[12]
Protocol 2: Assessment of Leydig Cell Viability and Function In Vitro
-
Cell Culture: Culture primary isolated rat Leydig cells or a suitable Leydig cell line (e.g., R2C, MA-10, H540). Note that cell line sensitivity to EDS varies.[2][7]
-
EDS Treatment: Treat the cells with varying concentrations of EDS (e.g., 0.1 mM to 20 mM) for a specified duration (e.g., 24, 48, 72 hours).
-
Assessment of Steroidogenesis:
-
Following EDS treatment, stimulate the cells with human chorionic gonadotropin (hCG) or LH.
-
Collect the culture medium and measure testosterone concentration using an appropriate method (e.g., ELISA, RIA).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic effects of EDS.
-
For morphological assessment, fix the cells and perform microscopy to observe changes in cell structure.
-
Visualizations
Caption: Workflow for in vivo Leydig cell ablation using EDS.
Caption: Decision tree for troubleshooting inconsistent EDS results.
Caption: Impact of EDS on the HPG axis signaling pathway.
References
- 1. Ultrastructural analysis of the effect of ethane dimethanesulphonate on the testis of the rat, guinea pig, hamster and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Immature rat Leydig cells are intrinsically less sensitive than adult Leydig cells to ethane dimethanesulfonate [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Restoration of Leydig cells after repeated administration of ethane dimethanesulfonate in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leydig cell resistance to the cytotoxic effect of ethylene dimethanesulphonate in the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Leydig cell elimination on testicular interstitial cell populations: characterization by scRNA-seq and immunocytochemical techniques [frontiersin.org]
- 14. sav.sk [sav.sk]
- 15. Leydig Cell Stem Cells: Identification, Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate (EDMS) Experimental Variability: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Ethylene dimethanesulfonate (EDMS/EDS). All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Effect of EDMS on Target Cells
Q1: My EDMS treatment is showing little to no cytotoxic effect on my Leydig cells. What could be the problem?
A1: Several factors can contribute to a lack of EDMS efficacy. Consider the following troubleshooting steps:
-
Cell Type and Species Specificity: EDMS exhibits selective toxicity. It is highly effective against adult rat Leydig cells, while mouse Leydig cells and other cell types like COS-1 monkey kidney cells are more resistant.[1][2][3] Rat testicular and H540 tumor Leydig cells are sensitive to 1-2 mM EDMS, whereas MA-10 mouse Leydig cells require concentrations up to 20 mM.[2][3]
-
EDMS Concentration: The dose-dependent effects of EDMS are well-documented.[2][4] Ensure you are using the appropriate concentration for your specific cell line and experimental goals. A gradual increase in dose might be necessary to observe an apoptotic effect.[2]
-
Compound Quality and Storage: Verify the purity of your EDMS, which should be at least 98%.[1][5] EDMS powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once in solvent, it should be stored at -80°C for up to one year.[6] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Solvent and Preparation: EDMS is often dissolved in DMSO to create a stock solution.[1] Subsequent dilutions should be made carefully. For in vivo studies, common vehicles include combinations of DMSO, PEG300, Tween-80, and saline.[6] If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Q2: I'm seeing high variability in cytotoxicity between different batches of EDMS.
A2: Batch-to-batch variability can often be traced back to compound purity and handling.
-
Quality Control: If possible, perform in-house quality control on new batches of EDMS. Techniques like HPLC can help verify purity.[7] Ensure you are sourcing from a reputable supplier that provides a certificate of analysis.
-
Storage Conditions: As mentioned, improper storage can lead to degradation. Use the compound within one month when stored at -20°C.
Issue 2: Off-Target Effects and Toxicity
Q3: I'm observing toxicity in cell types that should be resistant to EDMS.
A3: While EDMS is known for its selectivity towards Leydig cells, off-target effects can occur, particularly at high concentrations.
-
Dose-Response: High concentrations of EDMS (e.g., 20 mM) can induce necrosis rather than apoptosis, and this effect is not specific to Leydig cells.[2][3] It's crucial to perform a dose-response curve to determine the optimal concentration that maximizes target cell death while minimizing off-target toxicity.
-
Non-Specific Alkylation: EDMS is an alkylating agent, and at high concentrations, it can alkylate DNA and proteins in various cell types, leading to generalized cytotoxicity.[8][9][10]
-
Adrenal Cortex Effects: In vivo studies in rats have shown that a dose of 75 mg/kg, which is effective in destroying Leydig cells, can also have a deleterious effect on the steroidogenic cells of the adrenal cortex.[11]
Q4: My in vivo experiment shows unexpected side effects, such as sperm granulomas.
A4: A subcutaneous injection of 75 mg/kg of EDMS for 7 days in rats has been shown to disrupt epididymal function and lead to the formation of sperm granulomas.[12] This is a known consequence of testosterone (B1683101) depletion caused by Leydig cell ablation. Testosterone replacement can prevent granuloma formation.[12]
Issue 3: Solubility and Formulation Problems
Q5: My EDMS is precipitating out of solution during my experiment.
A5: EDMS has limited solubility in aqueous solutions.
-
Proper Solubilization: For in vitro work, a stock solution in 100% DMSO is common.[1] For in vivo formulations, a multi-component vehicle is often necessary. If precipitation occurs during preparation, gentle heating and/or sonication can be used.
-
Working Concentration: Ensure your final working concentration does not exceed the solubility limit in your final experimental medium.
Data Presentation: Quantitative Experimental Parameters
Table 1: In Vitro EDMS Concentrations for Different Cell Lines
| Cell Line | Species | Cell Type | Effective Concentration (Cytotoxicity/Apoptosis) | Reference |
| Primary Leydig Cells | Rat | Leydig | EC50: 370 µM (for testosterone production inhibition) | [4] |
| R2C | Rat | Leydig Cell Line | 1 mM (to affect gene promoter activity) | [1] |
| H540 | Rat | Leydig Tumor Cells | 1-2 mM | [2][3] |
| MA-10 | Mouse | Leydig Cell Line | 2 mM (to affect gene promoter activity); up to 20 mM for cell death | [1][2][3] |
| Chinese Hamster Ovary (CHO) | Hamster | Non-steroidogenic | 20 mM (for apoptosis) | [2] |
| COS-1 | Monkey | Kidney Cells | Resistant | [2][3] |
Table 2: In Vivo EDMS Dosing and Administration
| Species | Dose | Administration Route | Observed Effect | Reference |
| Rat | 60 mg/kg | Not specified | ED50 for testosterone production inhibition | [4] |
| Rat | 75 mg/kg | Subcutaneous injection (7 days) | Leydig cell ablation, sperm granuloma formation | [12] |
| Rat | 75 mg/kg | Single administration | Drastic reduction in serum testosterone | [11] |
| Rat | 5-15 mg/kg | Intra-testicular artery injection | Leydig cell elimination | [13] |
Table 3: Recommended Solvents and Formulations
| Application | Solvent/Vehicle Composition | Solubility | Reference |
| In Vitro Stock | 100% DMSO | 95 mg/mL (435.28 mM) | [6] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (11.45 mM) | |
| In Vivo Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.45 mM) | |
| In Vivo Formulation 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.45 mM) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in Rat Leydig Cells (R2C)
-
Cell Seeding: Plate R2C Leydig cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
EDMS Preparation: Prepare a 1 M stock solution of EDMS in DMSO.[1] Create serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 mM to 5 mM. Include a vehicle control (DMSO concentration equivalent to the highest EDMS dose).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared EDMS dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Leydig Cell Ablation in Adult Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
EDMS Formulation: Prepare a fresh solution of EDMS for injection. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated to deliver a dose of 75 mg/kg body weight.
-
Administration: Administer a single intraperitoneal or subcutaneous injection of the EDMS solution.[1]
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Sample Collection: At desired time points (e.g., 7, 14, 21 days post-injection), euthanize the animals and collect blood for testosterone measurement and testes for histological analysis.
-
Analysis: Measure serum testosterone levels using an appropriate assay (e.g., ELISA). Process the testes for histology and examine for the absence of Leydig cells in the interstitial space.
Visualizations
Caption: Troubleshooting workflow for inconsistent EDMS effects.
Caption: Simplified signaling pathway of EDMS-induced Leydig cell death.
Caption: General experimental workflows for in vitro and in vivo EDMS studies.
References
- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. T13689-1mL | this compound [4672-49-5] Clinisciences [clinisciences.com]
- 7. Quality control lab [chemcon.com]
- 8. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know [int.livhospital.com]
- 9. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 10. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 13. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 14. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethylene Dimethanesulfonate (EDS) Dose for Complete Leydig Cell Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene dimethanesulfonate (EDS) for the specific and complete ablation of Leydig cells in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of EDS for complete Leydig cell ablation in adult rats?
A single intraperitoneal (IP) injection of EDS is the most common administration route for achieving complete Leydig cell ablation in adult rats. The effective dose typically ranges from 50 to 100 mg/kg body weight.[1][2] A widely used and effective dose is 75 mg/kg IP.[2] It is crucial to note that the vehicle used to dissolve EDS can influence its efficacy and potential toxicity. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:4 v/v).[2]
Q2: How soon after EDS administration can I expect complete Leydig cell removal?
Following a single effective dose of EDS, degenerative changes in Leydig cells are observable within 12-24 hours.[1] Most Leydig cells show signs of apoptosis by 24 hours, and by 72 hours (3 days) post-injection, nearly all mature Leydig cells have been eliminated from the testicular interstitium.[3][4] Histological analysis at 4 days post-injection should confirm the absence of intact Leydig cells.[1]
Q3: What are the expected hormonal changes following successful Leydig cell ablation?
Successful ablation of Leydig cells leads to a rapid and significant decline in serum testosterone (B1683101) levels, reaching castrate levels within 2-3 days post-EDS administration.[1] This is accompanied by a concurrent increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels due to the loss of negative feedback from testosterone.
Q4: How can I confirm the completeness of Leydig cell ablation?
Confirmation of complete Leydig cell ablation should be multi-faceted:
-
Histological Analysis: Examination of testicular tissue sections stained with Hematoxylin and Eosin (H&E) should reveal the absence of mature Leydig cells in the interstitial space.[3]
-
Immunohistochemistry (IHC): Staining for specific Leydig cell markers such as CYP17A1, 3β-HSD, or Steroidogenic acute regulatory protein (StAR) can definitively confirm the absence of these cells.[5][6][7] The expression of CYP17A1 is completely lost one week after EDS treatment.[5]
-
Hormonal Analysis: Measurement of serum testosterone should confirm levels are at or near castration levels.[1]
Q5: Is Leydig cell ablation by EDS permanent?
No, the effects of EDS are not permanent. The Leydig cell population regenerates from progenitor cells present in the testicular interstitium.[3][8] Newly formed Leydig cells can be observed starting around 14-21 days post-EDS, with a full population typically restored by 30-54 days.[3][9][10]
Troubleshooting Guide
Issue 1: Incomplete Leydig Cell Ablation
-
Symptom: Higher than expected serum testosterone levels and/or presence of intact Leydig cells upon histological examination after 3-4 days.
-
Possible Causes & Solutions:
-
Incorrect EDS Dose: The dose may have been too low. While a range is reported, 75 mg/kg IP is a reliable starting point for adult rats.[2] Consider a pilot dose-response study if working with a new strain or age of animal.
-
Improper EDS Preparation/Administration: EDS is typically dissolved in a vehicle like DMSO:water. Ensure complete dissolution and accurate calculation of the injection volume based on the animal's body weight.
-
Animal Age and Species: Immature rats may respond differently to EDS than adults.[11][12][13] Furthermore, mice are known to be more resistant to the cytotoxic effects of EDS compared to rats, requiring significantly higher doses that may induce systemic toxicity.[14]
-
Issue 2: Unexpected Side Effects or Mortality
-
Symptom: Animal distress, weight loss, or mortality following EDS administration.
-
Possible Causes & Solutions:
-
High EDS Dose: Doses significantly above 100 mg/kg can lead to systemic toxicity.
-
Vehicle Toxicity: The vehicle (e.g., DMSO) can have its own toxic effects. Ensure the final concentration and total volume are within acceptable limits for the animal model.
-
Route of Administration: While intraperitoneal injection is standard, other routes like direct testicular artery injection have been explored to minimize systemic exposure, though this is a more complex procedure.[2]
-
Issue 3: Variability in Response Between Animals
-
Symptom: Inconsistent Leydig cell ablation efficiency across a cohort of animals treated with the same dose.
-
Possible Causes & Solutions:
-
Biological Variation: Individual differences in metabolism and sensitivity to EDS can occur. Using a sufficient number of animals per group can help to account for this variability.
-
Inconsistent Dosing: Ensure precise body weight measurement and accurate calculation of the injection volume for each animal.
-
Experimental Protocols
Protocol 1: this compound (EDS) Administration for Leydig Cell Ablation in Adult Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
EDS Preparation:
-
Prepare a stock solution of EDS in a vehicle of dimethyl sulfoxide (DMSO) and sterile water (1:4 v/v).
-
For a 75 mg/kg dose, a common stock concentration is 20 mg/mL.
-
Warm the solution slightly and vortex to ensure complete dissolution of the EDS.
-
-
Administration:
-
Weigh each animal accurately on the day of injection.
-
Calculate the required injection volume based on the animal's body weight and the stock solution concentration.
-
Administer the calculated volume via a single intraperitoneal (IP) injection.
-
Include a vehicle-only control group injected with the same volume of the DMSO:water mixture.
-
-
Post-Administration Monitoring:
-
Monitor animals daily for any signs of distress.
-
Collect blood samples for hormone analysis and testicular tissue for histological assessment at predetermined time points (e.g., 3, 7, 14, 21, 35 days post-injection).
-
Protocol 2: Histological Confirmation of Leydig Cell Ablation
-
Tissue Collection and Fixation:
-
Euthanize the animal and dissect the testes.
-
Fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome.
-
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin to visualize the overall testicular morphology and the absence of Leydig cells in the interstitium.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against a Leydig cell marker (e.g., rabbit anti-CYP17A1).
-
Incubate with a corresponding secondary antibody (e.g., goat anti-rabbit HRP).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
-
Analysis:
-
Examine the stained sections under a light microscope to confirm the absence of positively stained Leydig cells in the interstitial compartment of EDS-treated animals compared to controls.
-
Data Presentation
Table 1: Typical EDS Dosing and Timeline for Leydig Cell Ablation in Adult Rats
| Parameter | Value | Reference |
| Animal Model | Adult Male Rat (Sprague-Dawley, Wistar) | [3][8][15] |
| Recommended IP Dose | 75 mg/kg | [2] |
| Effective Dose Range | 50 - 100 mg/kg | [1][2] |
| Common Vehicle | DMSO:Water (1:4, v/v) | [2] |
| Onset of Degeneration | 12-24 hours | [1] |
| Complete Ablation | ~3 days | [3][4] |
| Testosterone Levels | Castrate levels by day 2-3 | [1] |
| Onset of Regeneration | ~14-21 days | [3][10] |
| Full Regeneration | ~30-54 days | [3][9] |
Table 2: Key Markers for Assessing Leydig Cell Ablation and Regeneration
| Marker | Type | Use | Reference |
| Testosterone | Hormone | Functional marker of Leydig cell activity | [1] |
| Luteinizing Hormone (LH) | Hormone | Indicates loss of negative feedback | [8] |
| CYP17A1 | Protein | Specific marker for Leydig cells (IHC) | [5] |
| 3β-HSD | Protein | Steroidogenic enzyme in Leydig cells (IHC) | [7][8] |
| StAR | Protein | Rate-limiting protein in steroidogenesis (IHC) | [6] |
| COUP-TFII | Protein | Marker for Leydig stem/progenitor cells | [8] |
Visualizations
Caption: Experimental workflow for EDS-induced Leydig cell ablation and regeneration.
Caption: States of the Leydig cell population following EDS treatment.
References
- 1. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Leydig cell elimination on testicular interstitial cell populations: characterization by scRNA-seq and immunocytochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroidogenic acute regulatory protein is a useful marker for Leydig cells and sex-cord stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic ablation of androgen receptor signaling in fetal Leydig cell lineage affects Leydig cell functions in adult testis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fetal programming of adult Leydig cell function by androgenic effects on stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoration of Leydig cells after repeated administration of ethane dimethanesulfonate in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Steroidogenic fate of the Leydig cells that repopulate the testes of young and aged Brown Norway rats after elimination of the preexisting Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Ethylene Dimethanesulfonate (EDS) on Adrenal Glands
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Ethylene dimethanesulfonate (EDS) on the adrenal glands.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound (EDS) on the adrenal glands?
A1: In adult male rats, a single intraperitoneal dose of EDS (typically 75 mg/kg) has a significant deleterious effect on the steroidogenic cells of the adrenal cortex.[1][2] This leads to marked atrophy of all adrenocortical zones and a substantial decrease in total adrenal gland weight by over 50%.[1][2]
Q2: Are the effects of EDS on the adrenal glands reversible?
A2: Yes, current research indicates that the toxic effects of EDS on the adrenal cortex are transient. Studies have shown significant regeneration of the zona reticularis, one of the affected layers, by day 63 after a single EDS administration.[3][4]
Q3: Does EDS affect adrenal steroid hormone production?
A3: The effect on steroidogenesis is complex. In vivo studies show that while adrenal weight is significantly reduced 15 days post-treatment, serum and glandular corticosterone (B1669441) levels may not be significantly altered in normal rats. However, in rats where the hypothalamic-pituitary-adrenal (HPA) axis is suppressed (e.g., by dexamethasone), EDS treatment leads to a significant reduction in both adrenal and serum corticosterone levels. An in vitro study reported no detectable effects of EDS on steroid production by isolated rat adrenal cells, suggesting the in vivo effects may be mediated by systemic factors.[5]
Q4: What is the known mechanism of EDS-induced damage in steroidogenic cells?
A4: The precise mechanism in adrenal cells is not fully elucidated but can be inferred from studies on testicular Leydig cells, which share a common developmental origin with adrenal cortex cells.[3] EDS is an alkylating agent that likely damages cells by alkylating proteins.[5] In Leydig cells, EDS-induced apoptosis is mediated by caspase-3 activation.[3] The process is also linked to intracellular glutathione (B108866) levels.
Q5: Is there a difference in sensitivity to EDS between species?
A5: Yes, there is a known species-specific sensitivity to EDS. Rats are highly sensitive to the cytotoxic effects of EDS on steroidogenic cells, whereas mice are more resistant. This is an important consideration when designing experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments investigating the adrenal effects of EDS.
| Problem | Potential Cause | Recommended Solution |
| High variability in adrenal atrophy between animals. | The status of the Hypothalamic-Pituitary-Adrenal (HPA) axis can significantly influence the adrenal response to EDS. High levels of endogenous ACTH may have a protective effect. | Ensure a consistent, low-stress environment for all animals. For maximal and consistent EDS effect, consider co-treatment with dexamethasone (B1670325) to suppress the HPA axis. Note that this will alter the hormonal baseline. |
| No significant change in adrenal weight or morphology after EDS administration. | 1. Animal model is resistant (e.g., mouse).2. Suboptimal EDS dosage or administration.3. Protective effect of a hyperactive HPA axis due to stress. | 1. Confirm that you are using a sensitive species, such as the adult male rat.2. Verify the EDS dose (75 mg/kg is standard) and intraperitoneal injection technique. Ensure EDS is properly dissolved (see Experimental Protocols).3. Implement stress-reduction measures for animal housing and handling. Pre-treatment with ACTH has been shown to prevent the deleterious effects of EDS. |
| Unexpected corticosterone levels (e.g., elevated or unchanged despite atrophy). | 1. Compensatory hypertrophy of remaining cells.2. Timing of sample collection.3. Influence of the HPA axis. | 1. Histological analysis has noted hypertrophy in some remaining cortical cells, which might partially compensate for the loss of cell number.[1][2]2. Hormone levels can fluctuate. Consider a time-course study to capture the dynamics of hormonal changes.3. As noted, an intact HPA axis may maintain corticosterone output despite glandular atrophy. Measure ACTH levels to assess the state of the HPA axis. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of EDS on the adrenal glands of adult male rats.
Table 1: Morphological and Weight Changes in the Adrenal Gland
| Parameter | Treatment | Time Point | Observation | Reference |
| Adrenal Weight | 75 mg/kg EDS | Day 15 | >50% decrease compared to controls | [1][2] |
| Zona Fasciculata | 75 mg/kg EDS | Day 15 | Marked decrease in the number of parenchymal cells | [1][2] |
| Zona Reticularis | 75 mg/kg EDS | Days 7, 21, 35 | Atrophy and nuclear pyknotic changes | [3] |
| Zona Reticularis Thickness | 75 mg/kg EDS | Day 63 | Regeneration observed; thickness similar to controls | [3][4] |
Table 2: Hormonal and Enzymatic Changes
| Parameter | Treatment | Time Point | Observation | Reference |
| Serum Testosterone | 75 mg/kg EDS | Days 7, 21, 35 | Significant reduction | [3] |
| Serum Testosterone | 75 mg/kg EDS | Day 63 | Returned to levels similar to controls | [3] |
| Serum Corticosterone | 75 mg/kg EDS | Day 15 | No significant change (in saline co-treated rats) | |
| Serum Corticosterone | 75 mg/kg EDS + Dexamethasone | Day 15 | Significant reduction | |
| 3βHSD Expression | 75 mg/kg EDS | Days 7, 21, 35 | Significant decrease | [3][4] |
| 3βHSD Expression | 75 mg/kg EDS | Day 63 | Returned to levels similar to controls | [3][4] |
Experimental Protocols
Induction of Adrenal Atrophy in Adult Male Rats
This protocol is based on methodologies cited in peer-reviewed literature.[1][3][4]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (90-120 days old).
-
EDS Preparation:
-
Weigh 75 mg of this compound (EDS).
-
Dissolve the EDS in 0.5 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Add 1.5 mL of distilled water to the solution. This prepares a 2 mL stock solution sufficient for a rat weighing 1 kg. The final vehicle is 25% DMSO in distilled water.
-
-
Administration:
-
Weigh the animal to determine the required injection volume (2 mL/kg).
-
Administer a single dose via intraperitoneal (IP) injection.
-
-
Post-Administration Monitoring: Monitor animals for signs of distress. The primary effects on Leydig cells occur within days, leading to a sharp drop in testosterone. Adrenal effects are typically assessed at later time points (e.g., 15 days for peak atrophy, or up to 63 days for regeneration studies).
Stereological Analysis of the Adrenal Cortex
This is a general protocol for quantifying morphological changes in the adrenal gland, adapted from established methods.
-
Tissue Preparation:
-
Perfuse-fix the animal with 4% paraformaldehyde.
-
Excise the adrenal glands and post-fix overnight.
-
Process the glands for paraffin (B1166041) embedding.
-
Section the entire gland serially (e.g., 5 µm sections).
-
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Image Acquisition:
-
Use a light microscope with a digital camera.
-
Capture images of systematic, uniformly random fields of view covering the entire adrenal cortex at a suitable magnification (e.g., 400x for cell counting).
-
-
Analysis (using ImageJ or similar software):
-
Volume Density: Overlay a point grid on the images. Count the number of points falling on the zona glomerulosa, zona fasciculata, zona reticularis, and medulla. Calculate the volume density (Vv) for each zone.
-
Cell Counting: Use an unbiased counting frame (e.g., the physical dissector method) to estimate the number of parenchymal cells per unit area (Na) and subsequently calculate the total number of cells per zone.
-
Visualizations
Experimental Workflow
Caption: Workflow for investigating EDS effects on adrenal glands.
Hypothesized Signaling Pathway for EDS-Induced Adrenal Cell Damage
This diagram illustrates a potential mechanism of EDS action in adrenal cortical cells, based on evidence from Leydig cell studies and known adrenal physiology.
Caption: Hypothesized EDS action in adrenal cells.
References
- 1. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experimentalbiomedicalresearch.com [experimentalbiomedicalresearch.com]
- 4. Adrenal cortex regeneration in ethane dimethanesulfonate administered rat model | EXPERIMENTAL BIOMEDICAL RESEARCH [experimentalbiomedicalresearch.com]
- 5. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity and side effects of Ethylene dimethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity and side effects associated with Ethylene dimethanesulfonate (EDMS). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDMS) and what is its primary mechanism of action?
A1: this compound (also known as ethane-1,2-diyl dimethanesulfonate) is a mild, non-volatile alkylating agent.[1][2] Its primary and most well-documented biological effect is the selective destruction of adult Leydig cells in the testes of certain species, particularly rats.[3][4][5] This cytotoxicity leads to a rapid and significant decrease in testosterone (B1683101) levels.[3][6] The mechanism of cell death is primarily through the induction of apoptosis.[6]
Q2: What are the main toxicities and side effects associated with EDMS exposure?
A2: The primary toxicity of EDMS is targeted at the male reproductive system. In sensitive species like rats, it causes the death of Leydig cells, leading to androgen deprivation and temporary infertility.[6] This can result in the atrophy of androgen-dependent organs such as the prostate and seminal vesicles.[6] Additionally, EDMS can have direct effects on the epididymis, causing inflammation and the formation of sperm granulomas.[1][7] Due to its nature as an alkylating agent, EDMS is classified as a substance that may cause genetic defects, cancer, and damage fertility or the unborn child.
Q3: Are there species-specific differences in sensitivity to EDMS?
A3: Yes, there are significant species-specific and age-related differences in sensitivity to EDMS. Adult rat Leydig cells are highly susceptible to its cytotoxic effects. In contrast, mouse Leydig cells are considered more resistant.[4][8] Immature rat Leydig cells are also less sensitive than their adult counterparts.[8][9] These differences are crucial for experimental design and data interpretation.
Q4: What are the recommended safe handling procedures for EDMS?
A4: EDMS should be handled as a hazardous chemical. Always work in a well-ventilated area or under a chemical fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to avoid contact with eyes and skin.[12] Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area.[10] All contaminated clothing should be removed and washed before reuse.[12]
Q5: How should I manage spills and dispose of EDMS waste?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with an inert, dry material like sand or silica (B1680970) gel, then collect it into a suitable, sealed container for hazardous waste disposal.[10][12] Do not allow the material to enter drains or waterways.[10] The spill area should be thoroughly washed with soap and water.[12] All EDMS waste must be disposed of through an approved waste disposal facility, following all local and national regulations.[10]
Troubleshooting Guide
Issue 1: Inconsistent or no depletion of Leydig cells in my rat model.
-
Possible Cause 1: Incorrect Dosage. The dose required for complete Leydig cell ablation in rats is critical. Doses around 75 mg/kg (intraperitoneal or subcutaneous injection) are commonly reported to be effective.[1][3]
-
Troubleshooting:
-
Verify your calculations and the concentration of your dosing solution.
-
Ensure accurate administration of the full dose to each animal.
-
Review the literature for the optimal dose for your specific rat strain and age, as sensitivity can vary.
-
-
Possible Cause 2: Animal Age. Immature rats are significantly less sensitive to the cytotoxic effects of EDMS on Leydig cells.[9]
-
Troubleshooting:
-
Ensure you are using sexually mature, adult rats for your experiments to observe the expected Leydig cell depletion.
-
-
Possible Cause 3: Compound Stability. EDMS can degrade if not stored properly.
-
Troubleshooting:
-
Store EDMS in a cool, dry, and well-ventilated place, tightly sealed.[10]
-
Prepare dosing solutions fresh before each use.
-
Issue 2: High variability in testosterone levels post-EDMS administration.
-
Possible Cause 1: Timing of Measurement. Testosterone levels drop significantly within 24-48 hours after EDMS administration and reach castrate levels by day 2-4.[3] The timing of your sample collection is crucial.
-
Troubleshooting:
-
Standardize the exact time point for blood/serum collection post-EDMS injection across all experimental groups.
-
Consider taking measurements at multiple time points (e.g., 24h, 48h, 72h) to capture the nadir of testosterone levels consistently.
-
-
Possible Cause 2: Incomplete Leydig Cell Ablation. As mentioned in Issue 1, a suboptimal dose can lead to incomplete destruction of Leydig cells, resulting in variable residual testosterone production.
-
Troubleshooting:
-
Confirm Leydig cell depletion histologically in a subset of your animals to correlate with hormone levels.
-
Re-evaluate your dosing protocol to ensure it is sufficient for complete ablation.
-
Issue 3: Unexpected mortality or signs of systemic toxicity in experimental animals.
-
Possible Cause 1: Overdose or Vehicle Toxicity. While EDMS has targeted effects, high doses can lead to systemic toxicity. The vehicle used for administration could also contribute to adverse effects.
-
Troubleshooting:
-
Carefully review your dose calculations. A toxic dose (TDLo) has been reported as 75 mg/kg in male rats for reproductive effects.[1]
-
Ensure the vehicle is non-toxic and administered at an appropriate volume.
-
Conduct a small pilot study with a dose range to determine the maximum tolerated dose in your specific experimental setup.
-
-
Possible Cause 2: Off-target Effects. At higher concentrations, the specificity of EDMS for Leydig cells may decrease, and it can induce necrosis in various cell types.[13]
-
Troubleshooting:
-
Perform a thorough necropsy and histopathological analysis of major organs to identify any off-target toxicities.
-
Consider reducing the dose or exploring alternative compounds if non-specific toxicity is a confounding factor.
-
Quantitative Toxicity Data
The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound on Rat Leydig Cells
| Parameter | Cell Type | EDMS Concentration | Effect | Reference |
| EC50 | Adult Rat Leydig Cells | 60 µg/mL | Inhibition of LH-stimulated testosterone production | [9] |
| EC50 | Adult Rat Leydig Cells | 95 µg/mL | Inhibition of protein synthesis ([35S]methionine incorporation) | [9] |
| Cytotoxicity | Rat Testicular & H540 Leydig Cells | 1-2 mM | Induction of apoptosis | [13] |
| Cytotoxicity | Mouse MA-10 Leydig Cells | 20 mM | Required to induce apoptosis (demonstrating resistance) | [13] |
Table 2: In Vivo Dosage and Effects of this compound in Rats
| Dose | Route of Administration | Animal Model | Key Effect | Time Course | Reference |
| 100 mg/kg | Single dose | Adult Rat | Degeneration of most Leydig cells | Within 12-24 hours | [3] |
| 100 mg/kg | Single dose | Adult Rat | Serum testosterone reduced to castrate levels | By day 2 | [3] |
| 75 mg/kg | Subcutaneous injection | Adult Rat | Disruption of epididymal function, sperm granuloma formation | 7 days post-injection | [1][2] |
| 75 mg/kg | Parenteral | Male Rat | Lowest published toxic dose (TDLo) for fertility effects | 1 day pre-mating | [1] |
Experimental Protocols
Protocol 1: Assessment of EDMS-Induced Leydig Cell Apoptosis In Vitro
This protocol provides a method for treating a Leydig cell line (e.g., rat R2C or mouse MA-10) and assessing apoptosis.
-
Cell Culture: Culture Leydig cells in appropriate media and conditions until they reach 70-80% confluency in multi-well plates.
-
EDMS Preparation: Prepare a stock solution of EDMS in a suitable solvent (e.g., DMSO). Further dilute in culture media to achieve final desired concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Include a vehicle-only control.
-
Treatment: Remove the old media from the cells and replace it with media containing the different concentrations of EDMS or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) to observe the effects.[6]
-
Assessment of Apoptosis (Choose one or more methods):
-
DNA Laddering: Extract genomic DNA from treated and control cells. Run the DNA on a 1.5-2% agarose (B213101) gel. The appearance of a "ladder" of DNA fragments indicates apoptosis.[13]
-
Caspase Activity Assay: Use a commercial kit to measure the activity of key executioner caspases (e.g., Caspase-3/7). This can be done using a plate reader with fluorescent or colorimetric substrates.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis). Analyze the stained cells using flow cytometry or fluorescence microscopy.
-
Protocol 2: Residue Analysis of EDMS in a Sample Matrix (General Workflow)
This protocol outlines a general procedure for detecting EDMS residues, which can be adapted from methods for similar compounds.
-
Extraction: Homogenize the sample (e.g., tissue, soil) and extract with an appropriate solvent mixture, such as acetone/water or methanol/hydrochloric acid.[14]
-
Liquid-Liquid Partitioning: Partially purify the extract by partitioning it against an immiscible solvent (e.g., dichloromethane (B109758) or hexane) to remove interfering substances like lipids.[14]
-
Column Chromatography Cleanup: Further purify the extract using solid-phase extraction (SPE) or column chromatography. Common stationary phases include Florisil or basic alumina.[14]
-
Analysis by HPLC-UV or LC-MS/MS:
-
Concentrate the cleaned-up extract and reconstitute it in a suitable mobile phase.
-
Inject the sample into an HPLC or LC-MS/MS system.
-
HPLC-UV: Use a C18 column and a UV detector to quantify the EDMS peak based on a standard curve.[14]
-
LC-MS/MS: For higher sensitivity and confirmation, use mass spectrometry to identify and quantify EDMS based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.[15]
-
-
Quantification: Calculate the concentration of EDMS in the original sample by comparing the peak area/intensity to a calibration curve generated from known standards.
Visualizations
Signaling Pathway: EDMS-Induced Leydig Cell Apoptosis
This diagram illustrates the proposed mechanism by which EDMS leads to Leydig cell death.
Caption: Proposed pathway of EDMS-induced Leydig cell apoptosis.
Experimental Workflow: In Vivo EDMS Toxicity Assessment
This diagram outlines the logical flow of a typical in vivo experiment to assess EDMS toxicity.
Caption: Workflow for an in vivo study of EDMS toxicity in rats.
References
- 1. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple effects of ethane dimethanesulfonate on the epididymis of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moltox.com [moltox.com]
- 11. fishersci.com [fishersci.com]
- 12. forestry-suppliers.com [forestry-suppliers.com]
- 13. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of residue analysis [fao.org]
- 15. epa.gov [epa.gov]
Ethylene dimethanesulfonate stability in solution and storage conditions
Welcome to the technical support center for Ethylene (B1197577) Dimethanesulfonate (EDMS). This resource provides researchers, scientists, and drug development professionals with essential information on the stability and storage of EDMS. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of Ethylene Dimethanesulfonate (EDMS)?
A1: The solid form of EDMS should be stored under specific conditions to ensure its long-term stability. It is recommended to store the powder in a tightly sealed container, protected from air and moisture. For optimal shelf life, different temperatures are advised.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Shelf Life | Source |
| -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1][2] |
| Room Temperature | Sealed in a dry environment | [3][4] |
Note: Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: What is the recommended solvent for preparing EDMS stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of EDMS.[1][5] EDMS is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL, though this may require sonication to fully dissolve.[1] For in vivo studies, complex vehicles such as a combination of DMSO, PEG300, Tween-80, and saline are often used to achieve the desired concentration and biocompatibility.[5][6]
Q3: How should I store EDMS stock solutions, and what is their stability?
A3: The stability of EDMS in solution is highly dependent on the solvent and storage temperature. Stock solutions prepared in anhydrous DMSO are significantly more stable than aqueous solutions.
Table 2: Storage and Stability of EDMS Stock Solutions in DMSO
| Storage Temperature | Shelf Life | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
It is crucial to use anhydrous DMSO and protect the solution from moisture to prevent hydrolysis.
Q4: How stable is EDMS in aqueous solutions (e.g., cell culture media, saline)?
A4: EDMS, like other alkyl sulfonates, is susceptible to hydrolysis in aqueous environments.[7] Specific stability data for EDMS in aqueous solutions is limited. However, data from the closely related compound busulfan (B1668071) (1,4-butanediol dimethanesulfonate) provides a valuable reference. Aqueous solutions of busulfan are known to degrade over a matter of hours, with stability being highly temperature-dependent.[7][8] It is strongly recommended to prepare fresh aqueous dilutions of EDMS for each experiment and use them immediately. Storing aqueous solutions for more than a day is not advised.[9]
Table 3: Stability of Diluted Busulfan (0.54 mg/mL in 0.9% NaCl) as an Analog for EDMS
| Storage Temperature | Container | Stability (Time to retain >90% concentration) | Source |
| 23-27°C | Polypropylene (B1209903) Infusion Bags | ~3 hours | [8] |
| 23-27°C | Polypropylene Syringes | ~12 hours | [8] |
| 2-8°C | Polypropylene Syringes | ~30 hours | [8] |
| 2-8°C | Glass Bottles | ~14 hours | [10] |
| 13-15°C | Polypropylene Bags or Glass Vials | At least 36 hours | [7] |
This data is for busulfan and should be used as a guideline only. The stability of EDMS should be independently verified for critical applications.
Q5: My EDMS solution appears cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: EDMS has limited solubility in some solvents at lower temperatures. If a concentrated solution was refrigerated, the compound might have crystallized. Gentle warming (to ~37°C) and sonication may help redissolve the compound.[1][6]
-
Hydrolysis: In aqueous solutions, degradation can lead to the formation of less soluble byproducts.
-
Saturation: The concentration may have exceeded the solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Visually inspect the solution for crystals.
-
Try warming the solution while vortexing or sonicating.
-
If the solution is aqueous and has been stored for several hours, it has likely degraded and should be discarded. Prepare a fresh solution.
-
For stock solutions in DMSO, ensure the DMSO is anhydrous, as water contamination will accelerate degradation.
Q6: What are the expected degradation products of EDMS in aqueous solutions?
A6: As an alkylating agent, EDMS is expected to undergo hydrolysis in aqueous media. The methanesulfonate (B1217627) groups are good leaving groups. The reaction likely involves nucleophilic attack by water on the carbon atoms of the ethylene bridge, leading to the formation of methanesulfonic acid and ethylene glycol. This is analogous to the hydrolysis of busulfan, which yields methanesulfonic acid and tetrahydrofuran.[7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM EDMS Stock Solution in DMSO
Materials:
-
This compound (EDMS), solid (MW: 218.25 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Under a fume hood, weigh out 21.83 mg of solid EDMS.
-
Transfer the weighed EDMS to a sterile conical tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath until the solution is clear.[1] Gentle warming to 30-37°C can assist dissolution.
-
Once fully dissolved, the stock solution is ready. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store immediately at -80°C for long-term stability or -20°C for short-term use.[1]
Protocol 2: General Method for Assessing Chemical Stability by HPLC
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on procedures used for similar compounds.[8][10]
Objective: To determine the concentration of EDMS in a solution over time and thereby assess its stability under specific conditions (e.g., solvent, temperature).
Methodology:
-
Preparation of Standards: Prepare a series of EDMS standards of known concentrations in the chosen solvent (e.g., 1, 5, 10, 25, 50 µg/mL) from a freshly prepared, accurately weighed stock solution.
-
Sample Preparation:
-
Prepare the EDMS solution to be tested at the desired concentration and in the specific solvent/medium.
-
Dispense the solution into appropriate storage containers (e.g., polypropylene vials, glass vials) and store under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution. The time 0 sample represents 100% of the initial concentration.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.
-
Detection: UV detection (e.g., at ~210 nm) or mass spectrometry (MS) can be used. MS provides higher specificity and can help identify degradation products.[8]
-
Injection: Inject the standards and the time-point samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Use the regression equation from the standard curve to calculate the concentration of EDMS remaining in the samples at each time point.
-
Calculate the percentage of the initial concentration remaining over time. Stability is often defined as the retention of at least 90% of the initial concentration.[7][8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 4672-49-5 [chemicalbook.com]
- 4. This compound | 4672-49-5 [amp.chemicalbook.com]
- 5. T13689-1mL | this compound [4672-49-5] Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of busulfan solutions in polypropylene syringes and infusion bags as determined with an original assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethylene Dimethanesulfonate (EDS) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene dimethanesulfonate (EDS), with a particular focus on the observed resistance in mice.
Troubleshooting Guides
Issue: No significant Leydig cell depletion observed in mice after EDS administration.
Possible Cause 1: Intrinsic Species-Specific Resistance
Mice are known to be resistant to the cytotoxic effects of EDS that are readily observed in rats.[1][2][3] This is not an experimental artifact but a documented physiological difference. In vitro studies have confirmed that mouse Leydig cells are significantly less sensitive to EDS-induced apoptosis compared to rat Leydig cells.[4][5][6]
Troubleshooting Steps:
-
Confirm Species: Verify that the experimental animals are indeed mice and not another rodent species like rats or hamsters, which exhibit higher sensitivity.[2]
-
Positive Control: If possible, include a small cohort of adult male rats in your experimental design as a positive control to ensure the EDS batch is active and the administration protocol is effective.
-
Consider Alternative Models: If Leydig cell ablation is the primary goal, consider using alternative chemical ablation agents or surgical methods for studies in mice.
Possible Cause 2: Suboptimal EDS Dosage for Mouse Models
While mice are resistant, extremely high doses of EDS can induce some cellular effects, though typically not the specific and complete Leydig cell ablation seen in rats. Mouse Leydig cell lines, such as MA-10, require significantly higher concentrations of EDS to induce apoptosis compared to rat Leydig cell lines.[5][6]
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the concentration of EDS required to elicit any biological effect in your specific mouse strain. Be aware that these doses may be much higher than those used in rats and may lead to off-target toxicity.
-
Review Literature: Consult literature for studies that have used EDS in mice to identify the dose ranges, if any, that produced measurable outcomes.
Issue: Inconsistent or unexpected gene expression changes in mouse Leydig cells treated with EDS.
Possible Cause: Differential Gene Regulation
EDS has been shown to affect the promoter activity of key genes involved in steroidogenesis and detoxification differently in rat and mouse Leydig cell lines. For example, while EDS decreases Star (Steroidogenic Acute Regulatory Protein) promoter activity in both rat (R2C) and mouse (MA-10) Leydig cell lines, it only decreases Insl3 (Insulin-like 3) promoter activity in the rat cell line.[1][3] Conversely, the promoter activity of Gsta3 (Glutathione S-transferase alpha 3), a detoxification enzyme, is increased in both cell lines after EDS exposure.[1][3]
Troubleshooting Steps:
-
Species-Specific Gene Analysis: When analyzing gene expression data, be mindful of the known species-specific responses to EDS. Do not assume that gene expression patterns observed in rats will be replicated in mice.
-
Time-Course Experiment: The timing of gene expression changes can vary. Conduct a time-course experiment to capture both early and late transcriptional responses to EDS treatment.
-
Cell Line Authentication: If using cell lines, ensure they are authenticated and free from contamination to guarantee the observed effects are specific to the cell type.
Frequently Asked Questions (FAQs)
Q1: Why are mice resistant to the Leydig cell-specific toxicity of this compound (EDS)?
The precise molecular basis for mouse resistance to EDS is not fully understood, but evidence points towards differences in cellular metabolism and detoxification pathways compared to rats.[4] The prevailing hypothesis is that mouse Leydig cells have a more efficient detoxification mechanism for EDS, preventing the accumulation of toxic metabolites that trigger apoptosis in rat Leydig cells.
Q2: What is the proposed mechanism of EDS-induced Leydig cell death in sensitive species like rats?
In adult rats, the cytotoxic effect of EDS on Leydig cells is thought to be mediated by intracellular glutathione (B108866) (GSH).[7] It is hypothesized that EDS or its metabolites interact with GSH, leading to the depletion of this critical antioxidant and subsequent oxidative stress, which ultimately triggers apoptosis.[7][8] Inhibiting GSH synthesis has been shown to protect rat Leydig cells from EDS-induced cytotoxicity.[7]
Q3: Are there any conditions under which EDS can cause cell death in mouse cells?
Yes, but at much higher concentrations. For instance, the mouse Leydig cell line MA-10 requires around 20 mM of EDS to induce apoptosis, whereas rat testicular and tumor Leydig cells are killed by 1-2 mM EDS.[5][6] This suggests the resistance is relative, not absolute, but the high concentrations needed for mice may cause non-specific toxicity.
Q4: How does the sensitivity to EDS vary between different species?
There is a clear species-specific sensitivity to EDS.
-
Rats: Highly sensitive, with a single injection leading to the selective destruction of the adult Leydig cell population.[1][3][9]
-
Mice: Largely resistant to the Leydig cell-depleting effects of EDS.[1][2][3]
-
Hamsters: Less sensitive than rats but more sensitive than mice.[2][10]
Q5: Does the age of the animal affect EDS sensitivity?
Yes, in rats, there is a clear age-dependent sensitivity. Adult rat Leydig cells are highly susceptible to EDS, while immature rat Leydig cells are intrinsically less sensitive.[4][11][12] This differential sensitivity is maintained in vitro, suggesting it is an intrinsic property of the cells.[11]
Data Presentation
Table 1: Comparative in vitro Sensitivity of Rodent Leydig Cells to this compound (EDS)
| Cell Type/Species | Metric | EDS Concentration for Effect | Reference |
| Adult Rat Leydig Cells | Cytotoxicity (EC50) | 95 µg/mL | [7] |
| Immature Rat Leydig Cells | Cytotoxicity (EC50) | > 1000 µg/mL | [11] |
| Rat Testicular Leydig Cells | Apoptosis | 1-2 mM | [5][6] |
| Mouse Leydig Cells (in vivo) | Steroidogenesis | No effect on LH-stimulated production | [4] |
| Mouse MA-10 Leydig Cell Line | Apoptosis | 20 mM | [5][6] |
| Hamster Quarter Testes | Testosterone Production (IC50) | > 1800 µg/mL | [2] |
| Rat Quarter Testes | Testosterone Production (IC50) | 320 µg/mL | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of EDS Cytotoxicity on Leydig Cells
This protocol is adapted from studies investigating the direct effects of EDS on cultured Leydig cells.
1. Leydig Cell Isolation and Culture:
- Isolate Leydig cells from adult rat or mouse testes using collagenase digestion followed by Percoll density gradient centrifugation.
- Culture the purified Leydig cells in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
2. EDS Treatment:
- Prepare a stock solution of EDS in a suitable solvent (e.g., DMSO).
- Once cells have adhered, replace the medium with fresh medium containing various concentrations of EDS (e.g., 0, 1, 10, 100, 1000 µM). Include a vehicle control.
- Incubate the cells for a defined period (e.g., 24 or 72 hours).[4]
3. Assessment of Cytotoxicity:
- Morphological Analysis: Observe cell morphology using phase-contrast microscopy. Look for signs of cell rounding, detachment, and formation of apoptotic bodies.[8]
- Viability Assay: Use a standard viability assay such as MTT or trypan blue exclusion to quantify cell survival.
- Apoptosis Assay: Perform DNA laddering assays on extracted DNA or use fluorescent microscopy with dyes like acridine (B1665455) orange to visualize chromatin condensation, a hallmark of apoptosis.[8]
- Protein Synthesis: Measure the incorporation of [35S]methionine to assess the impact on protein synthesis as an indicator of cell health.[11]
Protocol 2: Analysis of Gene Promoter Activity in Response to EDS
This protocol is based on studies examining the effects of EDS on gene transcription in Leydig cell lines.[1][3]
1. Cell Culture and Transfection:
- Culture rat (e.g., R2C) or mouse (e.g., MA-10) Leydig cell lines.
- Co-transfect the cells with a reporter plasmid containing the promoter of the gene of interest (e.g., Star, Insl3, Gsta3) linked to a luciferase reporter gene, and a control plasmid (e.g., pRL-TK) for normalization.
2. EDS Treatment:
- After transfection, treat the cells with the desired concentration of EDS or vehicle control for a specific duration (e.g., 4 or 24 hours).[1][3]
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Mandatory Visualizations
Caption: Proposed mechanism of EDS-induced apoptosis in rat Leydig cells.
Caption: Hypothesized mechanism of EDS resistance in mouse Leydig cells.
References
- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hamster Leydig cells are less sensitive to ethane dimethanesulfonate when compared to rat Leydig cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Immature rat Leydig cells are intrinsically less sensitive than adult Leydig cells to ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate: A Comprehensive Guide to Laboratory Handling and Disposal
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A new technical support center has been launched to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of Ethylene dimethanesulfonate (EDS) in a laboratory setting. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safety of laboratory personnel and mitigate environmental risks associated with this potent alkylating agent.
This compound is a valuable tool in biomedical research, particularly for its ability to selectively ablate Leydig cells, making it instrumental in studies of endocrinology and reproductive biology. However, its genotoxic and hazardous nature necessitates strict adherence to safety protocols. This technical support center aims to be the go-to resource for all safety-related aspects of working with EDS.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent alkylating agent and is considered a hazardous substance. The primary hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.
-
Genotoxicity: As an alkylating agent, it can cause genetic mutations and is a suspected carcinogen.
-
Irritation: It can cause skin and eye irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is crucial. The following PPE should be worn at all times when handling EDS:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes.
-
Lab Coat: A buttoned lab coat, preferably one that is chemical-resistant, should be worn to protect the skin and clothing.
-
Respiratory Protection: When handling the solid compound or preparing solutions outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Q3: How should I store this compound in the laboratory?
A3: Proper storage is critical to prevent accidental exposure and maintain the chemical's stability.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled with a warning sign indicating the presence of a genotoxic/hazardous chemical.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
| Problem | Potential Cause | Solution |
| A small amount of solid EDS is spilled on the benchtop. | Mishandling of the container. | 1. Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area. 2. Don PPE: Put on appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if not in a fume hood. 3. Containment: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent it from becoming airborne. DO NOT use combustible materials like paper towels directly on the solid. 4. Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. 5. Decontamination: Decontaminate the spill area using a suitable method (see Experimental Protocols). |
| A solution of EDS is spilled. | Dropping the container, improper pouring technique. | 1. Evacuate and Secure: Alert others and secure the area. 2. Don PPE: Wear appropriate PPE. 3. Containment: For small spills, contain the liquid with absorbent pads or sand. For larger spills, use a spill containment kit. 4. Absorption: Absorb the spilled solution with an inert absorbent material. 5. Collection: Collect the absorbed material into a designated hazardous waste container. 6. Decontamination: Decontaminate the spill area. |
Scenario 2: Accidental Skin or Eye Contact
| Problem | Potential Cause | Solution |
| This compound comes into contact with skin. | Inadequate PPE, accidental splash. | 1. Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove Contaminated Clothing: Remove any contaminated clothing while continuing to flush. 3. Seek Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| This compound gets into the eyes. | Not wearing proper eye protection. | 1. Immediate Flushing: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek Medical Attention: Seek immediate medical attention. Provide the SDS to the medical personnel. |
Experimental Protocols
Protocol 1: Decontamination of Surfaces Contaminated with this compound
This protocol is based on procedures for decontaminating surfaces from other alkylating agents and antineoplastic drugs.
Materials:
-
1 M Sodium thiosulfate (B1220275) solution
-
Detergent solution
-
Absorbent pads
-
Appropriate PPE
Procedure:
-
Ensure the spill has been physically removed as much as possible.
-
Prepare a fresh 1 M solution of sodium thiosulfate.
-
Apply the sodium thiosulfate solution liberally to the contaminated surface.
-
Allow a contact time of at least 30 minutes. This allows for the chemical neutralization of the alkylating agent.
-
After the contact time, absorb the solution with absorbent pads.
-
Wash the surface thoroughly with a laboratory detergent solution.
-
Rinse the surface with water.
-
Dispose of all contaminated materials (absorbent pads, gloves, etc.) as hazardous waste.
Protocol 2: Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous genotoxic waste.
Procedure:
-
Segregation: Collect all EDS waste in a dedicated, clearly labeled, and leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "Genotoxic," and the full chemical name "this compound."
-
Chemical Neutralization (for liquid waste, to be performed by trained personnel in a fume hood):
-
Based on studies of similar methanesulfonate (B1217627) esters, a solution of 1 M sodium thiosulfate can be used for chemical neutralization.[1]
-
Slowly add the EDS solution to an excess of the 1 M sodium thiosulfate solution with stirring.
-
The reaction can be exothermic; perform the addition slowly and in a controlled manner.
-
Allow the mixture to react for a sufficient time (e.g., several hours to overnight) to ensure complete neutralization.
-
Even after neutralization, the resulting waste should be collected and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
-
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
Visual Guides
Caption: Workflow for responding to an this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
Caption: Chemical incompatibilities of this compound.
This technical support center is a living resource and will be updated as new information and best practices become available. Researchers are encouraged to consult their institution's specific safety guidelines and to contact their EHS department for any questions or concerns.
References
Technical Support Center: Reversibility of Ethylene Dimethanesulfonate (EDS) Effects on Leydig Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ethylene (B1197577) dimethanesulfonate (EDS) model of Leydig cell ablation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which EDS induces Leydig cell loss?
A1: Ethylene dimethanesulfonate (EDS) is an alkylating agent that is selectively cytotoxic to differentiated Leydig cells in several species, most notably the rat.[1] A single intraperitoneal injection of EDS leads to the targeted apoptosis (programmed cell death) of these cells.[2][3] The process is rapid, with degenerative changes observable within 12-24 hours and complete ablation of the Leydig cell population within 3 to 7 days.[4][5] The apoptotic pathways involved are primarily intrinsic, initiated by mitochondria, and can be both caspase-dependent and caspase-independent.[6]
Q2: Is the effect of EDS on Leydig cells reversible?
A2: Yes, the effects of EDS on Leydig cells are reversible. Following the complete destruction of the existing Leydig cell population, a new population of adult-type Leydig cells regenerates from undifferentiated mesenchymal precursor or stem cells present in the testicular interstitium.[1][7] This regeneration process makes EDS a valuable tool for studying Leydig cell development and function.[8]
Q3: What is the expected timeline for Leydig cell regeneration and functional recovery after EDS administration?
A3: The timeline for regeneration and functional recovery can be summarized as follows:
-
Days 1-7: Existing Leydig cells undergo apoptosis and are eliminated. Serum testosterone (B1683101) levels drop to undetectable or castrate levels.[4][5]
-
Day 14: The first signs of new Leydig cell precursors appearing in the interstitium can be observed.[1]
-
Weeks 2-4: Fetal-type Leydig cells appear and proliferate, often in perivascular and peritubular locations.[4] By day 21, small Leydig cells are visible.[5]
-
Weeks 4-10: The newly formed Leydig cells mature into adult-type Leydig cells. Leydig cell numbers and serum testosterone levels gradually return towards the normal range.[4] Full recovery of Leydig cell number and function is typically observed by 30 to 54 days post-EDS administration.[9][10]
Q4: I am not observing the expected Leydig cell ablation after EDS treatment. What could be the issue?
A4: Several factors could contribute to a lack of efficacy:
-
EDS Dosage and Administration: Ensure the correct dosage is being used. A common effective dose is a single intraperitoneal injection of 75-100 mg/kg body weight in rats.[5][11] The EDS solution should be freshly prepared as it can be unstable.
-
Animal Model: The susceptibility to EDS is species-specific. While highly effective in rats, mice Leydig cells are resistant to the cytotoxic effects of EDS.[12] Ensure you are using an appropriate animal model.
-
Cell Population: EDS is selectively toxic to mature, differentiated Leydig cells. Immature Leydig cells may show some resistance.[12] The age of the animal can also influence the outcome.[13]
Q5: My animals are showing signs of systemic toxicity. How can I mitigate this?
A5: While EDS is selective for Leydig cells, high doses or improper administration can lead to systemic toxicity. Ensure accurate calculation of the dose based on the animal's body weight. If systemic toxicity is a concern, consider alternative administration routes, such as intratesticular injection, which may require a lower dose to achieve local Leydig cell ablation.[14]
Q6: How do hormone levels change after EDS administration, and when should I expect them to normalize?
A6: Following EDS administration, a characteristic pattern of hormonal changes occurs:
-
Testosterone: Serum testosterone levels decrease dramatically within 2-3 days, reaching castrate levels.[5] Levels begin to rise with the appearance of new Leydig cells around week 3 and typically return to pre-treatment values by 6 to 10 weeks.[4][9]
-
Luteinizing Hormone (LH): As testosterone levels fall, the negative feedback on the pituitary is removed, leading to a significant increase in serum LH levels.[15] LH levels remain elevated until testosterone production is restored, at which point they gradually return to the normal range.[1][15]
-
Follicle-Stimulating Hormone (FSH): Serum FSH levels may also be elevated, though typically to a lesser extent than LH.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Leydig Cell Ablation | - Incorrect EDS dosage- EDS solution degradation- Improper injection technique- Use of a resistant species (e.g., mouse) | - Verify dose calculation (75-100 mg/kg for rats).- Prepare EDS solution fresh before each use.- Ensure proper intraperitoneal injection technique.- Confirm the use of a susceptible animal model (e.g., adult rat). |
| Delayed or Absent Leydig Cell Regeneration | - Compromised stem cell population- Disruption of essential signaling pathways- Animal health issues | - Ensure animals are healthy and free from other stressors.- Verify the timeline; regeneration is a multi-week process.- Investigate the expression of key regeneration factors if the issue persists. |
| Variability in Testosterone Recovery | - Individual animal variation- Age of animals- Assay sensitivity | - Use a sufficient number of animals to account for biological variability.- Ensure animals are of a consistent age.- Validate the sensitivity and accuracy of your testosterone assay. |
| Unexpected Effects on Seminiferous Tubules | - High dose of EDS- Androgen withdrawal effects | - While EDS is selective, very high doses can have off-target effects.- The disruption of spermatogenesis is an expected secondary effect of testosterone withdrawal and is typically reversible upon Leydig cell regeneration.[5][16] |
Quantitative Data Summary
Table 1: Timeline of Leydig Cell and Hormone Level Changes Post-EDS Administration in Adult Rats
| Time Post-EDS | Leydig Cell Status | Serum Testosterone Levels | Serum LH Levels |
| 0 (Control) | Normal Population (~28 million/testis)[4] | Normal Range | Normal Range |
| 1-7 Days | Absent[4] | Undetectable/Castrate Levels[4][5] | Significantly Elevated[8][15] |
| 14-21 Days | Precursors & Fetal-type cells appear[1][4] | Starting to increase[15] | Remain Elevated[15] |
| 4-6 Weeks | Repopulation with adult-type cells (~15 million/testis at 4 weeks)[4] | Approaching Normal Range[4] | Declining towards normal[8] |
| 6-10 Weeks | Full regeneration (~28 million/testis)[4] | Returned to Normal Range[4] | Returned to Normal Range[1] |
Experimental Protocols
1. EDS Administration for Leydig Cell Ablation in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-300g).
-
EDS Preparation: Dissolve this compound in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v). The solution should be prepared fresh immediately before use.
-
Dosage and Administration: Administer a single intraperitoneal (IP) injection of EDS at a dose of 75-100 mg/kg body weight.[5][11] For IP injections, gently restrain the rat and inject into the lower abdominal quadrant, avoiding the cecum and bladder.[17]
-
Post-Administration Monitoring: Monitor animals for any signs of distress. Body weight and food/water intake should be recorded regularly.
2. Quantification of Leydig Cells
-
Tissue Preparation: Perfuse the testes with a suitable fixative (e.g., Bouin's fluid or 4% paraformaldehyde). Embed in paraffin (B1166041) and section at 5 µm.
-
Histological Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Immunohistochemistry: To specifically identify Leydig cells, perform immunohistochemistry for 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in testosterone synthesis.[15]
-
Stereology: Use stereological methods on stained sections to obtain an unbiased estimate of the total number of Leydig cells per testis.
3. Hormone Assays
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at desired time points. Centrifuge to separate serum and store at -80°C until analysis.
-
Testosterone Assay: Measure serum testosterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
LH Assay: Measure serum LH concentrations using a specific RIA or ELISA kit for rat LH.
Visualizations
Caption: Experimental workflow for studying EDS-induced Leydig cell ablation and regeneration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Response of testicular macrophages to EDS-induced Leydig cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of regenerating Leydig cells in the testis of the adult rat. An ultrastructural, morphometric and hormonal assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Environmental Endocrine Disruptors on Leydig Cell Death and Senescen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leydig Cell Stem Cells: Identification, Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leydig cell resistance to the cytotoxic effect of ethylene dimethanesulphonate in the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoration of Leydig cells after repeated administration of ethane dimethanesulfonate in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testosterone and androstanediol production by regenerating Leydig cells in the ethylene dimethane sulphonate-treated mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Ethylene Dimethanesulfonate (EDS) Efficacy and Animal Age
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of animal age on the efficacy of Ethylene (B1197577) dimethanesulfonate (EDS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of Ethylene dimethanesulfonate (EDS) in the testis?
A1: The primary target of EDS in the testis is the Leydig cell population.[1][2][3] EDS is a specific cytotoxin that leads to the rapid destruction and elimination of Leydig cells in mature rats.[3][4]
Q2: Does the age of the animal affect the sensitivity of Leydig cells to EDS?
A2: Yes, the age of the animal is a critical factor. EDS specifically targets and destroys Leydig cells in mature or adult rats.[4][5][6] In contrast, Leydig cells from immature rats are resistant to the cytotoxic effects of EDS.[4][5][6]
Q3: What is the expected timeline for Leydig cell depletion and regeneration after a single dose of EDS in adult rats?
A3: Following a single intraperitoneal injection of EDS, degenerating Leydig cells can be observed within 16 hours.[4] By 3 to 7 days post-treatment, Leydig cells are typically absent from the testicular interstitium, and serum testosterone (B1683101) levels are undetectable.[1] The regeneration process begins with the appearance of new Leydig cell progenitors around 2 to 3 weeks post-EDS.[1][7] A fully restored population of adult-type Leydig cells is typically observed between 6 and 10 weeks after the initial treatment.[1][7]
Q4: How does Leydig cell regeneration in aged animals compare to that in young adult animals after EDS treatment?
A4: A remarkable finding is that in aged rats, the new generation of Leydig cells that repopulates the testis is functionally equivalent to the Leydig cells found in young adult rats.[8] This means that the regenerated cells in aged animals can produce testosterone at levels comparable to those of young controls, effectively reversing the age-related decline in Leydig cell steroidogenic capacity.[8]
Q5: What is the proposed mechanism for the age-dependent toxicity of EDS?
A5: The precise mechanism for the selective toxicity of EDS towards mature Leydig cells is not fully elucidated. However, evidence suggests the involvement of intracellular glutathione (B108866).[5] Studies have shown that depleting glutathione in cultured adult rat Leydig cells makes them less sensitive to EDS-induced cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant decrease in testosterone levels after EDS administration. | Animal age: The animals may be immature. EDS is not effective in immature rats.[4][6] | Verify the age and sexual maturity of the animal model. For rats, ensure they are at least 60-65 days old.[9] |
| Incorrect dosage: The administered dose of EDS may be too low. | Refer to established protocols. A common effective dose in rats is a single intraperitoneal injection of 75-100 mg/kg body weight.[3][9] | |
| Compound stability: EDS may have degraded. | Ensure proper storage of the EDS compound as per the manufacturer's instructions. Prepare fresh solutions for injection. | |
| Inconsistent Leydig cell depletion among experimental animals. | Variability in animal strain: Different rat strains may exhibit slight variations in their response to EDS. | Ensure all animals in the study are from the same strain and supplier. |
| Injection technique: Improper administration (e.g., subcutaneous instead of intraperitoneal) can affect absorption and efficacy. | Standardize the injection procedure and ensure it is performed correctly by trained personnel. | |
| Delayed or incomplete Leydig cell regeneration. | Suppressed Luteinizing Hormone (LH) levels: LH is essential for the regeneration of Leydig cells.[7] | Avoid co-administration of substances that suppress LH, such as exogenous testosterone.[7] |
| Animal health status: Underlying health issues in the animals may impair their regenerative capacity. | Monitor the overall health of the animals throughout the experiment. |
Quantitative Data Summary
Table 1: Timeline of EDS-Induced Leydig Cell Depletion and Regeneration in Mature Rats
| Time Point Post-EDS | Observation | Serum Testosterone Levels | Reference(s) |
| 16 - 72 hours | Degeneration and removal of Leydig cells by macrophages. | Markedly declining. | [3][4] |
| 3 - 16 days | Absence of identifiable Leydig cells. | Undetectable. | [1][9] |
| 2 - 4 weeks | Appearance of new fetal-type Leydig cells. | Beginning to rise. | [1][7] |
| 6 - 10 weeks | Morphological transformation into adult-type Leydig cells and restoration of population. | Return to pre-treatment levels. | [1][7] |
Table 2: Comparative Effects of EDS on Young vs. Aged Rats
| Parameter | Young Adult Rats (e.g., 3 months) | Aged Rats (e.g., 18 months) | Reference(s) |
| Initial EDS Effect | Complete depletion of Leydig cells. | Complete depletion of hypofunctional Leydig cells. | [8] |
| Serum Testosterone (1 week post-EDS) | Undetectable. | Undetectable. | [8] |
| Serum Testosterone (10 weeks post-EDS) | Restored to age-matched control levels. | Restored to levels significantly exceeding aged-matched controls and comparable to young controls. | [8] |
| Steroidogenic Capacity of Regenerated Leydig Cells | Equivalent to young control Leydig cells. | Equivalent to young control Leydig cells. | [8] |
Experimental Protocols
Protocol 1: Induction of Leydig Cell Depletion in Mature Rats using EDS
-
Animal Model: Mature male Sprague-Dawley rats (60-65 days old).[9]
-
Compound Preparation: Dissolve this compound (EDS) in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 v/v).
-
Dosage and Administration: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.[3][9]
-
Post-Treatment Monitoring:
-
Monitor animal health daily.
-
Collect blood samples at baseline and various time points (e.g., 2, 7, 14, 21, 28, 35, 49 days) for testosterone level analysis.
-
At selected time points, euthanize a subset of animals and collect testes for histological analysis to confirm Leydig cell depletion and monitor regeneration.
-
-
Histological Analysis:
-
Fix testes in Bouin's solution or 4% paraformaldehyde.
-
Embed in paraffin (B1166041) and section.
-
Stain with Hematoxylin and Eosin (H&E) to visualize interstitial cell morphology.
-
Perform immunohistochemistry for Leydig cell markers (e.g., 3β-HSD) to confirm the absence or presence of Leydig cells.
-
Visualizations
Caption: Experimental workflow for studying the effects of EDS in rats.
Caption: Simplified pathway of Leydig cell regeneration after EDS treatment.
References
- 1. Origin of regenerating Leydig cells in the testis of the adult rat. An ultrastructural, morphometric and hormonal assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stem Leydig Cells: From Fetal to Aged Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion and repopulation of Leydig cells in the testes of aging brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testosterone and androstanediol production by regenerating Leydig cells in the ethylene dimethane sulphonate-treated mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Leydig Cell Depletion: A Comparative Analysis of Ethylene Dimethanesulfonate (EDS) and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the methodologies for specific cell population depletion is crucial for studying tissue regeneration, hormonal regulation, and developing targeted therapies. This guide provides a comprehensive comparison of Ethylene (B1197577) dimethanesulfonate (EDS) mediated Leydig cell depletion with other emerging techniques, supported by experimental data and detailed protocols.
Ethylene dimethanesulfonate (EDS) is a well-established cytotoxic agent known for its selective destruction of Leydig cells in the testes of adult rats.[1][2][3] This specific action makes it an invaluable tool for studying the role of androgens in testicular function and the dynamics of Leydig cell regeneration. This guide will delve into the histological validation of EDS-induced Leydig cell depletion, compare its efficacy with alternative methods, and provide detailed experimental protocols for reproducible research.
Comparative Efficacy of Leydig Cell Depletion Methods
The effectiveness of different Leydig cell depletion techniques can be assessed by quantifying the reduction in Leydig cell number and the subsequent impact on testosterone (B1683101) levels. The following table summarizes quantitative data from studies utilizing EDS and highlights alternative approaches.
| Method | Animal Model | Dosage/Application | Time to Depletion | Leydig Cell Count Reduction | Serum Testosterone Level | Key Findings & Citations |
| This compound (EDS) | Adult Rat | Single intraperitoneal injection (75-100 mg/kg) | 3-7 days | Almost complete elimination | Decreased to castrate levels by day 2-3 | EDS specifically destroys existing Leydig cells, leading to a temporary but profound androgen deficiency. The population begins to regenerate from stem cells, with recovery observed by day 21-49.[1][2][4] |
| LH Receptor-Targeted Cytotoxins | Mouse | In vivo administration of peptides conjugated to cell ablation agents | Variable | Significant reduction in Leydig cells | Not explicitly quantified | Peptides targeting the Luteinizing Hormone (LH) receptor can deliver cytotoxic agents specifically to Leydig cells. This approach offers high specificity but requires further development to optimize efficacy.[5][6] |
| Stem Cell Transplantation (as a regenerative model) | Rat | Transplantation of stem Leydig cells (SLCs) into EDS-treated rats | N/A (focus on regeneration) | N/A | Restoration of serum testosterone levels | While not a depletion method itself, the transplantation of SLCs into an EDS-depleted testis provides a model to study Leydig cell function and regeneration, offering a potential therapeutic avenue for hypogonadism.[7][8] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for EDS-induced Leydig cell depletion and subsequent histological validation.
This compound (EDS) Administration for Leydig Cell Depletion in Rats
Objective: To selectively eliminate the Leydig cell population in adult male rats.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO) and water for injection, or other suitable vehicle
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week prior to the experiment.[9]
-
EDS Solution Preparation: Prepare a fresh solution of EDS. A common dosage is 75 mg/kg body weight.[2][4] Dissolve the EDS in a suitable vehicle, such as a mixture of DMSO and water. The final injection volume should be appropriate for intraperitoneal administration (e.g., 0.5 ml).[10]
-
Administration: Administer a single intraperitoneal injection of the prepared EDS solution to each rat.[4][9] A control group should receive an injection of the vehicle only.
-
Post-Treatment Monitoring: Monitor the animals daily for any signs of distress. Leydig cell depletion is typically achieved within 3 to 7 days post-injection.[2][11]
Histological Validation of Leydig Cell Depletion
Objective: To histologically confirm the absence of Leydig cells in the testicular interstitium following EDS treatment.
Materials:
-
Testes from control and EDS-treated rats
-
Bouin's fixative or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Collection and Fixation: At selected time points post-EDS injection (e.g., 7, 14, 21 days), euthanize the rats and collect the testes. Fix the testes in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.
-
Microscopic Examination: Examine the stained sections under a light microscope. In control testes, Leydig cells will be visible in the interstitial space between the seminiferous tubules, characterized by their large, polygonal shape and eosinophilic cytoplasm.[12] In successfully treated animals, these cells will be absent or significantly reduced in number.
-
Quantitative Analysis (Optional): To quantify the depletion, stereological methods can be employed. This involves systematic random sampling of fields of view and counting the number of Leydig cells per unit area or per seminiferous tubule.[13][14][15] The Leydig cell to Sertoli cell ratio can also be used as an objective measure.[13]
Visualizing the Experimental Workflow and Underlying Biology
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for EDS-induced Leydig cell depletion and histological validation.
Caption: Signaling cascade of Leydig cell depletion by EDS and subsequent regeneration.
References
- 1. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of peptides for targeting cell ablation agents concurrently to the Sertoli and Leydig cell populations of the testes: An approach to non-surgical sterilization | PLOS One [journals.plos.org]
- 7. Stem cell therapy for the treatment of Leydig cell dysfunction in primary hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stem Leydig Cells in the Adult Testis: Characterization, Regulation and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone Blocks Rat Stem Leydig Cell Development In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 11. Repopulation of Leydig cells in mature rats after selective destruction of the existent Leydig cells with ethylene dimethane sulfonate is dependent on luteinizing hormone and not follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histology, Leydig Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
- 14. Quantification of the Leydig cell compartment in testicular biopsies and association with biochemical Leydig cell dysfunction in testicular cancer survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of Leydig cells in testicular biopsies of oligospermic men with varicocele - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Serum Testosterone Levels Following Ethylene Dimethanesulfonate Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethylene (B1197577) dimethanesulfonate (EDS) with other methods for suppressing serum testosterone (B1683101) levels in a research setting. It includes detailed experimental protocols for EDS administration and subsequent testosterone measurement, alongside supporting data and visualizations to aid in experimental design and interpretation.
Introduction
Ethylene dimethanesulfonate (EDS) is an alkylating agent known for its selective cytotoxicity towards Leydig cells in the testes of certain species, particularly rats. This targeted action leads to a significant and reversible decrease in serum testosterone, making EDS a valuable tool for studying the effects of androgen deficiency and subsequent recovery. This guide compares EDS-induced testosterone suppression with other common methods and provides detailed protocols for accurate serum testosterone quantification.
Comparison of Testosterone Suppression Methods
The efficacy of EDS in reducing serum testosterone is comparable to that of surgical castration. Studies have shown that a single dose of EDS can decrease serum testosterone to "castrate levels" within a few days.[1][2] The primary advantage of EDS over surgical castration is its reversibility; Leydig cells regenerate, and testosterone levels return to normal within several weeks.[3] Other chemical methods for testosterone suppression, such as the use of GnRH antagonists, also achieve castrate levels of testosterone and offer reversibility.[3]
Table 1: Comparison of Serum Testosterone Levels after Different Suppression Methods in Rats
| Method | Time Post-Treatment | Serum Testosterone Level (ng/mL) | Key Characteristics |
| Intact (Control) | - | 2.5 ± 0.8[4] | Normal physiological range. |
| This compound (EDS) | 2 days | "Castrate levels"[1][2] | Reversible; specific to Leydig cells in sensitive species. |
| Surgical Castration | 12 hours | ~0.03 (1.3% of intact)[4] | Irreversible; complete removal of testicular androgens. |
| Surgical Castration | > 1 day | < 0.04 (below detection limit)[5] | Irreversible; sustained low levels. |
| GnRH Antagonist (orntide acetate) | Sustained | < 0.5[3] | Reversible; acts on the pituitary to suppress LH release. |
Experimental Protocols
Accurate measurement of serum testosterone is critical for studies involving androgen manipulation. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound (EDS) Administration in Rats
This protocol describes a typical in vivo administration of EDS to induce Leydig cell depletion and subsequent testosterone suppression in adult rats.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Adult male rats (e.g., Sprague-Dawley)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of EDS Solution: Dissolve EDS in a minimal amount of DMSO and then dilute with saline to the final desired concentration. A common dose is 75-100 mg/kg body weight.[2][6] The final injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).
-
Administration: Administer the EDS solution via a single intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the animals for any adverse effects. Testosterone levels are expected to decline significantly within 2-3 days and remain low for approximately 3 weeks, after which recovery begins.[3]
-
Serum Collection: Collect blood samples at desired time points post-injection for serum testosterone analysis.
Serum Testosterone Measurement by ELISA
ELISA is a widely used, high-throughput method for quantifying testosterone. The following is a generalized protocol for a competitive ELISA.
Materials:
-
Rat Testosterone ELISA Kit (commercially available)
-
Serum samples
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood and separate serum by centrifugation. Store serum at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (example):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of Biotin-labeled Testosterone conjugate to each well.
-
Add 50 µL of Streptavidin-HRP to each well.
-
Incubate the plate, typically for 60 minutes at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark, typically for 15-20 minutes at 37°C.
-
Add stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.
Serum Testosterone Measurement by LC-MS/MS
LC-MS/MS is the gold standard for testosterone measurement, offering high specificity and sensitivity.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., deuterated testosterone)
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, ethyl acetate, hexane)
-
Serum samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add the internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant using a solvent mixture (e.g., ethyl acetate:hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC system for chromatographic separation.
-
The eluent is introduced into the mass spectrometer for ionization and detection.
-
Monitor for the specific mass-to-charge ratios of testosterone and the internal standard.
-
-
Data Analysis: Quantify the testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Mechanism and Workflow
Mechanism of EDS Action on Testosterone Synthesis
EDS selectively targets and destroys Leydig cells, the primary site of testosterone production in males. The cytotoxic effect of EDS appears to involve the depletion of intracellular glutathione (B108866).[7] Within the steroidogenic pathway, EDS specifically inhibits Luteinizing Hormone (LH)-stimulated testosterone production.[8] It does not, however, inhibit the conversion of cholesterol precursors like 22R-hydroxycholesterol to testosterone, suggesting that its action precedes the cholesterol side-chain cleavage step.[8]
Caption: Mechanism of EDS inhibition of testosterone synthesis.
Experimental Workflow
The following diagram outlines the typical workflow for studying the effects of EDS on serum testosterone levels.
Caption: Experimental workflow for measuring testosterone after EDS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of fertility in male rats after extended chemical castration with a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological significance of measurable androgen levels in the rat ventral prostate following castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone influences spatial strategy preferences among adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene dimethane sulfonate (EDS) ablation of Leydig cells in adult rat depletes testosterone resulting in epididymal sperm granuloma: Testosterone replacement prevents granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylene Dimethanesulfonate and Surgical Castration for Androgen Deprivation
For researchers in oncology, reproductive biology, and endocrinology, inducing androgen deprivation is a critical experimental tool. The two primary methods to achieve this are surgical castration (orchiectomy) and chemical castration using agents like Ethylene (B1197577) Dimethanesulfonate (EDS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their study design.
Mechanism of Action
Surgical castration involves the complete and irreversible removal of the testes, the primary source of testosterone (B1683101) production. This leads to a rapid and sustained decline in circulating testosterone levels.
Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively induces apoptosis in Leydig cells within the testes.[1] Leydig cells are responsible for producing approximately 95% of a male's testosterone. This targeted cytotoxicity leads to a significant reduction in testosterone production.[1] A key feature of EDS-induced androgen deprivation is its reversibility; the Leydig cell population can regenerate over time, leading to the restoration of testosterone production.[2]
Hormonal Effects: A Quantitative Comparison
The following tables summarize the quantitative effects of surgical castration and EDS administration on key reproductive hormones in adult male rats.
Table 1: Serum Testosterone Levels
| Treatment | Time Point | Testosterone Level | Reference |
| Surgical Castration | 12 hours post-op | ~1.3% of intact value | [3] |
| 24 hours post-op | ~3.3% of intact value | [3] | |
| 5 days post-op | Significantly decreased (p < 0.001) | [4] | |
| 47 days post-op | Significantly decreased | [4] | |
| This compound (75 mg/kg, single i.p. injection) | 16 hours post-injection | ~35% of control value | [5] |
| 48 hours post-injection | <5% of control value | [5] | |
| Up to 21 days post-injection | Reduced levels | [6] | |
| 21 days post-injection | Re-establishment of normal levels | [2] |
Table 2: Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels
| Treatment | Hormone | Time Course | Reference |
| Surgical Castration | LH | Rises to levels found in castrate rats | [2] |
| FSH | Rises | [2] | |
| This compound (75 mg/kg, single i.p. injection) | LH | Rises to levels found in castrate rats | [2] |
| Returns to normal at 28 days post-injection | [2] | ||
| FSH | Rises | [2] | |
| Returns to normal at 49 days post-injection | [2] |
Effects on Androgen-Sensitive Tissues
Both surgical castration and EDS administration lead to the atrophy of androgen-dependent organs such as the prostate and seminal vesicles due to the reduction in testosterone.[1] Following castration, there is a significant decrease in seminal vesicle weight and abnormal histology.[1]
Experimental Protocols
This compound (EDS) Administration
This protocol is based on methodologies described for adult male rats.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl) or corn oil
-
Sterile syringes and needles (e.g., 25-gauge)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley, Wistar) of a specific age and weight range as required by the experimental design.
-
Dosage Preparation:
-
Weigh the required amount of EDS for the desired dose (e.g., 75 mg/kg body weight).
-
Dissolve the EDS in a suitable solvent. A common vehicle is a mixture of DMSO and saline or corn oil. For example, dissolve EDS in DMSO and then dilute with saline to the final desired concentration. The final volume for intraperitoneal injection is typically 0.5 ml.[7]
-
Ensure the solution is thoroughly mixed using a vortex mixer.
-
-
Administration:
-
Administer the prepared EDS solution via a single intraperitoneal (i.p.) injection.
-
A control group should be injected with the vehicle solution only.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Blood samples can be collected at various time points post-injection (e.g., 24h, 48h, 7 days, 21 days) to measure hormone levels.
-
Tissues can be harvested at the end of the experiment for histological or molecular analysis.
-
Surgical Castration (Orchiectomy)
This protocol is a standard procedure for inducing androgen deprivation in rodents.[8][9]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, hemostats, wound clips or sutures)
-
Sterile gauze
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Analgesics for post-operative care
-
Warming pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave and disinfect the scrotal area with an antiseptic solution.
-
Place the animal in dorsal recumbency on a warming pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a single midline incision through the skin of the scrotum.[9]
-
Exteriorize one testis through the incision.
-
Ligate the spermatic cord, including the vas deferens and blood vessels, with suture material. Alternatively, the blood vessels can be cauterized.[9]
-
Excise the testis distal to the ligature.
-
Return the remaining tissue to the scrotum.
-
Repeat the procedure for the second testis.
-
-
Closure:
-
Close the skin incision with wound clips or sutures.[8]
-
-
Post-Operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal for signs of pain, infection, or other complications until recovery.
-
Wound clips should typically be removed 7-10 days after surgery.[8]
-
Histological Analysis
Procedure:
-
Tissue Collection: At the desired experimental endpoint, euthanize the animals and carefully dissect the testes (in the case of EDS treatment) or androgen-sensitive organs like the prostate and seminal vesicles.
-
Fixation: Immerse the collected tissues in a suitable fixative, such as 10% neutral buffered formalin, for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess changes in tissue architecture, such as Leydig cell depletion, seminiferous tubule degeneration, or atrophy of glandular epithelium in androgen-sensitive organs.[10]
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of androgen deprivation targeting the HPG axis.
Caption: A typical experimental workflow for comparing androgen deprivation methods.
Conclusion
The choice between this compound and surgical castration for androgen deprivation depends on the specific research question. Surgical castration offers a rapid, complete, and permanent model of androgen ablation. In contrast, EDS provides a transient and reversible model of androgen deprivation, which is particularly useful for studying the effects of testosterone withdrawal and restoration, as well as Leydig cell regeneration. Researchers should carefully consider the desired duration and reversibility of androgen deprivation, as well as the potential confounding effects of surgery versus a chemical agent, when designing their experiments. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. files.eric.ed.gov [files.eric.ed.gov]
- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological significance of measurable androgen levels in the rat ventral prostate following castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of castration on androstenedione, testosterone and dihydrotestosterone plasma levels in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ethane dimethane sulphonate (EDS) on seminiferous tubule function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103340847A - Medical application of ethane dimethane sulfonate (EDS) - Google Patents [patents.google.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. mcgill.ca [mcgill.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ethylene Dimethanesulfonate and Busulfan for Germ Cell Ablation
For researchers in reproductive biology and toxicology, the effective and specific ablation of testicular germ cells is a critical experimental tool. This guide provides a detailed comparison of two commonly used alkylating agents, Ethylene (B1197577) Dimethanesulfonate (EDMS) and Busulfan (B1668071), for the purpose of germ cell depletion. While both compounds lead to the loss of germ cells, their primary mechanisms of action, target cell populations, and overall physiological effects differ significantly. This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate agent for their specific study needs.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between EDMS and busulfan lies in their primary cellular targets within the testis.
Busulfan acts as a direct cytotoxic agent, primarily targeting spermatogonial stem cells (SSCs) .[1] As a bifunctional alkylating agent, busulfan cross-links DNA, inducing damage that leads to apoptosis in rapidly dividing cells like spermatogonia.[2] This direct action on the germline stem cell population results in a widespread and often long-lasting depletion of all subsequent germ cell stages.[3]
Ethylene Dimethanesulfonate (EDMS) , in contrast, is a specific Leydig cell toxicant .[4][5] It selectively destroys the testosterone-producing Leydig cells in the testicular interstitium.[4] The subsequent depletion of intratesticular testosterone (B1683101) leads to the induction of apoptosis in androgen-dependent germ cells, primarily pachytene spermatocytes and spermatids .[6][7] The effect on spermatogonia is secondary and less direct than that of busulfan.
Quantitative Comparison of Efficacy and Toxicity
Direct comparative studies between busulfan and EDMS for germ cell ablation are limited. The following tables summarize quantitative data from separate studies to provide a basis for comparison. It is important to note that experimental conditions, such as animal species and strain, can significantly influence the outcomes.
Table 1: Busulfan Administration and Effects on Germ Cell Ablation in Mice
| Parameter | Dosage | Route | Vehicle | Time Point | Observation | Reference |
| Survival Rate | 30 mg/kg | i.p. | DMSO & dH₂O (1:1) | 4 weeks | 92% survival | [8] |
| 40 mg/kg | i.p. | DMSO & dH₂O (1:1) | 4 weeks | Decreased survival | [8] | |
| 50 mg/kg | i.p. | DMSO & dH₂O (1:1) | 4 weeks | 100% lethal | [8] | |
| Testicular Weight | 30 mg/kg | i.p. | - | 4 weeks | Significantly decreased | [9] |
| Sperm Count | 30 mg/kg | i.p. | - | 56 days | Azoospermia | [3] |
| Histology | 40 mg/kg | i.p. | DMSO | 4 weeks | Complete destruction of germinal epithelium | [10] |
Table 2: this compound Administration and Effects on Germ Cell Ablation in Rats
| Parameter | Dosage | Route | Vehicle | Time Point | Observation | Reference |
| Leydig Cell Viability | 75 mg/kg | i.p. | - | 48 hours | Few normal Leydig cells remain | [11] |
| 100 mg/kg | i.p. | - | 4 days | Intact Leydig cells not identifiable | [4][5] | |
| Serum Testosterone | 75 mg/kg | i.p. | - | 48 hours | <5% of control | [11] |
| 100 mg/kg | i.p. | - | 2 days | Castrate levels | [4][5] | |
| Germ Cell Apoptosis | 75 mg/kg | i.p. | - | 3 days | Marked increase in apoptotic germ cells | [6] |
| 75 mg/kg | i.p. | - | 7 days | Maximal germ cell apoptosis | [6] | |
| Histology | 100 mg/kg | i.p. | - | 14-21 days | Grossly abnormal seminiferous epithelium | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are summaries of typical experimental protocols for inducing germ cell ablation with busulfan and EDMS.
Busulfan Administration for Germ Cell Depletion in Mice
This protocol is based on the methodology for preparing recipient mice for spermatogonial transplantation.
Materials:
-
Busulfan (e.g., Sigma-Aldrich, B-2635)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
Male mice (e.g., BALB/c, 4-6 weeks old)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Busulfan Solution: Dissolve busulfan in DMSO and then dilute with distilled water to the desired final concentration (e.g., for a 1:1 DMSO:water vehicle).[8] The solution should be prepared fresh before each use.
-
Administration: Administer a single intraperitoneal (i.p.) injection of busulfan at a dosage of 30-40 mg/kg body weight.[7][8] A control group should receive an equivalent volume of the vehicle.
-
Post-injection Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or lethargy. Survival rates should be recorded.[8]
-
Tissue Collection: At the desired time point (typically 4-6 weeks post-injection for complete germ cell depletion), euthanize the mice and collect the testes for analysis.[8]
-
Analysis: Assess the extent of germ cell ablation through histological examination of testicular cross-sections, flow cytometry analysis of testicular cell populations, or measurement of testicular weight.[8]
This compound Administration for Leydig Cell Ablation in Rats
This protocol is designed to induce testosterone depletion and subsequent germ cell apoptosis through the specific destruction of Leydig cells.
Materials:
-
This compound (EDS)
-
Appropriate solvent (as specified by the supplier)
-
Adult male rats (e.g., Wistar)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of EDS Solution: Prepare the EDS solution according to the manufacturer's instructions to the desired concentration for injection.
-
Administration: Administer a single i.p. injection of EDS at a dosage of 75 mg/kg body weight.[6]
-
Post-injection Monitoring: Monitor the animals for general health.
-
Tissue and Blood Collection: At various time points (e.g., 1, 3, 7, 14, 21, and 35 days post-injection), collect blood samples for hormone analysis (testosterone, LH) and harvest testes for histological and apoptotic analysis.[6]
-
Analysis: Quantify germ cell apoptosis using methods such as the TUNEL assay.[6] Analyze serum testosterone levels by radioimmunoassay (RIA) or ELISA.[6] Examine testicular histology to observe the loss of Leydig cells and the subsequent effects on the seminiferous epithelium.[4][5]
Signaling Pathways in Germ Cell Apoptosis
The distinct mechanisms of busulfan and EDMS implicate different cellular signaling pathways in the induction of germ cell apoptosis.
Busulfan-Induced Apoptosis: Busulfan's genotoxic stress is known to activate the p53 signaling pathway .[1] DNA damage triggers the stabilization and activation of p53, which in turn can induce the expression of pro-apoptotic proteins like Bax, leading to the mitochondrial pathway of apoptosis.
EDMS-Induced Apoptosis: The apoptotic cascade initiated by EDMS is a consequence of testosterone withdrawal. The absence of androgen signaling is thought to upregulate the Fas/FasL system , a key death receptor pathway. Increased expression of the Fas receptor on germ cells makes them susceptible to apoptosis upon binding with Fas ligand (FasL), which is expressed on Sertoli cells.
Conclusion and Recommendations
The choice between busulfan and this compound for germ cell ablation depends critically on the research question.
-
Busulfan is the agent of choice for studies requiring the direct and comprehensive depletion of the spermatogonial stem cell pool, for example, in the context of spermatogonial stem cell transplantation or studies on the direct effects of genotoxic agents on the germline.
-
EDMS is more suitable for investigating the role of androgens in spermatogenesis and for studies where the primary interest is in the consequences of Leydig cell dysfunction and testosterone withdrawal on testicular function.
Researchers should carefully consider the different mechanisms of action, the target cell populations, and the potential for off-target effects when designing their experiments. The quantitative data and protocols provided in this guide offer a starting point for developing robust and reproducible models of germ cell ablation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of busulfan on murine spermatogenesis: cytotoxicity, sterility, sperm abnormalities, and dominant lethal mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of male germ cell apoptosis by testosterone withdrawal after ethane dimethanesulfonate treatment in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Busulfan Chemotherapy Downregulates TAF7/TNF-α Signaling in Male Germ Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal dose of busulfan for depleting testicular germ cells of recipient mice before spermatogonial transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Busulfan administration produces toxic effects on epididymal morphology and inhibits the expression of ZO-1 and vimentin in the mouse epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylene Dimethanesulfonate: A Potential Alternative to GnRH Antagonists? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and targeted hormonal therapies is a cornerstone of research in oncology, reproductive medicine, and endocrinology. While Gonadotropin-Releasing Hormone (GnRH) antagonists have become a standard of care for conditions requiring profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, exploring alternative mechanisms of androgen deprivation remains a critical area of investigation. This guide provides a comprehensive comparison of ethylene (B1197577) dimethanesulfonate (EDS), a Leydig cell-specific toxicant, with established GnRH antagonists, offering insights into their distinct mechanisms, hormonal effects, and potential therapeutic implications based on available preclinical data.
Introduction: Two Distinct Approaches to Androgen Deprivation
GnRH Antagonists: These agents, such as degarelix (B1662521) and relugolix, function by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2] This direct blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby rapidly and profoundly suppressing testosterone (B1683101) production in the testes.[1][2] A key advantage of GnRH antagonists is their immediate onset of action and the absence of an initial testosterone surge, which can be a concern with GnRH agonists.[3][4]
Ethylene Dimethanesulfonate (EDS): In contrast, EDS is an alkylating agent that exhibits specific cytotoxicity towards Leydig cells within the testes of certain species, most notably rats.[5][6] By selectively destroying these testosterone-producing cells, EDS leads to a significant and rapid decline in circulating testosterone to castrate levels.[5][7] However, its mechanism of action is fundamentally different from GnRH antagonists as it acts directly on the testes rather than the pituitary gland.
Mechanism of Action: A Tale of Two Targets
The divergent mechanisms of action of GnRH antagonists and EDS lead to distinct downstream hormonal and physiological effects.
GnRH Antagonist Signaling Pathway
GnRH antagonists act at the level of the pituitary gonadotrophs. By binding to GnRH receptors, they prevent the intracellular signaling cascade that leads to the synthesis and secretion of LH and FSH. This results in a "top-down" suppression of the HPG axis.
This compound Mechanism of Action
EDS bypasses the pituitary and directly targets the Leydig cells in the testes. Its cytotoxic action leads to the elimination of the primary source of testosterone production. This "bottom-up" approach to androgen deprivation results in a different feedback response from the pituitary.
References
- 1. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Confirming Leydig Cell Function Post-Ethylene Dimethanesulfonate (EDS) Ablation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the functional recovery of Leydig cells following their ablation with Ethylene dimethanesulfonate (EDS) in rodent models. The primary focus is on the human Chorionic Gonadotropin (hCG) stimulation test, evaluated against alternative methods such as basal testosterone (B1683101) measurement, histological analysis, and gene expression profiling.
Introduction to the EDS Model and Leydig Cell Regeneration
This compound (EDS) is an alkylating agent that selectively destroys mature Leydig cells in the testes of rats, providing a robust and widely used model for studying Leydig cell ablation and subsequent regeneration.[1][2] Following a single intraperitoneal injection of EDS, the existing Leydig cell population is eliminated within days.[2] The regeneration process begins with the proliferation and differentiation of stem Leydig cells, with newly formed, functional Leydig cells appearing around 14 to 21 days post-EDS administration and the population being fully restored by approximately 49 to 90 days.[1][3] Validating the functional capacity of these newly generated Leydig cells is critical for studies involving testicular physiology, toxicology, and the development of therapies for male hypogonadism.
The hCG Stimulation Test: The Gold Standard
The human Chorionic Gonadotropin (hCG) stimulation test is a cornerstone for assessing Leydig cell function.[4] hCG mimics the action of Luteinizing Hormone (LH), binding to the LH/hCG receptor on Leydig cells and stimulating the production and secretion of testosterone. A robust testosterone response to hCG administration is a direct indicator of functional Leydig cells.
Comparison of Methodologies for Assessing Regenerated Leydig Cell Function
This section compares the hCG stimulation test with other common techniques used to evaluate the functionality of regenerated Leydig cells post-EDS treatment.
| Method | Principle | Advantages | Disadvantages | Typical Time Point Post-EDS |
| hCG Stimulation Test | In vivo challenge with hCG to measure the peak testosterone response, assessing the functional capacity of the entire Leydig cell population.[4] | Provides a dynamic and functional assessment of the entire hypothalamic-pituitary-gonadal axis's endpoint. Directly measures the steroidogenic reserve. | Can be influenced by factors affecting hCG clearance and metabolism. The stimulation itself can temporarily alter Leydig cell gene expression.[5] | 35-90 days |
| Basal Testosterone Measurement | Quantification of circulating testosterone levels without external stimulation, reflecting the baseline steroidogenic activity of the Leydig cells. | Simple, less invasive than stimulation tests. Provides a snapshot of the tonic steroidogenic output. | Can be influenced by circadian rhythms and pulsatile LH secretion. May not reveal the full functional capacity of the Leydig cells. | 21-90 days |
| Histological Analysis (3β-HSD Staining) | Immunohistochemical staining for 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in the testosterone biosynthesis pathway, to identify and quantify steroidogenically active Leydig cells.[3] | Allows for the visualization and quantification of Leydig cell number and morphology within the testicular architecture. Provides spatial information. | Provides a static measure of protein presence, which may not directly correlate with enzymatic activity or testosterone output. Labor-intensive. | 14-90 days |
| Gene Expression Analysis (RT-qPCR) | Quantitative real-time polymerase chain reaction (RT-qPCR) to measure the mRNA levels of key steroidogenic genes (e.g., StAR, Cyp11a1, Cyp17a1, Hsd3b1, Hsd17b3). | Highly sensitive and specific. Allows for the assessment of the molecular machinery underlying steroidogenesis. | mRNA levels may not always directly correlate with protein expression or enzymatic activity. Requires tissue harvesting. | 21-90 days |
| In Vitro Testosterone Production Assay | Isolation of Leydig cells from the testis and incubation with LH or hCG in culture to directly measure their testosterone-producing capacity.[4][6] | Provides a direct measure of the intrinsic steroidogenic capacity of the isolated Leydig cells, independent of systemic factors. Allows for dose-response studies. | The isolation procedure can be stressful for the cells and may alter their function. Does not reflect the in vivo microenvironment. | 21-90 days |
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies utilizing the EDS model to assess regenerated Leydig cell function.
Table 1: Serum Testosterone Levels Post-EDS and in Response to hCG Stimulation
| Time Post-EDS | Treatment Group | Basal Testosterone (ng/mL) | hCG-Stimulated Testosterone (ng/mL) | Citation |
| 21 days | EDS | ~0.5 | Not Reported | [2] |
| 45 days | EDS | ~2.0 | Not Reported | [2] |
| Control | - | ~2.5 | >10 | [4] |
Note: Direct comparative studies showing both basal and hCG-stimulated testosterone at various time points post-EDS in the same cohort are limited. The data presented is a composite from multiple sources to illustrate expected trends.
Table 2: Comparison of In Vitro Androgen Production by Regenerated Leydig Cells
| Cell Type (Time Post-EDS) | Primary Androgen Produced (in vitro with LH) | Total Androgen Production (ng/10^6 cells/3h) | Citation |
| Regenerated Progenitor Leydig Cells (21 days) | Androsterone | 124.1 ± 9.9 | [4] |
| Regenerated Immature Leydig Cells (28 days) | 5α-androstane-17β, 3α-diol (DIOL) | 243.5 ± 4.64 | [4] |
| Regenerated Adult Leydig Cells (56 days) | Testosterone | 485.7 ± 32.7 | [4] |
| Normal Adult Leydig Cells | Testosterone | 470.1 ± 38.5 | [4] |
Experimental Protocols
This compound (EDS) Administration for Leydig Cell Ablation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
EDS Preparation: Dissolve EDS in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (1:3, v/v).
-
Administration: Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.
-
Post-Injection Monitoring: Monitor the animals for any adverse effects. Leydig cell ablation is typically complete within 3-7 days.[2]
hCG Stimulation Test Protocol (Rat)
-
Animal Model: Adult male rats at the desired time point post-EDS treatment (e.g., 35, 56, or 90 days).
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for basal testosterone measurement.
-
hCG Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of human Chorionic Gonadotropin (hCG) at a dose of 50 IU/100g body weight.
-
Post-Stimulation Blood Collection: Collect blood samples at various time points after hCG injection to capture the peak testosterone response. A common time point for peak testosterone levels in rats is 2 hours post-hCG administration.
-
Hormone Analysis: Centrifuge blood samples to separate serum or plasma and store at -80°C until analysis for testosterone concentration using a validated immunoassay (e.g., ELISA or RIA).
Histological Staining for 3β-HSD
-
Tissue Collection and Fixation: Euthanize the animal and dissect the testes. Fix the testes in Bouin's solution overnight.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against 3β-HSD overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the color with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides with a coverslip. Examine under a light microscope and quantify the number and area of 3β-HSD-positive Leydig cells.
Gene Expression Analysis of Steroidogenic Enzymes by RT-qPCR
-
Tissue Collection and RNA Extraction: Dissect the testes, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA from a portion of the testis using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (StAR, Cyp11a1, Cyp17a1, Hsd3b1, Hsd17b3) and a reference gene (e.g., Gapdh, Actb), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for assessing regenerated Leydig cell function post-EDS.
Caption: Simplified signaling pathway of hCG-stimulated testosterone synthesis in Leydig cells.
References
- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Regulation of 3beta-hydroxysteroid dehydrogenase in gonadotropin-induced steroidogenic desensitization of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cell types in the rat Leydig cell lineage after ethane dimethanesulfonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Immunohistochemistry for Confirming Leydig Cell Absence
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of Leydig cell absence is critical in various research and clinical contexts, including developmental biology, toxicological studies, and the diagnosis of endocrine disorders such as Leydig cell hypoplasia.[1][2] While standard histological examination provides initial insights, immunohistochemistry (IHC) offers a more specific and robust method for identifying or confirming the absence of this specific cell lineage. This guide compares IHC with alternative methods and provides the necessary data and protocols to make an informed decision for your experimental design.
Method 1: Immunohistochemistry (IHC) Panel
The core principle for confirming the absence of Leydig cells via IHC is the lack of staining for a panel of well-established positive markers. Relying on a single antibody is not recommended, as expression levels can vary and artifacts can occur. A panel approach significantly increases confidence in the results.
Key Immunohistochemical Markers for Leydig Cells
A standard IHC panel should include markers from different functional classes (e.g., steroidogenesis enzymes, nuclear factors, and cytoplasmic proteins) to provide a comprehensive assessment.
| Marker | Type | Cellular Location | Function / Significance | Key Characteristics |
| Inhibin-alpha | Glycoprotein Hormone | Cytoplasm | Differentiates sex cord-stromal tumors.[3][4] | Highly sensitive and specific; considered a gold-standard marker.[3][4] |
| Calretinin | Calcium-Binding Protein | Cytoplasm & Nucleus | Useful in distinguishing Leydig cell tumors from Sertoli cell tumors.[3] | Strong expression in both normal and neoplastic Leydig cells.[5] |
| Melan-A (MART-1) | Melanoma Antigen | Cytoplasm | Also expressed in adrenal tissue and other steroid-secreting tumors.[4][6] | A reliable marker for Leydig cells and their tumors.[6] |
| Steroidogenic Factor 1 (SF-1) | Nuclear Receptor | Nucleus | A highly sensitive marker for sex cord-stromal tumors as a group.[4] | Essential for adrenal and gonadal development. |
| 3β-HSD | Steroidogenic Enzyme | Smooth ER, Mitochondria | Key enzyme in the testosterone (B1683101) biosynthesis pathway.[5] | Direct functional marker of steroidogenic activity.[5] |
| CYP11A1 / CYP17A1 | Steroidogenic Enzymes | Mitochondria / Smooth ER | Enzymes critical for converting cholesterol to androgens. | Specific markers for steroidogenic cells like Leydig cells.[7] |
Experimental Protocol: Immunohistochemistry Staining
This protocol provides a general workflow for chromogenic IHC on paraffin-embedded testicular tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking and Permeabilization:
-
Quench endogenous peroxidase activity by incubating in 3% Hydrogen Peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Inhibin-alpha, anti-Calretinin) in antibody diluent to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Crucial Control: A positive control slide (known Leydig cell-containing tissue) must be run in parallel to validate the staining procedure.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3x5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.
-
Rinse with wash buffer (3x5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer (3x5 minutes).
-
-
Chromogen Development and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation
The absence of a specific signal (e.g., brown precipitate for DAB) in the interstitial compartment for all markers in the panel, in the presence of valid positive and negative controls, confirms the absence of Leydig cells.
Alternative Methods and Comparison
While IHC is highly specific, other methods can provide complementary functional or broader histological data.
Method 2: Standard Histology (H&E Staining)
Hematoxylin and Eosin (H&E) staining is the foundational method for tissue examination. Leydig cells are typically identifiable as large, polygonal, eosinophilic cells in the interstitial space.[3] Their absence or severe reduction (hypoplasia) can often be diagnosed by a pathologist based on morphology alone.[1][2]
Method 3: Hormonal Stimulation Test (hCG Challenge)
This is a functional assay used clinically to assess Leydig cell viability and function.[2] Human chorionic gonadotropin (hCG) mimics luteinizing hormone (LH) and stimulates Leydig cells to produce testosterone. A lack of testosterone response indicates functional absence or severe dysfunction of Leydig cells.[2]
Protocol: hCG Stimulation Test
-
Baseline Measurement: Collect a baseline blood sample to measure serum testosterone levels.
-
hCG Administration: Administer a single intramuscular injection of hCG (dose varies by protocol and subject, e.g., 5000 IU).
-
Post-Stimulation Measurement: Collect blood samples at 48 and 72 hours post-injection to measure testosterone levels.
-
Interpretation: A significant rise (e.g., 2 to 20-fold) in testosterone levels indicates the presence of functional Leydig cells. A negligible or absent response is indicative of Leydig cell absence or hypoplasia.[2]
Comparative Analysis
| Feature | Immunohistochemistry (IHC) Panel | Standard Histology (H&E) | Hormonal Stimulation Test |
| Principle | Antigen-antibody binding | Cellular morphology & staining | Functional endocrine response |
| Information Provided | Cell-specific protein expression | Tissue architecture, cell morphology | Systemic endocrine function |
| Specificity | Very High (with a good panel) | Moderate to High (relies on expertise) | High (for function) |
| Sensitivity | High (can detect single cells) | Lower (may miss rare cells) | Depends on residual cell mass |
| Context | In situ (cellular location) | In situ (tissue structure) | Systemic (in vivo) |
| Application | Research (fixed tissue), Pathology | Routine Pathology, initial screen | Clinical Diagnosis, in vivo research |
| Key Advantage | Unambiguous cell identification | Fast, inexpensive, shows overall structure | Assesses functional capacity |
| Key Limitation | Requires specific antibodies, can have artifacts | Non-specific, interpretation can be subjective | Does not provide cellular location, indirect |
Visualizing the Workflow and Underlying Biology
Understanding the diagnostic workflow and the biological pathway governing Leydig cells is essential for proper experimental design and data interpretation.
References
- 1. Leydig cell hypoplasia - Wikipedia [en.wikipedia.org]
- 2. LEYDIG CELL HYPOPLASIA: A UNIQUE PARADOX IN THE DIAGNOSIS OF 46,XY DISORDERS OF SEX DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Leydig Cell Tumor : Inhibin [webpathology.com]
- 5. Leydig Cell Markers - IHC WORLD [ihcworld.com]
- 6. Leydig cell tumour - Libre Pathology [librepathology.org]
- 7. Relationship of transcriptional markers to Leydig cell number in the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Consequences of Ethylene Dimethanesulfonate Treatment in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term consequences of Ethylene (B1197577) Dimethanesulfonate (EDS) treatment in rats, a potent and selective Leydig cell toxicant, with other common methods of androgen deprivation. The information presented is supported by experimental data to assist researchers in selecting the most appropriate model for their studies in reproductive toxicology, endocrinology, and drug development.
Introduction
Ethylene dimethanesulfonate (EDS) is an alkylating agent known for its specific cytotoxicity to Leydig cells in the testes of rats, leading to a rapid and profound decline in testosterone (B1683101) levels.[1][2] This unique characteristic has made EDS a valuable tool for studying the effects of androgen deprivation and the dynamics of Leydig cell regeneration. Understanding the long-term consequences of EDS treatment is crucial for interpreting experimental outcomes and for comparing this model to other methods of inducing androgen deficiency, such as surgical castration and the use of Gonadotropin-Releasing Hormone (GnRH) analogs.
Comparison of Androgen Deprivation Methods
The choice of an androgen deprivation model depends on the specific research question, the desired duration of testosterone suppression, and whether reversibility is a factor. The following table summarizes the key long-term effects of EDS treatment compared to surgical castration and GnRH agonist/antagonist administration.
Table 1: Comparison of Long-Term (>_ 4 weeks) Consequences of Different Androgen Deprivation Methods in Rats
| Parameter | This compound (EDS) Treatment | Surgical Castration (Orchidectomy) | GnRH Agonist/Antagonist Treatment |
| Testosterone Levels | Initial sharp decrease to castrate levels within 2-3 days, followed by a gradual recovery to near-normal or normal levels by 3-7 weeks as new Leydig cells regenerate.[2][3] | Permanent reduction to castrate levels.[4] | Suppression to castrate levels, which is reversible upon cessation of treatment.[5][6] |
| Leydig Cells | Complete destruction of existing Leydig cells within 24-48 hours, followed by repopulation from stem cell precursors, with mature, functional cells present by 3-7 weeks.[2][3] | Permanent removal of Leydig cells. | No direct cytotoxicity to Leydig cells; function is suppressed due to lack of LH stimulation. |
| Spermatogenesis | Disruption of spermatogenesis is observed, with a decrease in daily sperm production between 14 to 42 days post-treatment. Recovery to control levels is typically seen by 49 days.[7] Spermiation failure and detachment of spermatids and spermatocytes are noted as primary lesions.[8] | Permanent cessation of spermatogenesis. | Inhibition of spermatogenesis, which is generally reversible after treatment stops.[5][6] |
| Testis Weight | Initial decrease in testis weight, which may recover over time with the restoration of spermatogenesis. | Significant and permanent decrease in the weight of remaining accessory tissues. | Reduction in testis weight during treatment, with potential for recovery after cessation.[5] |
| Accessory Sex Glands | Atrophy of androgen-dependent accessory sex glands (e.g., prostate, seminal vesicles) during the period of low testosterone, with subsequent recovery as testosterone levels normalize. | Permanent atrophy of accessory sex glands.[9] | Atrophy of accessory sex glands during treatment, which is reversible.[6] |
| Fertility | Transient infertility, with the potential for fertility to be restored following the regeneration of Leydig cells and recovery of spermatogenesis.[1] | Permanent infertility. | Reversible infertility. |
| Systemic Effects | Potential for transient effects on other steroidogenic cells, such as those in the adrenal cortex, has been noted.[10] Long-term systemic effects beyond the reproductive system are not well-documented. | Long-term effects of androgen deprivation on bone density, muscle mass, and metabolism.[11][12][13] | Systemic effects are primarily related to androgen deprivation and are generally reversible. |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of research findings. Below are representative experimental protocols for EDS administration and, for comparison, surgical castration.
This compound (EDS) Administration
Objective: To selectively ablate Leydig cells in adult male rats.
Materials:
-
This compound (EDS)
-
Dimethyl sulfoxide (B87167) (DMSO) and water for injection, or other suitable vehicle
-
Adult male rats (e.g., Sprague-Dawley, Wistar), typically 90-120 days old
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of EDS Solution: EDS is typically dissolved in a vehicle such as a mixture of DMSO and water (e.g., 1:3 v/v). The concentration is prepared to deliver a dose of 75-100 mg/kg body weight. The solution should be prepared fresh before administration.
-
Animal Dosing: A single intraperitoneal injection of the prepared EDS solution is administered to the rats.[14][8] Control animals receive an equivalent volume of the vehicle.
-
Post-Treatment Monitoring: Animals are monitored for general health. For long-term studies, endpoints such as serum testosterone levels, testicular histology, and sperm parameters are assessed at various time points (e.g., 1, 2, 3, 4, 7, and 8 weeks post-injection) to track Leydig cell destruction and regeneration.
Surgical Castration (Orchidectomy)
Objective: To achieve permanent androgen deprivation through the removal of the testes.
Materials:
-
Adult male rats
-
General anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material
-
Antiseptic solution
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: The rat is anesthetized using a standard, approved protocol.
-
Surgical Preparation: The scrotal area is shaved and disinfected with an antiseptic solution.
-
Incision: A small incision is made through the scrotum to expose the testes.
-
Testis Removal: The testicular blood vessels and spermatic cord are ligated with suture material, and the testis is then excised. The procedure is repeated for the second testis.
-
Closure: The incision is closed with sutures.
-
Post-Operative Care: The animal is monitored during recovery from anesthesia and provided with appropriate analgesic care. Sham-operated control animals undergo the same procedure, but the testes are not removed.[9]
Visualizing the Consequences of EDS Treatment
The following diagrams illustrate the key pathways and experimental workflow associated with EDS treatment in rats.
Caption: Mechanism of EDS action and subsequent testicular recovery.
Caption: A typical experimental workflow for studying long-term EDS effects.
Conclusion
This compound provides a unique and valuable model for studying the consequences of transient, yet severe, androgen deprivation in rats. Its key feature is the selective destruction of Leydig cells, which is followed by a natural process of regeneration, allowing for the investigation of both the effects of testosterone loss and the mechanisms of testicular repair. In contrast, surgical castration offers a permanent and complete model of androgen deficiency, while GnRH analogs provide a reversible, non-surgical alternative that acts at the level of the pituitary. The choice of model will ultimately be dictated by the specific aims of the research. For studies focused on the dynamics of Leydig cell biology and the recovery from androgen deprivation, EDS is an unparalleled tool. For investigations requiring long-term, irreversible androgen ablation, surgical castration remains the gold standard. GnRH analogs are well-suited for studies where reversibility without direct cellular toxicity is desired.
References
- 1. Multiple effects of ethane dimethanesulfonate on the epididymis of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The GnRH Agonist Triptorelin Causes Reversible, Focal, and Partial Testicular Atrophy in Rats, Maintaining Sperm Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of chemical castration in male rats by a new long-acting LHRH-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ethane dimethane sulphonate (EDS) on seminiferous tubule function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Differential effects of the destruction of Leydig cells by administration of ethane dimethane sulphonate to postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Castration on Peripheral Autonomic Neurons Supplying Mammalian Male Genitourinary System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of long-term castration on the neuronal and physiological responses to acute or repeated restraint stress: interactions with opioids and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Testosterone Restoration Following Ethylene Dimethanesulfonate-Induced Leydig Cell Ablation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of testosterone (B1683101) replacement therapy (TRT) and its alternatives in the context of a chemically induced model of primary hypogonadism using ethylene (B1197577) dimethanesulfonate (EDS). It is designed to assist researchers in selecting appropriate hormonal support strategies for preclinical studies.
Introduction: The EDS Model of Primary Hypogonadism
Ethylene dimethanesulfonate (EDS) is an alkylating agent that selectively destroys Leydig cells in the testes of adult rats, providing a robust and transient model of primary hypogonadism.[1] This specific cytotoxicity leads to a rapid and significant decline in circulating testosterone levels, offering a unique platform to study the physiological effects of androgen deprivation and the efficacy of various hormonal restoration therapies.
Following a single administration of EDS, Leydig cells undergo degenerative changes and are progressively removed by macrophages within 24-72 hours.[1] This results in the complete absence of identifiable Leydig cells between 7 and 14 days post-treatment, with a corresponding drop in serum testosterone to castration levels.[1] Spontaneous regeneration of a new population of Leydig cells begins around day 21, with a full recovery of testosterone levels by approximately day 49.[1] This model is invaluable for investigating the direct consequences of testosterone loss and for evaluating the performance of therapies aimed at restoring androgen-dependent functions.
Testosterone Replacement Therapy (TRT) Following EDS Administration
The primary and most direct approach to counteract the effects of EDS-induced testosterone depletion is exogenous testosterone replacement therapy. TRT aims to restore physiological levels of testosterone, thereby maintaining androgen-dependent tissues and functions.
Rationale and Performance
In the EDS model, TRT has been shown to be effective in preventing some of the pathological consequences of acute testosterone withdrawal. For instance, testosterone replacement following EDS administration can prevent the formation of epididymal sperm granulomas, which are associated with damage to the epididymal epithelium due to the loss of androgen support.[2] This demonstrates the critical role of testosterone in maintaining the integrity of the male reproductive tract and the efficacy of TRT in mitigating the effects of its absence.
Comparison of TRT Formulations
The choice of testosterone ester and delivery method is critical for achieving stable and physiologically relevant hormone levels in preclinical models.
| Testosterone Ester | Administration Route | Dosing Regimen (Example) | Resulting Testosterone Levels | Key Characteristics |
| Testosterone Propionate | Subcutaneous (s.c.) injection | 0.125 - 1.00 mg/rat daily | Dose-dependent, from physiological to supra-physiological | Short-acting, requires frequent administration to maintain stable levels. |
| Testosterone Undecanoate | Intramuscular (i.m.) or s.c. injection | Single injection of 100 mg/kg | Sustained physiological levels for at least 4 weeks | Long-acting ester providing stable testosterone concentrations, reducing the need for frequent injections.[3] |
| Testosterone Pellets | Subcutaneous (s.c.) implantation | 15, 25, 75 mg/60-day release pellets | Variable, with high inter-individual variability and shorter than expected duration of release | Offers continuous release but can have inconsistent pharmacokinetics.[3] |
Alternatives to Traditional Testosterone Replacement Therapy
While TRT is effective, it suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In research contexts where the preservation or stimulation of the endogenous endocrine axis is desirable, alternatives to direct testosterone administration are considered.
Selective Estrogen Receptor Modulators (SERMs): Clomiphene Citrate (B86180) and Enclomiphene (B195052)
Mechanism of Action: Clomiphene citrate and its purified trans-isomer, enclomiphene, act as estrogen receptor antagonists at the level of the hypothalamus and pituitary gland.[5][6] By blocking the negative feedback of estrogen, these compounds stimulate the release of gonadotropin-releasing hormone (GnRH), leading to increased secretion of LH and FSH.[6][7] The elevated LH then stimulates the Leydig cells (if present and functional) to produce testosterone.
Performance and Comparison with TRT:
| Treatment | Serum Testosterone | Serum LH & FSH | Spermatogenesis | Key Characteristics |
| Testosterone Replacement Therapy (TRT) | Increased | Decreased (Suppressed HPG axis) | Suppressed | Direct androgen replacement; bypasses the HPG axis.[4] |
| Clomiphene/Enclomiphene | Increased | Increased (Stimulated HPG axis) | Maintained or stimulated | Restores endogenous testosterone production; preserves fertility.[5][7][8] |
Note: In an EDS model where mature Leydig cells are ablated, SERMs would not be effective in stimulating testosterone production until a new population of functional Leydig cells has regenerated. However, they are a critical comparative therapy in models of secondary hypogonadism where the Leydig cells are present but not adequately stimulated.
Other Potential Alternatives
-
Human Chorionic Gonadotropin (hCG): As an LH analog, hCG directly stimulates Leydig cells to produce testosterone.[9] Similar to SERMs, its efficacy in an acute EDS model would be dependent on the presence of functional Leydig cells.
-
Aromatase Inhibitors: These drugs block the conversion of testosterone to estrogen, which can lead to a modest increase in testosterone levels by reducing estrogen-mediated negative feedback on the HPG axis. Their application in a primary hypogonadism model like EDS would be limited.
Experimental Protocols
This compound (EDS) Administration for Leydig Cell Ablation
-
Animal Model: Adult male Sprague-Dawley rats (60-90 days old).
-
Dosage: A single intraperitoneal (i.p.) injection of EDS at a dose of 75-100 mg/kg body weight.[1][10]
-
Vehicle: Typically dissolved in a 1:3 or 1:4 mixture of dimethyl sulfoxide (B87167) (DMSO) and water.
-
Procedure:
-
Weigh the animal to determine the correct dosage.
-
Prepare the EDS solution immediately before use.
-
Administer the solution via i.p. injection.
-
Monitor the animal for any adverse effects.
-
-
Timeline: Leydig cell destruction is evident within 24-48 hours, with nadir testosterone levels reached by day 7. Leydig cell regeneration begins around day 21 and is largely complete by day 49.[1]
Testosterone Replacement Therapy (TRT) Protocol (Example using Testosterone Undecanoate)
-
Animal Model: Adult male rats with EDS-induced hypogonadism.
-
Treatment: Testosterone undecanoate (in a suitable oil vehicle, e.g., castor oil).
-
Dosage: A single intramuscular (i.m.) injection of 100 mg/kg body weight.[3]
-
Procedure:
-
Begin TRT at a desired time point following EDS administration (e.g., day 2 post-EDS).
-
Weigh the animal to calculate the correct dose.
-
Administer the testosterone undecanoate solution via deep i.m. injection.
-
This single injection is expected to maintain physiological testosterone levels for approximately 4 weeks.[3]
-
Serum Testosterone Measurement Protocol (ELISA)
-
Sample Collection:
-
Collect blood samples from the animals at specified time points.
-
Separate the serum by centrifugation.
-
Store serum samples at -20°C or lower until analysis.
-
-
Assay Principle: A competitive binding enzyme-linked immunosorbent assay (ELISA) is a common method. Testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding sites on a limited amount of anti-testosterone antibody.[8]
-
General Procedure (based on commercially available kits):
-
Prepare testosterone standards and controls.
-
Pipette standards, controls, and serum samples into antibody-coated microplate wells.
-
Add the enzyme-conjugated testosterone to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
-
Calculate testosterone concentrations by comparing the absorbance of the samples to the standard curve.[8]
-
Visualizations
Signaling Pathways
Caption: Classical testosterone signaling pathway.
Experimental Workflow
References
- 1. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of testosterone and aromatase inhibition on estrogen receptor-like immunoreactivity in male rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skeletal effects of estrogen deficiency as induced by an aromatase inhibitor in an aged male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethylene Dimethanesulfonate Administration Routes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different administration routes for Ethylene Dimethanesulfonate (EDMS), a potent alkylating agent known for its selective cytotoxicity towards Leydig cells. Understanding the impact of the administration route on the pharmacokinetics, efficacy, and toxicity of EDMS is crucial for designing robust preclinical studies. This document summarizes available experimental data, details relevant protocols, and visualizes key biological pathways to aid researchers in selecting the most appropriate administration strategy for their experimental goals.
Comparative Analysis of Administration Routes
While direct comparative studies evaluating the oral, intravenous, intraperitoneal, and subcutaneous administration of this compound are not extensively documented in publicly available literature, this guide synthesizes existing data to provide a comparative perspective. The primary focus of available research has been on the intraperitoneal and subcutaneous routes for inducing Leydig cell ablation in rodent models.
Data Summary
The following table summarizes key quantitative data related to the toxicity of EDMS administered via different routes. It is important to note the gaps in the available data, particularly for the oral and intravenous routes.
| Administration Route | Species | Parameter | Value | Reference |
| Intraperitoneal | Rat | LD50 | 150 mg/kg | [1] |
| Mouse | LD50 | 250 mg/kg | [1] | |
| Rat | Effective Dose (Leydig cell ablation) | 75 mg/kg (single dose) | [2][3] | |
| Subcutaneous | Rat | Effective Dose (Leydig cell ablation) | 75 mg/kg (single or repeated dose) | [4][5] |
| Oral | - | LD50 | Data not available | - |
| Intravenous | - | LD50 | Data not available | - |
Mechanism of Action: Leydig Cell Apoptosis
This compound selectively induces apoptosis in testicular Leydig cells. This process is understood to be mediated through the Fas/FasL signaling pathway, leading to the activation of caspase-3 and subsequent programmed cell death. The interaction with intracellular glutathione (B108866) is also implicated in the cytotoxic mechanism of EDMS.[4][6][7]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections outline common experimental protocols for the administration of EDMS.
Preparation of EDMS Solution
For in vivo experiments, this compound is typically dissolved in a vehicle suitable for injection. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and corn oil or saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4]
Example Preparation Protocol:
-
Dissolve EDMS in DMSO to create a stock solution.
-
For subcutaneous or intraperitoneal injection, further dilute the stock solution with corn oil or sterile saline to the desired final concentration. For example, a 10% DMSO in corn oil solution can be used.[4]
Intraperitoneal (IP) Injection Protocol (Mouse Model)
Intraperitoneal injection is a common route for administering EDMS to achieve systemic exposure and induce Leydig cell ablation.
Detailed Steps:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Use an appropriate gauge needle (e.g., 25-27 gauge) and insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure that no body fluids (e.g., blood, urine) are aspirated, which would indicate incorrect placement.
-
Administration: Inject the EDMS solution slowly.
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Subcutaneous (SC) Injection Protocol (Rat Model)
Subcutaneous administration provides a slower absorption rate compared to the intraperitoneal route.
Detailed Steps:
-
Restraint: Securely restrain the rat.
-
Site Preparation: Lift a fold of skin, typically in the dorsal midline or flank area, creating a "tent".
-
Injection: Insert an appropriate gauge needle (e.g., 23-25 gauge) into the base of the skin tent.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the EDMS solution, which will form a small bleb under the skin.
-
Post-injection Care: Gently massaging the injection site can help to disperse the solution. Monitor the animal for any local or systemic adverse effects.
Comparative Discussion
The choice of administration route for EDMS should be guided by the specific aims of the research.
-
Intraperitoneal (IP) Administration: This route is frequently used in rodent studies due to its relative ease and the rapid systemic absorption of the compound. For studies aiming to achieve a quick and potent systemic effect, such as the rapid ablation of Leydig cells, IP administration is a well-established method.[1][2][3]
-
Subcutaneous (SC) Administration: SC injection generally results in slower and more sustained absorption compared to the IP route. This can be advantageous in studies where a more prolonged exposure to the compound is desired, potentially reducing peak concentration-related toxicity. The formation of a depot at the injection site allows for a gradual release of EDMS into the systemic circulation.[4][5]
-
Oral (PO) Administration: There is a lack of data on the oral bioavailability and efficacy of EDMS. As an alkylating agent, EDMS may be susceptible to degradation in the gastrointestinal tract and first-pass metabolism in the liver, which could significantly reduce its systemic availability. Further research is needed to determine the feasibility and effectiveness of this route.
-
Intravenous (IV) Administration: Direct intravenous injection would provide 100% bioavailability and rapid distribution. However, this route may also lead to higher peak plasma concentrations, potentially increasing the risk of acute toxicity. There is limited information on the systemic intravenous administration of EDMS in preclinical models.
Logical Relationship of Administration Route to Pharmacokinetic Profile
The route of administration directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Conclusion and Future Directions
The existing literature predominantly supports the use of intraperitoneal and subcutaneous routes for the administration of this compound in preclinical models, particularly for studies focused on Leydig cell biology. The choice between these two routes will depend on the desired pharmacokinetic profile, with IP offering rapid systemic exposure and SC providing a more sustained release.
Significant data gaps exist for the oral and intravenous administration of EDMS. Future research should aim to:
-
Conduct comprehensive pharmacokinetic and toxicokinetic studies for oral and intravenous routes.
-
Perform direct comparative studies to evaluate the efficacy and safety of all four administration routes in parallel.
-
Further elucidate the molecular mechanisms underlying the tissue-specific toxicity of EDMS.
By addressing these knowledge gaps, the scientific community can further refine the use of this important research compound and ensure the generation of high-quality, reproducible data.
References
- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethylene Dimethanesulfonate: A Step-by-Step Guide
For immediate release.
This guide provides essential safety and logistical information for the proper disposal of ethylene (B1197577) dimethanesulfonate (CAS: 4672-49-5), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Ethylene dimethanesulfonate is classified as a hazardous substance, and its disposal is regulated.
This compound is characterized as toxic if swallowed, harmful in contact with skin or if inhaled, and is a suspected carcinogen.[1] Therefore, it must be handled as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous trash, is strictly prohibited and can lead to severe consequences.
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is provided in the table below. This data underscores the importance of the disposal procedures outlined in this document.
| Hazard Classification | GHS Codes | Signal Word |
| Acute toxicity, oral | H301, H302 | Danger, Warning |
| Acute toxicity, dermal | H312 | Warning |
| Acute toxicity, inhalation | H332 | Warning |
| Carcinogenicity (suspected) | H351 | Warning |
| Skin irritation | H315 | Warning |
| Eye irritation | H319 | Warning |
| Respiratory irritation | H335 | Warning |
This data is compiled from publicly available safety data sheets.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure should be performed in a designated hazardous waste accumulation area within the laboratory.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All handling of the compound and its waste should be conducted in a certified chemical fume hood.
-
Waste Segregation: this compound waste must be segregated from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste. It should be treated as a toxic, non-halogenated organic waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap and be in good condition. The original product container, if empty and clean, can be used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date must also be clearly marked on the label.
-
Waste Accumulation:
-
For liquid waste (e.g., contaminated solvents), carefully pour the waste into the designated container using a funnel to prevent spills.
-
For solid waste (e.g., contaminated pipette tips, gloves, or absorbent pads), place it in a sealed, labeled plastic bag before putting it into the solid hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.
-
Disposal Request: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3] Do not attempt to transport the waste yourself.
Emergency Procedures
In case of a spill or exposure:
-
Spill: For a small spill, use an appropriate absorbent material (e.g., vermiculite (B1170534) or sand) to contain it. Collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your EHS department immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
In all cases of exposure, report the incident to your supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management procedures and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling Ethylene dimethanesulfonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethylene (B1197577) dimethanesulfonate (EDS). The following procedures are designed to minimize risk and ensure safe operational conduct from handling to disposal.
Essential Safety Information
Ethylene dimethanesulfonate is a mild alkylating, non-volatile methanesulfonic diester of ethylene glycol.[1][2] As an alkylating agent, it is considered a hazardous substance and is suspected of causing cancer.[3] Adherence to strict safety protocols is mandatory.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and eye irritation.
-
Carcinogenicity: Suspected of causing cancer.[3] There may be no safe level of exposure to a carcinogen, so all contact should be reduced to the lowest possible level.[3]
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 4672-49-5 | [4] |
| Molecular Formula | C₄H₁₀O₆S₂ | [5] |
| Molecular Weight | 218.25 g/mol | [5] |
| Appearance | Solid | [4] |
| Melting Point | 35–36 °C (95–97 °F) | [4] |
| Toxicity (LD₅₀) | 150 mg/kg (Rat, Intraperitoneal) | [6] |
| Occupational Exposure Limit (OEL) | Not established. All contact should be minimized. | [3] |
Operational Plan: Handling and Storage
All handling of this compound must be performed by trained personnel in a designated area.
2.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is mandatory as a minimum requirement.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are not sufficient.
-
Hand Protection: Due to the lack of specific chemical resistance data for this compound, it is recommended to use highly resistant gloves.
-
Body Protection: Wear a chemically resistant lab coat, fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is required. Ensure legs and feet are fully covered by wearing long pants and closed-toe shoes.
-
Respiratory Protection: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
2.2 Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound.
2.3 Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Workflow
The following diagram provides a decision-making framework for responding to common laboratory emergencies involving this compound.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[9]
4.1 Waste Segregation and Collection
-
Solid Waste: Collect unused this compound, contaminated PPE (gloves, wipes), and absorbent materials in a dedicated, sealed plastic bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
4.2 Labeling and Storage of Waste
-
Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and an estimate of the concentration and volume.
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
4.3 Final Disposal
-
Arrange for waste pickup through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.[10][11]
Experimental Protocol: Solubilization
The following protocol details a method for preparing a solution of this compound for experimental use.[1] This procedure must be performed in a chemical fume hood.
Objective: To prepare a 2.5 mg/mL working solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Dilution and Mixing (Example for 1 mL final volume): a. In a sterile vial, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure yields a clear solution with a final this compound concentration of 2.5 mg/mL.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 4672-49-5 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
